molecular formula Ni3S2<br>NiS B095272 Nickel sulfide CAS No. 16812-54-7

Nickel sulfide

Cat. No.: B095272
CAS No.: 16812-54-7
M. Wt: 90.76 g/mol
InChI Key: WWNBZGLDODTKEM-UHFFFAOYSA-N
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Description

Nickel sulfide, also known as this compound, is a useful research compound. Its molecular formula is Ni3S2 and its molecular weight is 90.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 37 °c: 517 (practically insoluble). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfanylidenenickel
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InChI

InChI=1S/Ni.S
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InChI Key

WWNBZGLDODTKEM-UHFFFAOYSA-N
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Canonical SMILES

S=[Ni]
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Molecular Formula

NiS
Record name nickel(II) sulfide
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Related CAS

16812-54-7 (Parent), Array
Record name Nickel sulfide
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DSSTOX Substance ID

DTXSID801316876
Record name Millerite (NiS)
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Molecular Weight

90.76 g/mol
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Physical Description

Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline]
Record name Nickel sulfide
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CAS No.

12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1
Record name Nickel sulfide (Ni3S4)
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structures of Nickel Sulfide Polymorphs (NiS, Ni₃S₂, NiS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of three key nickel sulfide polymorphs: nickel(II) sulfide (NiS), heazlewoodite (Ni₃S₂), and vaesite (NiS₂). This document details their crystallographic parameters, experimental synthesis protocols, and the logical relationships governing their formation, offering valuable insights for materials science and related fields.

Introduction to this compound Polymorphs

Nickel sulfides are a class of inorganic compounds with diverse crystal structures and properties that make them relevant in various applications, including as catalysts and in materials science.[1] Understanding the specific polymorphs—compounds with the same chemical formula but different crystal structures—is crucial for harnessing their unique characteristics. This guide focuses on the NiS, Ni₃S₂, and NiS₂ systems, which exhibit distinct structural arrangements.

Crystal Structure and Quantitative Data

The crystallographic details of the NiS, Ni₃S₂, and NiS₂ polymorphs are summarized below. These tables provide a comparative look at their lattice parameters, space groups, and atomic coordinates, which are fundamental to understanding their material properties.

Nickel(II) Sulfide (NiS)

Nickel(II) sulfide commonly exists in two polymorphs: the hexagonal high-temperature α-phase and the rhombohedral low-temperature β-phase, also known as millerite.[1] The α-phase adopts the nickel arsenide (NiAs) motif.[2] Millerite is the more common form found in nature.[3][4]

Table 1: Crystallographic Data for NiS Polymorphs

Parameterα-NiS (Hexagonal)β-NiS (Millerite, Rhombohedral)
Crystal System HexagonalTrigonal
Space Group P6₃/mmcR3m
Lattice Parameters a = 3.44 Å, c = 5.18 Åa = 9.50 Å, c = 3.13 Å
Formula Units (Z) 29
References [5][6][7][8]

Table 2: Atomic Coordinates for NiS Polymorphs

α-NiS (Hexagonal, P6₃/mmc) [5]

AtomWyckoff Positionxyz
Ni2a001/2
S2d1/32/33/4

β-NiS (Millerite, Rhombohedral, R3m) [7]

AtomWyckoff Positionxyz
Ni9b0.50850.75420.1511
S9b0.77610.88810.0073
Heazlewoodite (Ni₃S₂)

Heazlewoodite is a sulfur-poor this compound that crystallizes in the trigonal system.[9][10] It is often found in serpentinized dunite.[9][10]

Table 3: Crystallographic Data for Heazlewoodite (Ni₃S₂)

ParameterValue
Crystal System Trigonal
Space Group R32
Lattice Parameters a = 5.67 Å, c = 7.05 Å
Formula Units (Z) 3
References [9][11]

Table 4: Atomic Coordinates for Heazlewoodite (Ni₃S₂) [9]

AtomWyckoff Positionxyz
Ni9e0.41191/35/6
S6c2/31/30.5874
Vaesite (NiS₂)

Vaesite is a nickel disulfide mineral that adopts the pyrite crystal structure.[12] It has a cubic crystal system.[13][14]

Table 5: Crystallographic Data for Vaesite (NiS₂)

ParameterValue
Crystal System Cubic
Space Group Pa-3
Lattice Parameter a = 5.68 Å
Formula Units (Z) 4
References [14][15]

Table 6: Atomic Coordinates for Vaesite (NiS₂) [15]

AtomWyckoff Positionxyz
Ni4a001/2
S8c0.89620.39510.6062

Experimental Protocols

The synthesis of specific this compound polymorphs can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly common. These methods allow for control over the phase and morphology of the resulting nanocrystals by tuning reaction parameters such as temperature, precursors, and solvents.[16][17][18]

Hydrothermal Synthesis of β-NiS Nanospheres

This protocol describes a typical hydrothermal synthesis of β-NiS nanospheres.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-cysteine

  • Ethylene glycol

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 2 mmol of NiCl₂·6H₂O and 2 mmol of L-cysteine in 35 mL of ethylene glycol.

  • Stir the mixture with a magnetic stirrer for at least 2 hours to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-sealed autoclave.

  • Heat the autoclave to 200°C and maintain this temperature for 24 hours.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.

  • Wash the product alternately with deionized water and ethanol six times to remove any unreacted precursors and byproducts.

  • Dry the final NiS nanosphere product in a vacuum oven at 70°C for 12 hours.[1]

Characterization: The synthesized materials are typically characterized by X-ray diffraction (XRD) to confirm the crystal phase, scanning electron microscopy (SEM) to observe the morphology, and transmission electron microscopy (TEM) for detailed structural analysis.

Solvothermal Synthesis of Ni₃S₂ and NiS₂

By adjusting the precursor ratio and solvent system in a solvothermal process, different phases of this compound can be selectively synthesized.[16]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Elemental sulfur (S)

  • Oleylamine

  • Ethanol

General Procedure:

  • In a typical synthesis, a specific molar ratio of NiCl₂·6H₂O and elemental sulfur are added to a flask containing oleylamine.

  • The mixture is stirred to form a homogeneous solution.

  • The solution is then transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 260°C) and maintained for a set duration (e.g., 1 hour).[16]

  • After cooling, the product is collected by centrifugation, washed with ethanol, and dried.

Phase Control:

  • For NiS₂ (cubic): A Ni:S molar ratio of 1:10 is used.[16]

  • For Ni₃S₂ (trigonal): A Ni:S molar ratio of 2:1 is used.[16]

Mechanochemical Synthesis of Pyrite NiS₂

This method provides a solvent-free route to synthesize pyrite-type NiS₂.

Materials:

  • Nickel powder (Ni)

  • Sulfur powder (S)

Procedure:

  • Mix stoichiometric amounts of high-purity nickel and sulfur powders in a molar ratio of 1:2.

  • Place the mixture into a zirconia pot with zirconia balls.

  • Conduct mechanical milling in a planetary ball mill under an inert atmosphere (e.g., Argon).

  • Set the rotational speed to approximately 510 rpm and the milling time to 10 hours.[19]

  • The resulting powder is the NiS₂ product.

Visualization of Logical Relationships

The formation of different this compound polymorphs is intricately linked to the synthesis conditions. The following diagrams illustrate these relationships.

G Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_processing Post-Processing cluster_characterization Characterization Precursors Ni and S Precursors (e.g., NiCl₂, S, Thiourea) Reaction_Setup Reaction Setup (e.g., Hydrothermal, Solvothermal) Precursors->Reaction_Setup Solvent Solvent (e.g., Water, Ethylene Glycol, Oleylamine) Solvent->Reaction_Setup Parameters Reaction Parameters (Temperature, Time, Ni:S Ratio) Reaction_Setup->Parameters Washing Washing (Water, Ethanol) Parameters->Washing Drying Drying (Vacuum Oven) Washing->Drying Product This compound Polymorph (NiS, Ni₃S₂, NiS₂) Drying->Product XRD X-ray Diffraction (XRD) (Phase Identification) SEM Scanning Electron Microscopy (SEM) (Morphology) TEM Transmission Electron Microscopy (TEM) (Nanostructure) Product->XRD Product->SEM Product->TEM

Caption: General experimental workflow for the synthesis and characterization of this compound polymorphs.

G Phase Transformation of Nickel Sulfides based on Synthesis Conditions cluster_temp Temperature Effect cluster_ratio Ni:S Ratio Effect NiS2 NiS₂ (Pyrite) Cubic, Pa-3 NiS_hex α-NiS Hexagonal, P6₃/mmc NiS2->NiS_hex  Increase Temperature  Decrease S content NiS_rho β-NiS (Millerite) Rhombohedral, R3m NiS_hex->NiS_rho  Low Temperature  Transformation Ni3S2 Ni₃S₂ (Heazlewoodite) Trigonal, R32 NiS_hex->Ni3S2  High Ni:S Ratio  (e.g., 2:1)

Caption: Simplified phase transformation pathways for nickel sulfides based on synthesis conditions.

References

Thermodynamic properties of different nickel sulfide phases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermodynamic Properties of Nickel Sulfide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key this compound phases. The information herein is curated for professionals in research and development who require precise data on these materials for applications ranging from materials science and geology to catalysis and drug development, where nickel compounds can play a role as catalysts or contaminants.

Introduction to this compound Phases

Nickel sulfides are a class of inorganic compounds with diverse crystal structures and properties. They are significant in various fields, including economic geology as primary nickel ores, materials science for their electronic and magnetic properties, and as catalysts in industrial processes. Understanding their thermodynamic stability, phase transitions, and formation energetics is critical for controlling their synthesis and predicting their behavior in different environments. This guide focuses on the most common and well-characterized phases: Millerite (NiS), Heazlewoodite (Ni₃S₂), Polydymite (Ni₃S₄), and Vaesite (NiS₂).

The relationship between these common this compound minerals and their chemical formulas is illustrated below.

G cluster_main This compound Minerals NiS Millerite (NiS) Ni3S2 Heazlewoodite (Ni₃S₂) Ni3S4 Polydymite (Ni₃S₄) NiS2 Vaesite (NiS₂)

Caption: Common this compound minerals and their formulas.

Crystal Structures of Key this compound Phases

The distinct thermodynamic properties of nickel sulfides are intrinsically linked to their unique crystal structures.

  • Millerite (β-NiS): This is the low-temperature polymorph of NiS and crystallizes in the trigonal system with the space group R3m.[1][2] In this structure, each nickel atom is coordinated to five sulfur atoms.[1] Millerite is known for its acicular crystal habit.[2] Above 379 °C (652 K), it undergoes a phase transition to the hexagonal α-NiS phase.[3] This transition is notable for involving a significant volume increase of 2-4%.[3]

  • Heazlewoodite (Ni₃S₂): This phase is also rhombohedral (trigonal system) with the space group R32.[4][5][6] It is a nickel-rich sulfide and is stable at low temperatures, transforming to a high-temperature cubic form above 565 °C (838 K).[7][8] In the heazlewoodite structure, each nickel atom is coordinated with four neighboring nickel atoms and four sulfur atoms, indicating significant metallic bonding.[4]

  • Polydymite (Ni₃S₄): Polydymite has a cubic spinel structure with the space group Fd-3m.[9][10] It is often found as a secondary mineral formed from the alteration of other primary nickel sulfides.[10][11] The structure contains nickel in two different coordination environments: tetrahedral and octahedral sites.[9]

  • Vaesite (NiS₂): Vaesite crystallizes in the cubic system with a pyrite-type structure.

Thermodynamic Data

The standard thermodynamic properties for the principal this compound phases are summarized below. This data is essential for calculating reaction energies, predicting phase stability, and constructing phase diagrams. Note that experimental data for Polydymite (Ni₃S₄) is limited; therefore, computationally derived values from first-principles calculations are included and specified accordingly.

Table 1: Standard Enthalpy, Gibbs Free Energy of Formation, and Standard Entropy (at 298.15 K)

Phase NameFormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)Data Type
MilleriteNiS-88.2 ± 6.1-87.153.0 ± 0.2Experimental
HeazlewooditeNi₃S₂-226.6 ± 2.2[12]-210.0 ± 8.4[13]133.8 ± 1.6[13]Experimental
PolydymiteNi₃S₄-285.4 (-0.751 eV/atom)Not Reported200.2Computational[14]
VaesiteNiS₂-159.0-157.074.5Experimental

Note: Data for Millerite and Vaesite sourced from critically evaluated thermodynamic compilations. Polydymite ΔfH° is the formation energy from the Materials Project, converted to kJ/mol.[9]

Table 2: Standard Heat Capacity (Cp) of this compound Phases

Phase NameFormulaCp (J/mol·K at 298.15 K)Temperature Range (K)
MilleriteNiS46.1298 - 652
VaesiteNiS₂70.6298 - 1280
PolydymiteNi₃S₄175.7 (at 300 K)0 - 1000

Note: Data for Millerite and Vaesite sourced from the NIST-JANAF Thermochemical Tables.[15][16] Data for Polydymite is computationally derived from first-principles calculations.[14]

Phase Transitions and Stability

The nickel-sulfur system is complex, featuring multiple phases and temperature-dependent transitions. Understanding these transitions is crucial for materials processing and for interpreting geological formations.

G cluster_NiS NiS System cluster_Ni3S2 Ni₃S₂ System cluster_Ni3S4 Ni₃S₄ System beta_NiS β-NiS (Millerite) Rhombohedral alpha_NiS α-NiS Hexagonal beta_NiS->alpha_NiS > 379 °C (652 K) alpha_NiS->beta_NiS < 379 °C (652 K) low_Ni3S2 Low-form (Heazlewoodite) Rhombohedral high_Ni3S2 High-form Cubic low_Ni3S2->high_Ni3S2 > 565 °C (838 K) high_Ni3S2->low_Ni3S2 < 565 °C (838 K) polydymite Polydymite (Ni₃S₄) decomposition Decomposition Products polydymite->decomposition > 353 °C (626 K)

Caption: Key temperature-induced phase transitions in this compound systems.

As shown, both NiS and Ni₃S₂ have low-temperature and high-temperature polymorphs. The transition for NiS from the β-phase (millerite) to the α-phase is particularly important in industrial applications like glass manufacturing, where NiS inclusions can lead to spontaneous fracture due to the volume change associated with this phase transformation upon cooling.[3] Polydymite (Ni₃S₄) is stable at lower temperatures and decomposes above approximately 353 °C.[14]

Experimental Protocols for Thermodynamic Characterization

The accurate determination of thermodynamic data relies on precise experimental techniques. The following sections detail the methodologies for key analytical methods used for nickel sulfides. A generalized workflow is depicted below.

G start Start: High-Purity Reactants (e.g., Ni, S) synthesis Phase Synthesis (e.g., Sealed Tube Reaction) start->synthesis characterization Sample Characterization (XRD, EPMA) synthesis->characterization measurement Calorimetric Measurement (DSC, Oxide Melt, etc.) characterization->measurement data_acq Data Acquisition (Heat Flow / Temp. Signal) measurement->data_acq analysis Thermochemical Cycle Analysis data_acq->analysis end End: Thermodynamic Properties (ΔfH°, S°, Cp) analysis->end

References

A Comparative Analysis of the Electronic Band Structure of Hexagonal and Rhombohedral Nickel Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel sulfide (NiS) is a transition metal monochalcogenide that exhibits a fascinating array of electronic and structural properties. It exists in two primary crystallographic forms at ambient pressure: a hexagonal phase (space group P6₃/mmc) and a rhombohedral phase, also known as millerite (space group R3m).[1][2] The distinct arrangement of atoms in these polymorphs gives rise to subtle yet significant differences in their electronic band structures, influencing their macroscopic properties such as electrical conductivity. While both phases are known to be metallic, the nature of their metallicity and the underlying electronic interactions differ due to their distinct crystal lattices.[3][4] This technical guide provides a comprehensive comparison of the electronic band structure of hexagonal and rhombohedral NiS, integrating experimental data and theoretical calculations to elucidate the structure-property relationships in these materials.

Crystallographic and Electronic Properties: A Tabular Comparison

The fundamental differences in the electronic band structures of hexagonal and rhombohedral NiS stem from their distinct crystal structures. The hexagonal phase adopts the NiAs-type structure, where each nickel atom is octahedrally coordinated by six sulfur atoms.[5] In contrast, the rhombohedral millerite phase features nickel atoms in a five-coordinate, distorted trigonal bipyramidal environment.[6] These variations in coordination and bonding directly impact the orbital overlap and, consequently, the electronic band dispersion and density of states.

The following tables summarize the key crystallographic and electronic parameters for both polymorphs, compiled from experimental data and theoretical calculations.

Table 1: Crystallographic Data for Hexagonal and Rhombohedral NiS

PropertyHexagonal NiS (P6₃/mmc)Rhombohedral NiS (R3m)
Crystal SystemHexagonalTrigonal (Rhombohedral)
Space GroupP6₃/mmc (No. 194)R3m (No. 160)
Lattice Parameters (a, c)a = 3.44 Å, c = 5.18 Åa = 9.50 Å, c = 3.13 Å
Ni Coordination6 (Octahedral)5 (Trigonal Bipyramidal)
Ni-S Bond Lengths2.37 Å (all equivalent)2.25 Å (3x), 2.34 Å (2x)

Data sourced from the Materials Project database.[5][6]

Table 2: Electronic Properties of Hexagonal and Rhombohedral NiS

PropertyHexagonal NiSRhombohedral NiS (Millerite)
Band Gap 0.00 eV (Metallic)Metallic
Character Paramagnetic MetalHighly Covalent pd Metal
Key Orbital Hybridization Strong hybridization between Ni 3d and S 3p orbitalsStrong hybridization between Ni 3d and S 3p orbitals

Both phases exhibit metallic behavior, characterized by the absence of a band gap and a significant density of states at the Fermi level.[3][4]

Experimental Determination of Electronic Band Structure

The electronic band structures of NiS polymorphs are primarily investigated using advanced spectroscopic techniques that probe the energy and momentum of electrons within the solid.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly maps the electronic band structure of crystalline solids.[7] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, one can deduce their binding energy and crystal momentum, thereby reconstructing the band dispersion.

Generalized Experimental Protocol for ARPES on NiS:

  • Sample Preparation: High-quality single crystals of hexagonal or rhombohedral NiS are cleaved in situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ Torr) to expose a clean, atomically flat surface.

  • Photon Source: A monochromatic light source, typically a synchrotron beamline or a laboratory-based UV lamp (e.g., He Iα radiation at 21.2 eV), is used to irradiate the sample. The photon energy is chosen to optimize the photoemission cross-section and momentum resolution.

  • Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

  • Data Acquisition: The intensity of photoelectrons is recorded as a function of their kinetic energy and emission angle. This data is then converted into a band structure map (energy vs. momentum).

  • Fermi Surface Mapping: By integrating the photoemission intensity in a narrow energy window around the Fermi level, the Fermi surface of the metallic NiS phase can be mapped.

X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides information about the unoccupied electronic states, local coordination environment, and oxidation state of a specific element in a material. In the context of NiS, Ni L-edge XAS is particularly useful for probing the Ni 3d unoccupied states.

Generalized Experimental Protocol for XAS on NiS:

  • Sample Preparation: Thin films or powdered samples of the desired NiS polymorph are mounted on a sample holder in a UHV chamber.

  • Synchrotron Radiation: A tunable, high-brilliance X-ray beam from a synchrotron is used as the photon source. The photon energy is scanned across the Ni L-edge (around 850-880 eV).

  • Detection Mode: The X-ray absorption is measured either in transmission mode or, more commonly for surface-sensitive measurements, in total electron yield (TEY) or fluorescence yield (FLY) mode.

  • Data Analysis: The resulting absorption spectrum is normalized and analyzed. The features in the X-ray Absorption Near Edge Structure (XANES) region provide information about the oxidation state and local symmetry of the Ni atoms, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be analyzed to determine Ni-S bond lengths and coordination numbers.

Theoretical Modeling of Electronic Band Structure

First-principles calculations based on Density Functional Theory (DFT) are instrumental in understanding and interpreting the experimentally observed electronic structures of materials.

Generalized DFT Calculation Protocol for NiS:

  • Crystal Structure Input: The experimentally determined crystal structures (lattice parameters and atomic positions) for hexagonal and rhombohedral NiS are used as the starting point for the calculations.

  • Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen. For strongly correlated electron systems like NiS, standard functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be sufficient. Therefore, methods that account for on-site Coulomb interactions, such as DFT+U (DFT plus Hubbard U), or more advanced techniques like Dynamical Mean-Field Theory (DMFT), are often employed.

  • Computational Parameters: Key computational parameters are set, including the plane-wave energy cutoff, the k-point mesh for sampling the Brillouin zone, and the convergence criteria for the self-consistent field calculations.

  • Calculation Execution: The DFT calculations are performed to obtain the electronic band structure, density of states (DOS), and projected density of states (PDOS). The PDOS is particularly useful for identifying the contributions of different atomic orbitals (e.g., Ni 3d, S 3p) to the electronic states.

  • Analysis: The calculated band structure and DOS are analyzed and compared with experimental results from ARPES and XAS. This comparison helps to validate the theoretical model and provides a deeper understanding of the electronic properties of the NiS polymorphs.

Visualization of Structure-Property Relationships

The interplay between the crystal structure and the resulting electronic properties can be visualized as a logical workflow.

G cluster_0 Crystal Structure cluster_1 Atomic Coordination cluster_2 Orbital Overlap cluster_3 Electronic Band Structure cluster_4 Electronic Properties Hexagonal Hexagonal NiS (P63/mmc) Coord_Hex Ni in Octahedral (6-fold) Coordination Hexagonal->Coord_Hex Rhombohedral Rhombohedral NiS (R3m) Coord_Rhombo Ni in Trigonal Bipyramidal (5-fold) Coordination Rhombohedral->Coord_Rhombo Overlap Ni 3d - S 3p Hybridization Coord_Hex->Overlap Coord_Rhombo->Overlap Bands_Hex Distinct Band Dispersion and DOS for Hexagonal Phase Overlap->Bands_Hex Bands_Rhombo Distinct Band Dispersion and DOS for Rhombohedral Phase Overlap->Bands_Rhombo Metallic_Hex Paramagnetic Metal Bands_Hex->Metallic_Hex Metallic_Rhombo Highly Covalent pd Metal Bands_Rhombo->Metallic_Rhombo

Caption: Logical workflow from crystal structure to electronic properties in NiS polymorphs.

The following diagram illustrates a generalized experimental workflow for characterizing the electronic band structure of NiS.

G cluster_0 Sample Preparation cluster_1 Experimental Techniques cluster_2 Theoretical Modeling cluster_3 Data Analysis & Interpretation cluster_4 Final Characterization Sample High-Quality Single Crystal of NiS Polymorph ARPES ARPES (Angle-Resolved Photoemission Spectroscopy) Sample->ARPES XAS XAS (X-ray Absorption Spectroscopy) Sample->XAS DFT DFT / DFT+U Calculations Sample->DFT BandStructure Band Structure (Energy vs. Momentum) ARPES->BandStructure FermiSurface Fermi Surface Topology ARPES->FermiSurface DOS Density of States (Occupied & Unoccupied) XAS->DOS DFT->BandStructure DFT->DOS Conclusion Comprehensive Electronic Structure Characterization BandStructure->Conclusion DOS->Conclusion FermiSurface->Conclusion

Caption: Generalized workflow for electronic structure characterization of NiS.

Concluding Remarks

The hexagonal and rhombohedral polymorphs of NiS, while both metallic, exhibit distinct electronic band structures arising from their different crystal lattices and local atomic coordination. The octahedral coordination in hexagonal NiS and the trigonal bipyramidal coordination in rhombohedral NiS lead to different Ni 3d - S 3p orbital hybridization, which is reflected in their band dispersions and densities of states. Advanced experimental techniques like ARPES and XAS, in conjunction with theoretical DFT calculations, provide a powerful toolkit for elucidating these differences. A thorough understanding of the electronic structure of these NiS phases is crucial for harnessing their properties in various technological applications, including catalysis and electronics. Further comparative studies focusing on the subtle differences in their Fermi surface topology and the character of their electronic states near the Fermi level will continue to be of great interest to the scientific community.

References

Synthesis of Nickel Sulfide Nanoparticles Using Single-Source Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nickel sulfide (NiS) nanoparticles utilizing single-source precursors. The use of single-source precursors, which contain both nickel and sulfur in a single molecule, offers a distinct advantage for achieving controlled stoichiometry and phase purity in the resulting nanomaterials. This document details various synthesis methodologies, presents quantitative data for comparative analysis, and explores the burgeoning applications of these nanoparticles in the field of drug development.

Introduction to Single-Source Precursors for this compound Nanoparticles

The synthesis of this compound nanoparticles with well-defined properties is crucial for their application in diverse fields, including catalysis, energy storage, and biomedicine. Single-source precursors (SSPs), such as nickel xanthates and dithiocarbamates, are molecular complexes that thermally decompose to yield this compound. This approach provides greater control over the final product's composition and structure compared to multi-source methods. The choice of precursor and the decomposition method are critical factors that dictate the size, shape, and crystalline phase of the resulting NiS nanoparticles.

Key Synthesis Methodologies

Several techniques have been successfully employed for the synthesis of this compound nanoparticles from single-source precursors. The most common methods include solvothermal synthesis, thermal decomposition (solvent-less), and hot-injection synthesis.

Solvothermal Synthesis

In solvothermal synthesis, the single-source precursor is dissolved or suspended in a high-boiling point solvent and heated in a sealed container (autoclave). The solvent not only acts as a medium for the reaction but can also influence the nanoparticle morphology by acting as a capping agent.

Experimental Protocol: Solvothermal Synthesis using Nickel(II) bis(diisobutyldithiocarbamate)

  • Precursor Preparation: Dissolve a specific amount of [Ni(S₂CNⁱBu₂)₂] in oleylamine in a three-neck flask to achieve the desired concentration (e.g., 5 mM).[1]

  • Degassing: Equip the flask with a condenser, thermocouple, and septum, and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes at room temperature.[1]

  • Heating: Under an inert atmosphere, heat the solution to the desired reaction temperature (e.g., 150-280°C) and maintain for a specific duration (e.g., 1 hour).[2]

  • Isolation and Purification: After the reaction, cool the mixture to room temperature. Add toluene to the solution and centrifuge to precipitate the nanoparticles.[1]

  • Washing: Wash the nanoparticles by resuspending them in a mixture of toluene and ethanol (1:1 v/v) and centrifuging again. Repeat this washing step twice to remove any unreacted precursors and byproducts.[1]

  • Drying: Dry the purified this compound nanoparticles under vacuum.

Thermal Decomposition (Solvent-less Method)

This method involves the direct heating of the solid single-source precursor in an inert atmosphere, leading to its decomposition and the formation of nanoparticles. The absence of a solvent simplifies the process and avoids potential solvent-related impurities.

Experimental Protocol: Thermal Decomposition of Nickel Xanthate Complexes

  • Precursor Placement: Place the nickel xanthate precursor in a tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heating Ramp: Heat the furnace to the desired decomposition temperature (e.g., 400-500°C) at a controlled rate.[3]

  • Isothermal Treatment: Maintain the temperature for a set duration to ensure complete decomposition of the precursor.

  • Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Collection: Collect the resulting this compound nanoparticle powder.

Hot-Injection Synthesis

The hot-injection method involves the rapid injection of a solution containing the single-source precursor into a hot coordinating solvent. This technique allows for a burst of nucleation, which can lead to the formation of monodisperse nanoparticles.

Experimental Protocol: Hot-Injection Synthesis of this compound Nanoparticles

  • Solvent Preparation: Heat a high-boiling point coordinating solvent (e.g., oleylamine or trioctylphosphine) in a reaction flask to a high temperature (e.g., 220°C) under an inert atmosphere.[4]

  • Precursor Solution: Separately, dissolve the nickel dithiocarbamate precursor in a suitable solvent (e.g., trioctylphosphine) at room temperature.[5]

  • Injection: Rapidly inject the precursor solution into the hot solvent.

  • Growth: Allow the nanoparticles to grow at the elevated temperature for a specific period.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and add a non-solvent (e.g., methanol) to precipitate the nanoparticles.

  • Purification: Isolate the nanoparticles by centrifugation and wash them multiple times with a solvent/non-solvent mixture (e.g., toluene/methanol).

Quantitative Data Presentation

The properties of the synthesized this compound nanoparticles are highly dependent on the precursor and the synthesis conditions. The following tables summarize key quantitative data from various studies.

Table 1: Particle Size of this compound Nanoparticles Synthesized via Thermal Decomposition

PrecursorMethodTemperature (°C)Average Particle Size (nm)Crystalline PhaseReference
[Ni(S₂COBu)₃]Melting40035.39 ± 8.15-[3][6]
[Ni(S₂COBu)₃]Melting50043.12 ± 4.52-[3][6]
[Ni(S₂COPn)₃]Melting40038.24 ± 7.70-[3][6]
[Ni(S₂COPn)₃]Melting50047.45 ± 4.22-[3][6]

Table 2: Particle Size of this compound Nanoparticles Synthesized via Solvothermal Method

PrecursorSolventTemperature (°C)Concentration (mM)Average Particle Size (nm)Crystalline PhaseReference
[Ni(S₂CNⁱBu₂)₂]Oleylamine1505-α-NiS[2]
[Ni(S₂CNⁱBu₂)₂]Oleylamine1805~100-150α-NiS[2]
[Ni(S₂CNⁱBu₂)₂]Oleylamine2805-β-NiS[2]
Imidazolyl dithiocarbamateHexadecylamine220-5.11 - 11.66Rhombohedral[4]
Benzimidazole dithiocarbamateHexadecylamine/TOP1400.30 g4.21 ± 1.33Ni₃S₄[5]
Benzimidazole dithiocarbamateHexadecylamine/TOP1600.30 g8.86 ± 1.48Ni₃S₄[5]

Table 3: Optical Properties of this compound Nanoparticles

Precursor/MethodCrystalline PhaseParticle Size (nm)Band Gap (eV)Reference
Co-precipitationβ-NiS-4.8 (at 500°C), 2.8 (at 1000°C)[7]
Imidazolyl dithiocarbamateRhombohedral5.11 - 11.664.04[4]
2-methylbenzimidazole dithiocarbamateNi₃S₄-4.10 - 4.23[5]
Benzimidazole dithiocarbamateNi₃S₄-4.24 - 4.34[5]
Thiourea/Thioacetamide--1.92 - 2.41 (tunable)[8][9]

Visualization of Reaction Mechanisms and Workflows

The decomposition of single-source precursors follows specific chemical pathways. Understanding these mechanisms is key to controlling the synthesis process.

Decomposition of Xanthate Precursors: The Chugaev Elimination

The thermal decomposition of metal xanthates is often described by the Chugaev elimination mechanism, which involves a cyclic transition state.

Chugaev_Elimination cluster_precursor Nickel Xanthate Precursor cluster_transition Transition State cluster_products Products Precursor Ni(S₂COR)₂ TS 6-membered cyclic transition state Precursor->TS Heat NiS NiS Nanoparticle TS->NiS Alkene Alkene TS->Alkene COS Carbonyl Sulfide TS->COS

Chugaev elimination pathway for nickel xanthate decomposition.
Decomposition of Dithiocarbamate Precursors: Amide-Exchange Mechanism

In the presence of primary amines as solvents, the decomposition of nickel dithiocarbamates can proceed through an amide-exchange mechanism.[10]

Amide_Exchange Precursor [Ni(S₂CNR₂)₂] Nickel Dithiocarbamate Intermediate Amide-Exchange Intermediate [Ni(S₂CNR₂)(S₂CNHR')] Precursor->Intermediate + R'NH₂ Amine Primary Amine (R'NH₂) Amine->Intermediate NiS NiS Nanoparticle Intermediate->NiS Heat Byproducts Organic Byproducts Intermediate->Byproducts Heat

Amide-exchange mechanism in dithiocarbamate decomposition.
General Experimental Workflow

The overall process for synthesizing and characterizing this compound nanoparticles from single-source precursors can be summarized in the following workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Precursor Single-Source Precursor (Xanthate or Dithiocarbamate) Method Synthesis Method (Solvothermal, Thermal, Hot-Injection) Precursor->Method Nanoparticles Crude Nanoparticle Suspension/Powder Method->Nanoparticles Purification Centrifugation & Washing Nanoparticles->Purification Purified_NPs Purified NiS Nanoparticles Purification->Purified_NPs Characterization XRD, TEM, SEM, EDX, UV-Vis Purified_NPs->Characterization Analysis Data Analysis (Size, Phase, Morphology, Optical Properties) Characterization->Analysis

General workflow for NiS nanoparticle synthesis and characterization.

Applications in Drug Development

This compound nanoparticles are emerging as promising materials in the biomedical field, particularly for applications in drug delivery and cancer therapy.

Photothermal Therapy

Certain phases of this compound nanoparticles exhibit strong absorbance in the near-infrared (NIR) region, making them effective agents for photothermal therapy (PTT).[11] When irradiated with an NIR laser, these nanoparticles convert light energy into heat, leading to localized hyperthermia and the ablation of cancer cells. For instance, Ni₉S₈ nanoparticles have shown a high photothermal conversion efficiency of 46% at 1064 nm, demonstrating their potential for efficient NIR-II photothermal therapy.[11] Dysprosium-doped this compound nanoparticles have also been shown to reach temperatures above 59°C upon irradiation with a low-power 808 nm laser, indicating their suitability for PTT.[12][13]

Drug Delivery

The high surface area and tunable surface chemistry of this compound nanoparticles make them suitable carriers for anticancer drugs.[14] For example, hollow mesoporous NiS nanoparticles have been developed for the encapsulation and delivery of doxorubicin (DOX).[15][16] These nanocarriers can be functionalized with polymers like polyethylene glycol (PEG) to improve their biocompatibility and circulation time. Furthermore, drug release can be triggered by the acidic tumor microenvironment or by external stimuli like NIR irradiation, enabling targeted and controlled drug delivery.[15][16] Studies have shown that 5-fluorouracil can be encapsulated in this compound nanoparticles with an efficiency of around 87%.[12][13]

Antimicrobial Activity

This compound nanoparticles have also demonstrated significant antibacterial activity against various pathogens.[12][13] The antimicrobial efficacy is attributed to the generation of reactive oxygen species and the release of nickel ions, which can disrupt bacterial cell membranes and essential cellular processes. Undoped this compound nanoparticles have been reported to exhibit more significant antibacterial activity compared to their doped counterparts.[12][13]

Conclusion

The synthesis of this compound nanoparticles from single-source precursors provides a versatile and controllable route to produce materials with tailored properties. By carefully selecting the precursor and tuning the reaction conditions of methods like solvothermal synthesis, thermal decomposition, and hot-injection, it is possible to control the size, phase, and morphology of the resulting nanoparticles. These well-defined nanomaterials are showing great promise in the field of drug development, with applications in photothermal therapy, targeted drug delivery, and as antimicrobial agents. Further research into the surface functionalization and in vivo behavior of these nanoparticles will be crucial for their translation into clinical applications.

References

A Comprehensive Technical Guide to the Solvothermal Synthesis of Nickel Sulfide with Various Sulfur Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvothermal synthesis of nickel sulfide (NiS), a material of significant interest for a range of applications, including catalysis, energy storage, and drug delivery. A key focus of this document is the critical role of the sulfur source in determining the physicochemical properties of the resulting this compound nanoparticles. The choice of sulfur precursor, in conjunction with other reaction parameters, allows for precise control over the crystal phase, morphology, and, consequently, the functional performance of the material. This guide provides a comparative analysis of different sulfur sources, detailed experimental protocols, and a summary of the resulting material characteristics to aid researchers in the rational design and synthesis of this compound nanomaterials with tailored properties.

Introduction

This compound exists in various stoichiometric phases, such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, each exhibiting unique properties.[1] The solvothermal method, a versatile liquid-phase synthesis approach, offers excellent control over the nucleation and growth of nanoparticles by employing organic solvents at elevated temperatures and pressures.[1] This technique enables the engineering of nanomaterials with specific shapes, sizes, and compositions.[1] The selection of the sulfur source is a crucial parameter in this process, as it dictates the reaction kinetics and the final product characteristics.[1] This guide will delve into the use of common sulfur sources, including thiourea, L-cysteine, sodium thiosulfate, and elemental sulfur, providing a comprehensive overview of their impact on the synthesis of this compound.

The Role of the Sulfur Source

The sulfur source in a solvothermal reaction does not merely provide the sulfur element. Its chemical nature, decomposition pathway, and reactivity with the nickel precursor significantly influence the resulting this compound's properties. Different sulfur sources release sulfur species at varying rates, which affects the nucleation and growth kinetics of the nanocrystals. This, in turn, allows for the selective synthesis of different phases and morphologies.[1]

Experimental Protocols and Data Analysis

This section provides detailed experimental protocols for the solvothermal synthesis of this compound using various sulfur sources. The quantitative data from these syntheses are summarized in tables for easy comparison.

Synthesis Using Thiourea (SC(NH₂)₂)

Thiourea is a widely used sulfur source due to its good solubility in various solvents and its controlled decomposition to provide sulfide ions. It often leads to the formation of diverse morphologies, including petal-like, urchin-like, and spherical structures.[2]

Experimental Protocol:

A typical solvothermal synthesis using thiourea involves the following steps:

  • Precursor Solution Preparation: Dissolve a nickel salt, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), and thiourea in a suitable solvent, often a mixture of water and an organic solvent like ethylene glycol or ethylenediamine.[2][3] A surfactant, such as sodium dodecyl sulfate, may be added to control the morphology.[2]

  • Solvothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (typically between 150-240 °C) for a set duration (e.g., 12-24 hours).[2][4]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.

  • Washing and Drying: Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, dry the product in a vacuum oven at a moderate temperature (e.g., 70 °C).[4]

Data Summary:

Nickel PrecursorSulfur SourceSolventTemperature (°C)Time (h)Resulting PhaseMorphologyCrystallite Size (nm)Reference
Ni(NO₃)₂·6H₂OThioureaWater/Ethylenediamine150-20012-24α-NiS, β-NiSPetal, Urchin, Sphere-[2]
Ni(CH₃COO)₂·4H₂OThioureaWater15012β-NiSNanoparticles-[4]
NiCl₂·6H₂OThioureaEthylenediamine--Rhombohedral NiS3D blossoming flower-like-[3]
Synthesis Using L-cysteine

L-cysteine, an amino acid containing a thiol group, serves as both a sulfur source and a capping agent, influencing the growth and stability of the nanoparticles.[5] Its use can lead to the formation of hierarchical and hollow structures.[6]

Experimental Protocol:

The solvothermal synthesis of this compound using L-cysteine generally follows these steps:

  • Precursor Solution Preparation: Disperse a nickel precursor (e.g., NiCl₂) and L-cysteine in a solvent, which can be an aqueous solution or an organic solvent.[5] In some cases, graphene oxide is added to synthesize composite materials.[5]

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat it to a temperature typically in the range of 160-200 °C for several hours.[5][6] L-cysteine releases H₂S at high temperatures, which then reacts with the nickel ions.[5]

  • Product Recovery and Purification: After cooling, the product is collected, washed thoroughly with water and ethanol, and then dried.

Data Summary:

| Nickel Precursor | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Resulting Phase | Morphology | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | - | L-cysteine | - | - | - | NiS₂ | Hierarchical hollow spheres | Photocatalysis |[6] | | NiCl₂ | L-cysteine | Water/Graphene Oxide | 180 | 12 | NiS₂ | Sphere-like particles on graphene | Lithium-ion batteries |[5] |

Synthesis Using Sodium Thiosulfate (Na₂S₂O₃)

Sodium thiosulfate is an inorganic sulfur source that can lead to the formation of various this compound phases, including NiS and NiS₂.[3][7][8] The solvent plays a crucial role in determining the final product when using this precursor.

Experimental Protocol:

A representative procedure for the solvothermal synthesis using sodium thiosulfate is as follows:

  • Precursor Solution Preparation: Dissolve a nickel salt (e.g., NiCl₂·6H₂O) and sodium thiosulfate in a solvent such as ethylenediamine or a mixture of solvents.[3][7]

  • Solvothermal Reaction: Seal the solution in a Teflon-lined autoclave and maintain it at a specific temperature, for instance, 130-180 °C, for a designated period.[3][7]

  • Product Isolation: After the reaction vessel has cooled, the resulting solid is separated by centrifugation, washed with distilled water and ethanol, and dried under vacuum.

Data Summary:

| Nickel Precursor | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Resulting Phase | Morphology | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NiCl₂·6H₂O | Na₂S₂O₃·5H₂O | Ethylenediamine | - | - | Rhombohedral NiS, Cubic NiS₂ | Rods, Rhombic dodecahedrons |[3] | | Ni(II)-Salen complex | Na₂S₂O₃ | - | - | - | NiS₂ | Nanostructure with protective layer |[7][8] |

Synthesis Using Elemental Sulfur (S)

Elemental sulfur can be used as a direct and cost-effective sulfur source. The phase of the resulting this compound can be controlled by adjusting the molar ratio of the nickel precursor to sulfur.[9][10]

Experimental Protocol:

The synthesis of this compound using elemental sulfur typically involves the following steps:

  • Precursor Mixture: A nickel source, such as nickel chloride, and elemental sulfur powder are mixed in a solvent, commonly oleylamine, which can also act as a capping agent.[9][10]

  • Solvothermal Reaction: The mixture is heated in a sealed vessel to a relatively high temperature (e.g., 260 °C) for a specific duration (e.g., 1 hour).[10]

  • Product Collection: After cooling, the product is isolated, washed, and dried.

Data Summary:

Nickel PrecursorSulfur SourceSolventTemperature (°C)Ni/S Molar RatioResulting PhaseMorphologyReference
NiCl₂·6H₂OSulfurOleylamine2601:10NiS₂-[10]
NiCl₂·6H₂OSulfurOleylamine2601:1NiSNear-spherical[10]
NiCl₂·6H₂OSulfurOleylamine2607:6Ni₇S₆-[10]
NiCl₂·6H₂OSulfurOleylamine2603:2Ni₃S₂Larger particles[10]

Visualization of Experimental Workflow

The general experimental workflow for the solvothermal synthesis of this compound can be visualized as a sequence of key steps.

Solvothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_recovery Product Recovery & Purification Ni_Source Nickel Precursor Mix Mixing & Dissolution Ni_Source->Mix S_Source Sulfur Source S_Source->Mix Solvent Solvent Solvent->Mix Autoclave Teflon-lined Autoclave Mix->Autoclave Transfer Heating Heating (Temperature & Time) Autoclave->Heating Cooling Cooling Heating->Cooling Separation Centrifugation/ Filtration Cooling->Separation Washing Washing (Water & Ethanol) Separation->Washing Drying Drying Washing->Drying Final_Product This compound Nanoparticles Drying->Final_Product

Caption: General workflow for the solvothermal synthesis of this compound.

Influence of Sulfur Source on this compound Properties

The choice of sulfur source has a profound impact on the resulting this compound's characteristics, which in turn affects its performance in various applications.

Phase Control

Different sulfur sources can lead to the formation of distinct this compound phases. For instance, using elemental sulfur in oleylamine allows for the synthesis of various phases, including NiS₂, NiS, Ni₇S₆, and Ni₃S₂, simply by tuning the Ni/S molar ratio.[10] In contrast, using a single-source precursor like nickel bis(dithiocarbamate) can yield phase-pure α-NiS at lower temperatures and β-NiS at higher temperatures.[11]

Morphology Control

The morphology of this compound nanoparticles is also heavily influenced by the sulfur source. Thiourea has been shown to produce diverse morphologies such as petal-like, urchin-like, and spherical structures, depending on the reaction conditions.[2] The use of L-cysteine can lead to the formation of more complex hierarchical and hollow spheres.[6] Sodium thiosulfate has been employed to synthesize NiS rods and NiS₂ rhombic dodecahedrons.[3]

The logical relationship between the choice of sulfur source and the resulting properties can be visualized as follows:

Sulfur_Source_Influence cluster_properties Resulting Nanoparticle Properties Sulfur_Source Choice of Sulfur Source (e.g., Thiourea, L-cysteine, S, etc.) Phase Crystal Phase (e.g., NiS, NiS₂, Ni₃S₂) Sulfur_Source->Phase Morphology Morphology (e.g., Spheres, Rods, Flowers) Sulfur_Source->Morphology Crystallite_Size Crystallite Size Sulfur_Source->Crystallite_Size Application Functional Performance (e.g., Catalysis, Energy Storage) Phase->Application Morphology->Application Crystallite_Size->Application

References

A Technical Guide to the Collosoidal Synthesis of Nickel Sulfide Nanocrystals with Phase Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The controlled synthesis of nickel sulfide (NiS) nanocrystals with specific phases is of paramount importance for a wide range of applications, from catalysis and energy storage to biomedical technologies. The complex phase diagram of this compound, which includes numerous stoichiometries such as NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈, presents a significant synthetic challenge. However, recent advancements in colloidal synthesis methodologies have enabled precise control over the crystalline phase of the resulting nanocrystals. This technical guide provides an in-depth overview of the core principles and experimental protocols for achieving phase-controlled synthesis of this compound nanocrystals.

Core Principles of Phase Control

The phase of this compound nanocrystals synthesized via colloidal methods is primarily dictated by a delicate interplay of several key reaction parameters. Understanding and manipulating these factors are crucial for targeting a specific crystalline structure. The main levers for phase control are:

  • Reactivity of the Sulfur Precursor: The choice of sulfur source and its decomposition kinetics play a pivotal role. Highly reactive precursors tend to yield sulfur-rich phases, while less reactive ones favor the formation of nickel-rich phases.[1][2] N,N'-disubstituted thioureas are versatile sulfur precursors where the substituents dictate the reactivity. For instance, N,N'-diphenyl thiourea is more reactive and promotes the formation of sulfur-rich phases like Ni₃S₄ and NiS, whereas the less reactive N,N'-dibutyl thiourea leads to sulfur-poor phases such as Ni₉S₈ and Ni₃S₂.[1][2]

  • Sulfur-to-Nickel (S:Ni) Precursor Molar Ratio: The stoichiometry of the reactants directly influences the final product. An increase in the S:Ni ratio generally favors the formation of more sulfur-rich phases.[1][3] For example, a low S:Ni ratio of 1.5 can yield phase-pure Ni₃S₄, while increasing the ratio to 5.0 can favor the formation of α-NiS.[1]

  • Reaction Temperature: Temperature governs the reaction kinetics and the thermodynamic stability of the different this compound phases. A systematic increase in reaction temperature can induce a phase progression from Ni₃S₄ to α-NiS and subsequently to β-NiS.[1][3]

  • Coordinating Solvents and Capping Ligands: The solvent system and the presence of capping agents can influence nanocrystal growth, morphology, and phase. Oleylamine is a commonly used solvent and capping ligand.[1] The use of dodecylamine instead of oleylamine has been shown to favor the formation of phase-pure α-NiS.[1]

  • Secondary Reactivity-Directing Agents: The introduction of a secondary agent, such as 1-dodecanethiol (DDT), can further tune the reaction pathway. The presence of DDT generally leads to the formation of more sulfur-deficient phases.[1][2]

Data Presentation: Synthesis Parameters and Resulting Phases

The following tables summarize the quantitative data for the phase-controlled synthesis of various this compound nanocrystals.

Table 1: Synthesis of Sulfur-Rich this compound Phases

Target PhaseNickel PrecursorSulfur PrecursorS:Ni RatioSolvent/LigandTemperature (°C)Time (h)Resulting Size/Morphology
Ni₃S₄NiI₂N,N'-diphenyl thiourea1.5Oleylamine1804Well-defined nanocrystals
α-NiSNiI₂N,N'-diphenyl thiourea5.0Dodecylamine1804Well-defined nanocrystals
β-NiSNiI₂N,N'-diphenyl thiourea4.0Oleylamine2204Major phase with α-NiS impurities

Table 2: Synthesis of Sulfur-Poor this compound Phases

Target PhaseNickel PrecursorPrimary Sulfur PrecursorSecondary AgentS:Ni RatioSolvent/LigandTemperature (°C)Time (h)Resulting Size/Morphology
Ni₉S₈NiI₂N,N'-diphenyl thiourea1-dodecanethiol3.0Oleylamine1804Well-defined nanocrystals
Ni₃S₂NiI₂N,N'-dibutyl thiourea1-dodecanethiol10.0Oleylamine, Dibenzylamine1801Multipod morphology

Experimental Protocols

The following are detailed experimental protocols for the synthesis of specific this compound phases.

Synthesis of Ni₃S₄ Nanocrystals
  • Precursor Solution Preparation:

    • In a three-neck flask, dissolve nickel(II) iodide (NiI₂) in oleylamine.

    • Separately, dissolve N,N'-diphenyl thiourea in oleylamine to achieve a 1.5 molar equivalent with respect to NiI₂.

  • Reaction Setup:

    • Heat the NiI₂ solution to 180 °C under a nitrogen atmosphere with constant stirring.

  • Injection and Growth:

    • Rapidly inject the N,N'-diphenyl thiourea solution into the hot NiI₂ solution.

    • Maintain the reaction temperature at 180 °C for 4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add excess ethanol to precipitate the nanocrystals.

    • Centrifuge the mixture to collect the nanocrystals.

    • Wash the collected nanocrystals multiple times with a mixture of chloroform and ethanol.

    • Dry the final product under vacuum.

Synthesis of α-NiS Nanocrystals
  • Precursor Solution Preparation:

    • In a three-neck flask, dissolve NiI₂ in dodecylamine.

    • Separately, dissolve N,N'-diphenyl thiourea in dodecylamine to achieve a 5.0 molar equivalent with respect to NiI₂.

  • Reaction Setup:

    • Heat the NiI₂ solution to 180 °C under a nitrogen atmosphere with constant stirring.

  • Injection and Growth:

    • Rapidly inject the N,N'-diphenyl thiourea solution into the hot NiI₂ solution.

    • Maintain the reaction temperature at 180 °C for 4 hours.

  • Workup:

    • Follow the same workup procedure as for the Ni₃S₄ nanocrystals.

Synthesis of Ni₉S₈ Nanocrystals
  • Precursor Solution Preparation:

    • In a three-neck flask, dissolve NiI₂ in oleylamine.

    • Separately, dissolve N,N'-diphenyl thiourea in oleylamine to achieve a 3.0 molar equivalent with respect to NiI₂.

  • Reaction Setup:

    • Heat the NiI₂ solution to 180 °C under a nitrogen atmosphere with constant stirring.

  • Injection and Growth:

    • Rapidly inject the N,N'-diphenyl thiourea solution into the hot NiI₂ solution.

    • After a designated time (e.g., 5 minutes), inject 1-dodecanethiol into the reaction mixture.

    • Maintain the reaction temperature at 180 °C for 4 hours.

  • Workup:

    • Follow the same workup procedure as for the Ni₃S₄ nanocrystals.

Synthesis of Ni₃S₂ Nanocrystals[1]
  • Precursor Solution Preparation: [1]

    • In a three-neck flask, dissolve NiI₂ (0.19 mmol, 0.06 g) in oleylamine (12.5 mmol, 4.0 mL).[1]

    • Separately, dissolve N,N'-dibutyl thiourea (1.9 mmol, 0.36 g) in dibenzylamine (15.6 mmol, 3.0 mL).[1]

  • Reaction Setup:

    • Heat the NiI₂ solution to 180 °C under a nitrogen atmosphere with constant stirring.[1]

  • Injection and Growth:

    • Quickly inject the N,N'-dibutyl thiourea solution into the hot NiI₂ solution.[1]

    • After 5 minutes, inject 1-dodecanethiol (12.5 mmol, 3.0 mL) into the reaction mixture.[1]

    • Allow the reaction to proceed for 1 hour.[1]

  • Workup:

    • Follow the same workup procedure as for the Ni₃S₄ nanocrystals.

Visualizing Synthesis Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships governing phase control in the colloidal synthesis of this compound nanocrystals.

Experimental_Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_workup Workup Ni_precursor Dissolve Ni Source (e.g., NiI₂) in Solvent Heat Heat Ni Solution (e.g., 180-220°C) Ni_precursor->Heat S_precursor Dissolve S Source (e.g., Thiourea) in Solvent Inject Inject S Solution S_precursor->Inject Heat->Inject Grow Anneal for a Specific Time Inject->Grow Cool Cool to Room Temp. Grow->Cool Precipitate Precipitate with Antisolvent (e.g., Ethanol) Cool->Precipitate Centrifuge Centrifuge and Collect Nanocrystals Precipitate->Centrifuge Wash Wash and Dry Centrifuge->Wash Final_Product Final_Product Wash->Final_Product Phase-Controlled NiS Nanocrystals

Caption: General experimental workflow for the colloidal synthesis of this compound nanocrystals.

Phase_Control_Logic cluster_inputs Controllable Parameters cluster_outputs Resulting this compound Phase S_reactivity Sulfur Source Reactivity S_rich Sulfur-Rich Phases (Ni₃S₄, NiS) S_reactivity->S_rich High S_poor Sulfur-Poor Phases (Ni₉S₈, Ni₃S₂) S_reactivity->S_poor Low SN_ratio S:Ni Molar Ratio SN_ratio->S_rich High SN_ratio->S_poor Low Temp Reaction Temperature Temp->S_rich Low -> High for Ni₃S₄ -> α-NiS -> β-NiS DDT Presence of 1-dodecanethiol DDT->S_rich Absent DDT->S_poor Present S_rich->S_poor Phase transition with addition of DDT

Caption: Logical relationships for achieving phase control in this compound nanocrystal synthesis.

References

The Influence of Precursor Concentration on Nickel Sulfide Nanoparticle Size: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nickel sulfide (NiS) nanoparticles with controlled size and morphology is paramount for their successful application in diverse fields, including catalysis, energy storage, and biomedical technologies. A critical parameter governing the final nanoparticle characteristics is the initial concentration of the chemical precursors. This technical guide provides an in-depth analysis of the effect of precursor concentration on the size of this compound nanoparticles, supported by quantitative data, detailed experimental protocols, and a mechanistic overview.

The Role of Precursor Concentration in Nanoparticle Formation

The concentration of precursors in a nanoparticle synthesis solution directly influences the kinetics of nucleation and growth, the two fundamental stages of nanoparticle formation. According to classical nucleation theory, a higher precursor concentration leads to a higher degree of supersaturation in the reaction medium. This supersaturation is the driving force for the formation of stable nuclei.

The relationship between precursor concentration and final nanoparticle size is not always linear and can be influenced by the specific synthesis method, the type of precursors, the solvent, and the temperature. Generally, two main scenarios are observed:

  • Direct Proportionality: In many cases, a higher initial precursor concentration leads to the formation of larger nanoparticles. This is attributed to the rapid consumption of monomers by a limited number of nuclei, promoting growth over the formation of new nuclei.

  • Inverse Proportionality: Conversely, in some systems, a higher precursor concentration can result in smaller nanoparticles. This phenomenon, often observed in rapid synthesis methods like microwave-assisted synthesis, is due to a burst of nucleation events. The high supersaturation leads to the simultaneous formation of a large number of nuclei, which then compete for the available monomers, limiting the growth of individual particles.

Quantitative Data: Precursor Concentration vs. Nanoparticle Size

The following tables summarize the quantitative relationship between precursor concentration and the resulting this compound nanoparticle size from various experimental studies.

Table 1: Solvothermal Synthesis using Single-Source Precursors

Nickel PrecursorSulfur SourceSolventTemperature (°C)Precursor ConcentrationResulting Nanoparticle Size (nm)Reference
Nickel bis(diisobutyldithiocarbamate)(in precursor)Oleylamine180Low~100[1][2][3]
Nickel bis(diisobutyldithiocarbamate)(in precursor)Oleylamine180High (up to 50 mM)~150[1][2][3]
Benzimidazole dithiocarbamate nickel(II)(in precursor)Hexadecylamine/Trioctylphosphine1600.30 g8.86 ± 1.48[4]
Benzimidazole dithiocarbamate nickel(II)(in precursor)Hexadecylamine/Trioctylphosphine1600.35 g10.26 ± 3.65[4]
Benzimidazole dithiocarbamate nickel(II)(in precursor)Hexadecylamine/Trioctylphosphine1600.40 g10.42 ± 5.18[4]

Table 2: Hydrothermal Synthesis using Dual-Source Precursors

Nickel PrecursorSulfur SourceTemperature (°C)Nickel Precursor ConcentrationSulfur Precursor ConcentrationResulting Nanoparticle Size (nm)Reference
Ni(CH₃COO)₂·4H₂OThiourea1503 mmol5 mmolNot specified (morphology difference noted)[5][6]
Ni(CH₃COO)₂·4H₂OThiourea1503 mmol15 mmol200 - 500[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound nanoparticles are provided below. These protocols highlight the variation in precursor concentration as a key experimental parameter.

Protocol 1: Solvothermal Synthesis from a Single-Source Precursor

This protocol is adapted from the synthesis of Ni₃S₄ nanoparticles using a benzimidazole dithiocarbamate nickel(II) complex.[4]

Materials:

  • Benzimidazole dithiocarbamate nickel(II) complex (Precursor)

  • Trioctylphosphine (TOP)

  • Hexadecylamine (HDA)

  • Methanol

  • Three-necked flask, condenser, thermocouple, heating mantle, magnetic stirrer

Procedure:

  • In a three-necked flask, heat 6.0 g of hexadecylamine (HDA) to 160 °C under a nitrogen atmosphere with constant stirring.

  • Separately, dissolve the desired amount of the benzimidazole dithiocarbamate nickel(II) complex (e.g., 0.30 g, 0.35 g, or 0.40 g) in 5.0 ml of tri-octylphosphine (TOP).[4]

  • Rapidly inject the precursor solution into the hot HDA solution.

  • Maintain the reaction temperature at 160 °C for 1 hour.

  • After 1 hour, allow the solution to cool to 70 °C.

  • Add an excess of methanol to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them several times with methanol, and dry them under vacuum.

Protocol 2: Hydrothermal Synthesis from Dual-Source Precursors

This protocol describes the synthesis of β-NiS nanoparticles using nickel acetate and thiourea.[6]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiourea (CS(NH₂)₂)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 3 mmol of Ni(CH₃COO)₂·4H₂O and 10 mmol of CO(NH₂)₂ in 40 mL of deionized water with magnetic stirring.[6]

  • Add the desired amount of thiourea (e.g., 5 mmol or 15 mmol) to the solution and continue stirring until all solids are dissolved.[6]

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 150 °C for 12 hours.[6]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times.

  • Dry the final product in a vacuum oven at 70 °C.[6]

Mandatory Visualizations

Reaction Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the synthesis of this compound nanoparticles.

Reaction_Mechanism cluster_solution Precursor Solution cluster_nucleation Nucleation Phase cluster_growth Growth Phase Precursors Ni²⁺ and S²⁻ Precursors Supersaturation Supersaturation Precursors->Supersaturation Increased Concentration Nuclei Stable Nuclei Formation Supersaturation->Nuclei Overcomes Energy Barrier Nanoparticles Nanoparticle Growth Supersaturation->Nanoparticles Direct Growth on Existing Nuclei Nuclei->Nanoparticles Monomer Diffusion and Surface Reaction

Caption: Generalized mechanism of nanoparticle formation from precursors.

Solvothermal_Workflow A 1. Dissolve Ni-Dithiocarbamate in TOP C 3. Inject Precursor Solution into Hot HDA A->C B 2. Heat HDA to 160°C in Reactor B->C D 4. Maintain at 160°C for 1 hour C->D E 5. Cool to 70°C D->E F 6. Precipitate with Methanol E->F G 7. Centrifuge and Wash F->G H 8. Dry Nanoparticles G->H

Caption: Experimental workflow for solvothermal synthesis.

Hydrothermal_Workflow A 1. Dissolve Ni(OAc)₂, Thiourea, & Urea in Water B 2. Transfer Solution to Autoclave A->B C 3. Heat at 150°C for 12 hours B->C D 4. Cool to Room Temperature C->D E 5. Centrifuge and Collect Precipitate D->E F 6. Wash with Water and Ethanol E->F G 7. Dry Nanoparticles F->G

Caption: Experimental workflow for hydrothermal synthesis.

References

Phase diagram of the nickel-sulfur binary system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nickel-Sulfur Binary System Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nickel-sulfur (Ni-S) binary system, a critical area of study for materials science, geology, and catalysis. The information presented herein is a synthesis of established experimental data and thermodynamic assessments, aimed at providing researchers and professionals with a detailed understanding of the phase relationships and material properties within this system.

The Nickel-Sulfur Phase Diagram

The equilibrium phase diagram for the nickel-sulfur system illustrates the stable phases present at different temperatures and compositions at atmospheric pressure. The system is characterized by several intermediate phases, eutectic and peritectic reactions, and regions of liquid immiscibility.

NiS_Phase_Diagram Nickel-Sulfur (Ni-S) Phase Diagram cluster_temp Temperature (°C) cluster_comp Composition (at. % S) T1500 1500 T1400 1400 T1200 1200 T1000 1000 T800 800 T600 600 T400 400 T200 200 C0 0 (Ni) C20 20 C40 40 C60 60 C80 80 C100 100 (S) L Liquid (L) L1_L2 L1 + L2 Ni_solid (Ni) Ni3S2 α-Ni3S2 beta_Ni3S2 β-Ni3S2 Ni4S3 Ni4S3 Ni6S5 Ni6S5 Ni7S6 Ni7S6 alpha_NiS α-NiS beta_NiS β-NiS (Millerite) NiS2 NiS2 (Vaesite) S_liquid Liquid (S) S_solid (S) E1 P1 E1->P1 806,37.3 E1->806,37.3 M1 P1->M1 L + α-NiS ↔ Ni7S6 999,50 M1->999,50 999°C L ↔ α-NiS P2 P3 P2->P3 E2 P3->E2 L + NiS2 ↔ S 115,100 E2->115,100 115°C L ↔ (S) 999,50->P2 379,50.1 999,50->379,50.1 635,21.5 379,33.3 635,21.5->379,33.3 Solvus 556,39.9 806,37.3->556,39.9 524,41.9 556,39.9->524,41.9 533,45.5 524,41.9->533,45.5 565,46.5 533,45.5->565,46.5 573,47.2 565,46.5->573,47.2 396,49.5 573,47.2->396,49.5 396,49.5->379,50.1 1007,66.7 1007,66.7->E2 L_label Liquid L1_L2_label L1 + L2 Ni_L_label (Ni) + L Ni3S2_L_label α-Ni3S2 + L NiS_L_label α-NiS + L NiS2_L_label NiS2 + L Ni_Ni3S2_label (Ni) + β-Ni3S2 beta_Ni3S2_label β-Ni3S2 Ni3S2_Ni4S3_label β-Ni3S2 + Ni4S3 Ni4S3_Ni6S5_label Ni4S3 + Ni6S5 Ni6S5_Ni7S6_label Ni6S5 + Ni7S6 Ni7S6_betaNiS_label Ni7S6 + β-NiS betaNiS_NiS2_label β-NiS + NiS2 NiS2_S_label NiS2 + (S)

Caption: The Nickel-Sulfur (Ni-S) binary phase diagram.

Invariant Reactions

The Ni-S system is characterized by several invariant reactions, where three phases are in equilibrium. These reactions occur at a constant temperature and specific compositions.

Reaction TypeTemperature (°C)Composition (at. % S)Reaction Equation
Eutectic63533.3L ↔ (Ni) + β-Ni₃S₂
Peritectic80637.3L + α-Ni₃S₂ ↔ Ni₄S₃
Peritectic55639.9α-Ni₃S₂ + Ni₄S₃ ↔ β-Ni₃S₂
Peritectic52441.9L + Ni₄S₃ ↔ Ni₆S₅
Peritectic53345.5L + Ni₆S₅ ↔ Ni₇S₆
Congruent Melting99950.0α-NiS ↔ L
Eutectic87765.0L ↔ α-NiS + NiS₂
Monotectic991~98L₁ ↔ L₂ + NiS₂

Crystalline Phases

Several stable and metastable nickel sulfide phases exist in the Ni-S system. Their crystallographic data are summarized below.

PhaseFormulaCrystal SystemSpace GroupPearson SymbolPrototype
(Nickel)NiCubicFm-3mcF4Cu
Heazlewoodite (low)β-Ni₃S₂TrigonalR32hR5Ni₃S₂
Heazlewoodite (high)α-Ni₃S₂HexagonalP-3m1hP5Ni₃As₂
GodlevskiteNi₇S₆OrthorhombicC222₁oC52Ni₇S₆
Milleriteβ-NiSTrigonalR3mhR6NiS
High-temperature NiSα-NiSHexagonalP6₃/mmchP4NiAs
VaesiteNiS₂CubicPa-3cP12FeS₂ (Pyrite)
(Sulfur)SOrthorhombicFdddoF128α-S

Experimental Protocols

The determination of the Ni-S phase diagram relies on a combination of experimental techniques, primarily Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA).

Sample Preparation
  • Material Sourcing : High-purity nickel (99.99% or higher) and sulfur (99.999% or higher) are used as starting materials.

  • Weighing and Mixing : Appropriate amounts of nickel and sulfur powders are weighed to achieve the desired compositions for a series of alloys spanning the entire composition range.

  • Encapsulation : The mixed powders are sealed in evacuated quartz ampoules to prevent oxidation and sulfur loss at high temperatures.

  • Homogenization : The encapsulated samples are heated to the liquid phase and held for an extended period to ensure complete mixing and homogenization. This is often followed by quenching to preserve the high-temperature phase distribution.

  • Annealing : Samples are then annealed at various temperatures for long durations (days to months) to achieve equilibrium at those temperatures, followed by quenching.

Experimental_Workflow Experimental Workflow for Phase Diagram Determination cluster_prep Sample Preparation cluster_analysis Phase Analysis cluster_output Output Start High-Purity Ni and S Weigh Weighing and Mixing Start->Weigh Encapsulate Encapsulation in Quartz Ampoules Weigh->Encapsulate Homogenize Homogenization (Melting & Quenching) Encapsulate->Homogenize Anneal Annealing at Target Temperatures Homogenize->Anneal DTA Differential Thermal Analysis (DTA) Anneal->DTA Quenched Sample XRD X-ray Diffraction (XRD) Anneal->XRD Quenched Sample EPMA Electron Probe Microanalysis (EPMA) Anneal->EPMA Polished Section PhaseDiagram Phase Diagram Construction DTA->PhaseDiagram Transition Temperatures XRD->PhaseDiagram Phase Identification EPMA->PhaseDiagram Phase Compositions

Caption: Workflow for experimental determination of a binary phase diagram.

Differential Thermal Analysis (DTA)

DTA is employed to determine the temperatures of phase transformations (e.g., solidus, liquidus, eutectic, and peritectic temperatures).

  • Apparatus : A DTA instrument consists of a furnace with a sample and a reference holder, thermocouples to measure the temperature of each, and a system to record the temperature difference (ΔT) between the sample and the reference as a function of temperature.

  • Procedure : A small, homogenized sample is placed in the sample holder, and an inert reference material (e.g., alumina) is placed in the reference holder. The furnace is heated and cooled at a controlled rate.

  • Data Interpretation : Endothermic or exothermic events in the sample, such as melting or solidification, cause a deviation in the ΔT signal, which appears as peaks on the DTA curve. The onset temperature of these peaks corresponds to the phase transition temperatures.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in the annealed and quenched samples.

  • Apparatus : An X-ray diffractometer directs a beam of X-rays onto the sample and measures the angles and intensities of the diffracted beams.

  • Procedure : A powdered sample is placed in the diffractometer, and the X-ray beam is scanned over a range of angles.

  • Data Interpretation : The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ). Each crystalline phase has a unique diffraction pattern, which acts as a "fingerprint." By comparing the experimental patterns to a database of known patterns (e.g., the ICDD Powder Diffraction File), the phases present in the sample can be identified.

Electron Probe Microanalysis (EPMA)

EPMA is a microanalytical technique used to determine the elemental composition of individual phases within the microstructure of the samples.

  • Apparatus : An EPMA instrument focuses a beam of electrons onto a small spot on the surface of a polished sample, causing the emission of characteristic X-rays.

  • Procedure : A quenched and polished sample is placed in the EPMA chamber. The electron beam is rastered across the surface, and the emitted X-rays are analyzed by wavelength-dispersive spectrometers.

  • Data Interpretation : The wavelengths and intensities of the characteristic X-rays are used to identify the elements present and their concentrations at specific points or across a region of the sample. This allows for the precise determination of the compositions of the coexisting phases at the annealing temperature, which is crucial for defining the phase boundaries.

Logical Relationships in Phase Diagram Construction

The data from these complementary techniques are integrated to construct the phase diagram.

Logic_Diagram Logical Flow for Phase Diagram Construction DTA_Data DTA Data (Transition Temperatures) Plot_Invariant Plot Invariant Reaction Temperatures DTA_Data->Plot_Invariant XRD_Data XRD Data (Phase Identification) Identify_Phases Identify Phases in Different Regions XRD_Data->Identify_Phases EPMA_Data EPMA Data (Phase Compositions) Plot_Phase_Boundaries Plot Phase Boundary Compositions EPMA_Data->Plot_Phase_Boundaries Connect_Points Connect Data Points to Form Phase Boundaries Plot_Invariant->Connect_Points Identify_Phases->Connect_Points Plot_Phase_Boundaries->Connect_Points Phase_Diagram Final Ni-S Phase Diagram Connect_Points->Phase_Diagram

An In-depth Technical Guide to the Magnetic Properties of Nickel Sulfide at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of nickel sulfide (NiS) at low temperatures. It delves into the distinct characteristics of its primary polymorphs, outlines detailed experimental protocols for their analysis, and presents key quantitative data in a structured format.

Introduction to this compound Polymorphs and Magnetic Behavior

This compound is a fascinating material that exhibits a range of magnetic and structural properties, particularly at cryogenic temperatures. The two most common polymorphs of NiS are:

  • α-NiS: A hexagonal (NiAs-type) structure, which is stable at higher temperatures. This phase undergoes a first-order transition to an antiferromagnetic state at a Néel temperature (TN) of approximately 263 K.

  • β-NiS: A rhombohedral (millerite) structure, which is the stable phase at lower temperatures.[1]

The magnetic properties of NiS are intrinsically linked to its crystal structure. The hexagonal α-phase is particularly notable for its transition from a paramagnetic metallic state to an antiferromagnetic semiconducting state upon cooling.[2]

Quantitative Magnetic Data

The following tables summarize key magnetic properties of the hexagonal α-NiS phase at low temperatures, compiled from various studies. Data for the pure rhombohedral β-NiS phase at low temperatures is less abundant in the literature, as it is often studied in the context of the transition from the α-phase.

Table 1: Magnetic Moment of Hexagonal α-NiS

Temperature (K)Ordered Magnetic Moment per Ni atom (μB)Reference
4.21.45 to 1.00 (decreases with a 0.6% decrease in Ni-Ni distance)[3]
Below TNApproximately 1.7[4]

Table 2: Magnetic Susceptibility and Specific Heat of Hexagonal α-NiS

PropertyValueTemperature (K)ConditionsReference
Magnetic SusceptibilitySmall and temperature-independentBelow TN-[3]
Néel Temperature (TN)263-Paramagnetic to antiferromagnetic transition[5]
Heat Capacity (Cp)Shows a prominent anomaly at TN3 to 350-[6]

Experimental Protocols

The characterization of the magnetic properties of this compound at low temperatures relies on sophisticated experimental techniques. The two primary methods are Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[7]

Methodology:

  • Sample Preparation: A small, single crystal or powdered sample of NiS is mounted in a sample holder, typically a gelatin capsule or a straw, ensuring it is securely fixed.[8] The mass of the sample is precisely measured.

  • Mounting: The sample holder is attached to the sample rod of the SQUID magnetometer.

  • Cooling: The sample chamber is cooled to the desired base temperature, typically around 2 K, using liquid helium.

  • Zero-Field Cooling (ZFC) and Field-Cooling (FC) Measurements:

    • ZFC: The sample is cooled in the absence of an external magnetic field. Once the base temperature is reached, a small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased.

    • FC: The sample is cooled from above the Néel temperature in the presence of the same DC magnetic field. The magnetic moment is then measured as the temperature is lowered. The divergence between ZFC and FC curves can indicate magnetic ordering transitions.

  • Isothermal Magnetization (M-H) Measurements: The magnetic moment is measured as a function of the applied magnetic field at various constant low temperatures (e.g., 2 K, 10 K, 300 K). This helps to determine properties like magnetic saturation and coercivity.[8]

  • Data Analysis: The raw data (voltage) is converted to magnetic moment (emu). The magnetic susceptibility (χ) is calculated by dividing the magnetic moment by the applied magnetic field and the sample mass (χ = M / (H * m)).

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal, providing information about the orientation and arrangement of these moments.[9]

Methodology:

  • Sample Preparation: A powder sample of NiS is loaded into a sample holder transparent to neutrons, such as a vanadium can. For single-crystal studies, the crystal is mounted on a goniometer.

  • Instrument Setup: The experiment is performed on a powder or single-crystal neutron diffractometer. A beam of thermal or cold neutrons is monochromated to a specific wavelength.

  • Data Collection at Different Temperatures:

    • A diffraction pattern is collected at a temperature above the Néel temperature (e.g., 300 K) to determine the crystal structure without magnetic contributions.

    • The sample is then cooled to a temperature below the Néel temperature (e.g., 85 K), and another diffraction pattern is collected.[5]

  • Data Analysis:

    • The diffraction patterns are analyzed to identify the positions and intensities of the Bragg peaks.

    • The appearance of new peaks at low temperatures that are not present in the high-temperature pattern indicates magnetic ordering.

    • The positions of these magnetic peaks are used to determine the magnetic unit cell and the propagation vector of the magnetic structure.

    • The intensities of the magnetic peaks are used to refine a model of the magnetic structure, which includes the direction and magnitude of the magnetic moments on the nickel atoms.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the magnetic properties of this compound.

G Temperature-Dependent Phase Transition of this compound HighT High Temperature (> 263 K) Paramagnetic Paramagnetic State HighT->Paramagnetic Hexagonal Hexagonal Crystal Structure (α-NiS) HighT->Hexagonal LowT Low Temperature (< 263 K) Rhombohedral Rhombohedral Crystal Structure (β-NiS - stable at lower T) LowT->Rhombohedral Antiferromagnetic Antiferromagnetic State Paramagnetic->Antiferromagnetic T < T_N (263 K) Antiferromagnetic->LowT Hexagonal->Rhombohedral Phase Transition

Caption: Temperature-Dependent Phase Transition of NiS.

G Experimental Workflow for SQUID Magnetometry cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis Prep Prepare NiS Sample (Powder or Crystal) Mount Mount in Sample Holder Prep->Mount Cool Cool to Base Temperature (~2 K) Mount->Cool ZFC Zero-Field Cooling Measurement Cool->ZFC FC Field-Cooling Measurement ZFC->FC MH Isothermal M-H Measurement FC->MH Convert Convert Raw Data to Magnetic Moment MH->Convert Plot Plot M vs. T and M vs. H Convert->Plot Calculate Calculate Magnetic Susceptibility Plot->Calculate

Caption: SQUID Magnetometry Workflow.

G Magnetic Structure of Hexagonal α-NiS below T_N cluster_layer1 Hexagonal Layer 1 (Spins Up) cluster_layer2 Hexagonal Layer 2 (Spins Down) a1 Ni b1 Ni a1->b1 a2 Ni a1->a2 Antiferromagnetic Coupling between layers c1 Ni b1->c1 b2 Ni b1->b2 Antiferromagnetic Coupling between layers c1->a1 d1 Ni c1->d1 c2 Ni c1->c2 Antiferromagnetic Coupling between layers e1 Ni d1->e1 d2 Ni d1->d2 Antiferromagnetic Coupling between layers f1 Ni e1->f1 e2 Ni e1->e2 Antiferromagnetic Coupling between layers f1->a1 f2 Ni f1->f2 Antiferromagnetic Coupling between layers a2->b2 b2->c2 c2->a2 c2->d2 d2->e2 e2->f2 f2->a2

Caption: Magnetic Ordering in α-NiS.

References

An In-depth Technical Guide to the Optical Properties of Quantum-Confined Nickel Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, optical properties, and biomedical applications of quantum-confined nickel sulfide (NiS) nanoparticles. The document details experimental protocols for their synthesis and characterization and explores their mechanisms of action in drug delivery and photothermal therapy, supported by quantitative data and visual diagrams.

Introduction to Quantum-Confined this compound Nanoparticles

This compound (NiS) nanoparticles, particularly in the quantum-confined regime (typically under 10 nm), exhibit unique size-dependent optical and electronic properties due to the quantum confinement effect. As the particle size decreases to dimensions comparable to the exciton Bohr radius, the continuous energy bands of the bulk material transition into discrete, quantized energy levels. This quantization leads to a size-dependent band gap, resulting in tunable absorption and photoluminescence (PL) spectra. These properties make NiS quantum dots (QDs) promising candidates for various biomedical applications, including bioimaging, drug delivery, and photothermal therapy (PTT).

Synthesis of this compound Nanoparticles

The optical properties of NiS nanoparticles are highly dependent on their size, shape, and crystallinity, which are controlled by the synthesis method. Common methods for synthesizing quantum-confined NiS nanoparticles include hydrothermal, solvothermal, and microwave-assisted techniques.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave. This method allows for good control over the size and morphology of the nanoparticles by varying parameters such as precursor concentration, temperature, and reaction time.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes organic solvents instead of water. The choice of solvent can influence the size, shape, and phase of the resulting NiS nanoparticles.[1] This method offers advantages in producing monodisperse nanoparticles with controlled morphologies.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method that utilizes microwave radiation to heat the reaction mixture. This technique allows for uniform and fast heating, leading to shorter reaction times and often producing smaller, more uniform nanoparticles compared to conventional heating methods.

Experimental Protocols

Hydrothermal Synthesis of NiS Quantum Dots

This protocol describes a general procedure for the synthesis of NiS quantum dots with tunable size.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Ethylenediaminetetraacetic acid (EDTA) (as a capping agent)[2]

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare separate aqueous solutions of NiCl₂·6H₂O, thiourea, and EDTA.

  • In a typical synthesis, mix the precursor solutions in a molar ratio that can be varied to control the nanoparticle phase and size.[2]

  • Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 160-250 °C) for a defined duration (e.g., 5-24 hours).[3]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the precipitate multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60 °C.[4]

Experimental Workflow for Hydrothermal Synthesis

hydrothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Purification NiCl2 NiCl₂·6H₂O Solution Mixing Mixing of Precursors NiCl2->Mixing Thiourea Thiourea Solution Thiourea->Mixing EDTA EDTA Solution EDTA->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Final Product Heating Heating (160-250°C, 5-24h) Autoclave->Heating Final Product Cooling Cooling to RT Heating->Cooling Final Product Centrifugation Centrifugation Cooling->Centrifugation Final Product Washing Washing (Water & Ethanol) Centrifugation->Washing Final Product Drying Vacuum Drying Washing->Drying Final Product NiS_QDs NiS Quantum Dots Drying->NiS_QDs Final Product

Hydrothermal synthesis workflow for NiS quantum dots.
Optical Characterization

Equipment:

  • UV-Vis Spectrophotometer

  • Photoluminescence (PL) Spectrofluorometer

Procedure for UV-Vis Spectroscopy:

  • Disperse the synthesized NiS nanoparticles in a suitable solvent (e.g., ethanol or water) to form a stable colloidal suspension.

  • Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

  • The position of the excitonic absorption peak can be used to estimate the band gap and particle size.

Procedure for Photoluminescence Spectroscopy:

  • Use the same colloidal suspension as prepared for UV-Vis spectroscopy.

  • Excite the sample at a wavelength shorter than the absorption edge.

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • The peak of the emission spectrum corresponds to the photoluminescence of the nanoparticles.

Experimental Workflow for Optical Characterization

optical_characterization cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_pl PL Spectroscopy NiS_QDs NiS Quantum Dots Dispersion Dispersion in Solvent NiS_QDs->Dispersion UV_Vis_Spec UV-Vis Spectrophotometer Dispersion->UV_Vis_Spec Determine Band Gap PL_Spec PL Spectrofluorometer Dispersion->PL_Spec Determine PL Peak Absorption_Spectrum Record Absorption Spectrum UV_Vis_Spec->Absorption_Spectrum Determine Band Gap Band_Gap Band_Gap Absorption_Spectrum->Band_Gap Determine Band Gap Excitation Excite Sample PL_Spec->Excitation Determine PL Peak Emission_Spectrum Record Emission Spectrum Excitation->Emission_Spectrum Determine PL Peak PL_Peak PL_Peak Emission_Spectrum->PL_Peak Determine PL Peak

Workflow for optical characterization of NiS quantum dots.

Size-Dependent Optical Properties

The quantum confinement effect in this compound nanoparticles leads to a strong correlation between their size and optical properties. As the particle size decreases, the band gap energy increases, resulting in a blue shift in both the absorption and photoluminescence spectra.

Particle Size (nm)Synthesis MethodBand Gap (eV)Absorption Max (nm)Emission Max (nm)Reference
~3Solvothermal---[5]
9Microwave-assisted---[6]
20Chemical Precipitation-225, 269, 355, 435418, 437[7]
20-45Chemical Precipitation4.96--[8]
35Microwave-assisted---[6]

Applications in Drug Development

The unique properties of quantum-confined NiS nanoparticles make them attractive for applications in drug delivery and cancer therapy.

Drug Delivery

NiS nanoparticles can be functionalized and used as carriers for chemotherapeutic drugs. Their large surface area allows for high drug loading, and their surface chemistry can be modified to achieve targeted delivery and controlled release.[9]

Mechanism of Drug Release: Drug release from NiS nanocarriers can be triggered by internal or external stimuli:

  • pH-sensitive release: The acidic microenvironment of tumors can trigger the release of drugs from pH-sensitive linkers on the nanoparticle surface.[9][10]

  • NIR light-triggered release: Near-infrared (NIR) light can be used to induce a local temperature increase, causing the release of thermo-sensitive drug payloads.[9][10]

Photothermal Therapy (PTT)

NiS nanoparticles exhibit strong absorption in the near-infrared (NIR) region, which allows them to be used as photothermal agents.[11] When irradiated with an NIR laser, these nanoparticles convert light energy into heat, leading to a localized temperature increase (hyperthermia) that can induce cancer cell death.[12]

Cellular Uptake and Cytotoxicity: The cellular uptake of this compound nanoparticles is a critical step for their therapeutic efficacy. Studies on nickel-containing nanoparticles suggest that they are primarily internalized by cells through endocytosis pathways, including:

  • Clathrin-mediated endocytosis [13]

  • Macropinocytosis [13]

  • Phagocytosis [13]

The specific pathway utilized can depend on the nanoparticle's size, shape, and surface functionalization.[13] Positively charged nanoparticles generally exhibit higher cellular uptake.[6][14]

Once inside the cell, this compound nanoparticles can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and can trigger apoptosis (programmed cell death).[15]

Signaling Pathway for NiS Nanoparticle-Induced Apoptosis:

apoptosis_pathway cluster_uptake Cellular Uptake cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade NiS_NP NiS Nanoparticle Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) NiS_NP->Endocytosis ROS ↑ Reactive Oxygen Species (ROS) Endocytosis->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ptt_pathway cluster_trigger External Trigger cluster_effect Cellular Effects cluster_inhibition Therapeutic Strategy NiS_NP NiS Nanoparticle Hyperthermia Hyperthermia (Heat) NiS_NP->Hyperthermia Photothermal Conversion NIR_Light NIR Light Irradiation NIR_Light->NiS_NP HSP_Response Heat Shock Protein (HSP) Response Hyperthermia->HSP_Response Induces Cell_Death Cell Death (Necrosis/Apoptosis) Hyperthermia->Cell_Death Causes HSP_Response->Hyperthermia Inhibits Cell Death HSP_Inhibitor HSP Inhibitor HSP_Inhibitor->HSP_Response Blocks

References

Methodological & Application

Application Note: Hydrothermal Synthesis of NiS Nanosheets for High-Performance Supercapacitor Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries. They offer high power density, rapid charge-discharge cycles, and long operational lifetimes, making them ideal for a variety of applications, from consumer electronics to electric vehicles. The performance of a supercapacitor is largely determined by its electrode materials. Nickel sulfide (NiS) has emerged as a promising electrode material due to its high theoretical specific capacitance, good electrical conductivity, and cost-effectiveness. The morphology of the electrode material plays a crucial role in its electrochemical performance. Two-dimensional nanosheets offer a large surface area for electrochemical reactions and efficient ion diffusion pathways, leading to enhanced energy storage capabilities.

This application note provides a detailed protocol for the hydrothermal synthesis of NiS nanosheets directly onto a conductive substrate, such as nickel foam. This method is straightforward and yields binder-free electrodes with superior electrochemical performance. Additionally, this document outlines the necessary characterization techniques and presents a summary of the expected electrochemical performance based on recently published data.

Experimental Protocols

Materials and Equipment
  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Nickel foam (NF)

  • Teflon-lined stainless-steel autoclave (50 mL capacity)

  • Laboratory oven

  • Ultrasonic bath

  • Electrochemical workstation

  • Three-electrode cell setup (with Pt foil as counter electrode and Ag/AgCl as reference electrode)

  • 2 M KOH aqueous solution (electrolyte)

Synthesis of NiS Nanosheets on Nickel Foam

A straightforward one-step hydrothermal method is employed for the synthesis of NiS nanosheets directly on the nickel foam substrate.

  • Substrate Preparation:

    • Cut nickel foam into 1x1 cm² pieces.

    • Clean the nickel foam pieces by sonicating them in 3 M HCl for 15 minutes to remove the surface oxide layer.

    • Rinse the cleaned nickel foam thoroughly with DI water and ethanol.

    • Dry the nickel foam pieces in an oven at 60°C for 6 hours.

  • Precursor Solution Preparation:

    • Prepare a 40 mL aqueous solution containing 10 mmol of NiCl₂·6H₂O and 20 mmol of thiourea.

    • Stir the solution magnetically for 30 minutes to ensure complete dissolution and a homogeneous mixture.

  • Hydrothermal Synthesis:

    • Place a piece of the pre-cleaned nickel foam into a 50 mL Teflon-lined stainless-steel autoclave.

    • Pour the prepared precursor solution into the autoclave.

    • Seal the autoclave and heat it in a laboratory oven at 160°C for 12 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Cleaning:

    • Carefully remove the nickel foam, which is now coated with a black layer of NiS nanosheets.

    • Rinse the NiS/NF electrode several times with DI water and ethanol to remove any residual reactants.

    • Dry the final product in a vacuum oven at 60°C for 12 hours. The mass loading of the active material is typically around 2-3 mg/cm².

Electrochemical Characterization

The electrochemical performance of the synthesized NiS nanosheet electrodes is evaluated in a three-electrode configuration using a 2 M KOH aqueous solution as the electrolyte.

  • Working Electrode: The prepared NiS/NF (1x1 cm²) is used directly as the working electrode.

  • Counter Electrode: A platinum foil is used as the counter electrode.

  • Reference Electrode: An Ag/AgCl electrode serves as the reference electrode.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): CV curves are recorded at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a potential window of 0 to 0.6 V (vs. Ag/AgCl).

    • Galvanostatic Charge-Discharge (GCD): GCD measurements are performed at different current densities (e.g., 1, 2, 5, 10, 20 A/g) in the same potential window as the CV.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is conducted in a frequency range of 100 kHz to 0.01 Hz with an AC perturbation of 5 mV.

    • Cycling Stability: The long-term stability of the electrode is assessed by performing repeated GCD cycles at a high current density (e.g., 10 A/g) for several thousand cycles.

Data Presentation

The electrochemical performance of hydrothermally synthesized NiS nanosheet electrodes from various studies is summarized in the table below for easy comparison.

Reference/StudySpecific Capacitance (F/g)Current Density (A/g)Cycling StabilityEnergy Density (Wh/kg)Power Density (W/kg)
Yan et al.25870.295.8% retention after 4000 cycles381500
Sang-Yong Kim et al. (NiO/NiS composite)386.71---
Kang et al. (asymmetric supercapacitor)2.64 F/cm²-90% retention after 2000 cycles--
Parveen et al.1122.71

Application Notes and Protocols: Electrodeposition of Nickel Sulfide Thin Films for Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of nickel sulfide (NiSₓ) thin films, a promising and cost-effective catalyst for various electrochemical reactions. Nickel sulfides are gaining attention as alternatives to precious metal catalysts in applications such as water splitting for hydrogen production (Hydrogen Evolution Reaction, HER) and the Oxygen Evolution Reaction (OER).[1][2] This document outlines the fundamental principles, experimental procedures, and characterization techniques for preparing and evaluating NiSₓ thin films for electrocatalysis.

Introduction to this compound Electrocatalysis

This compound thin films are attractive for electrocatalysis due to their high electrical conductivity, tunable composition and structure, and excellent catalytic activity.[1] The electrodeposition method offers a simple, scalable, and cost-effective route for synthesizing these films directly onto conductive substrates.[3] By controlling the electrodeposition parameters, such as precursor concentration, current density, deposition time, and pH, the morphology, crystal structure, and ultimately the electrocatalytic performance of the NiSₓ films can be precisely tuned.[3] Different phases of this compound, such as NiS, Ni₃S₂, and Ni₇S₆, can be obtained, each exhibiting distinct catalytic properties.[3][4] Amorphous this compound films have also shown high efficiency for the HER.[5]

Experimental Protocols

Substrate Preparation

A clean and uniform substrate is crucial for the successful electrodeposition of adherent and active this compound films.

Protocol 1: Substrate Cleaning

  • Degreasing: Immerse the conductive substrate (e.g., nickel foam, fluorine-doped tin oxide (FTO) glass, carbon cloth, stainless steel) in an ultrasonic bath with acetone for 15 minutes.

  • Acid Etching (for metallic substrates): To remove any native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 10-15 minutes.

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

  • Final Cleaning: Ultrasonicate the substrate in ethanol for 15 minutes, followed by a final rinse with DI water.

  • Drying: Dry the substrate under a stream of nitrogen or in an oven at 60 °C before use.

Electrodeposition of this compound Films

This section details two common electrodeposition methods: potentiodynamic and galvanostatic deposition.

Protocol 2: Potentiodynamic Deposition of Ni-S Films for HER

This method involves cycling the potential to deposit a nickel-cobalt-sulfide film.[4]

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution containing:

    • 3 mM Nickel Chloride (NiCl₂)

    • 2 mM Cobalt Chloride (CoCl₂)

    • 0.5 M Thiourea (CS(NH₂)₂)

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell.

    • Working Electrode: Prepared substrate (e.g., FTO glass).

    • Counter Electrode: Platinum wire or graphite rod.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Deaeration: Purge the electrolyte with nitrogen (N₂) gas for 30 minutes before deposition to remove dissolved oxygen. Maintain the N₂ blanket over the solution throughout the deposition process.

  • Deposition: Perform cyclic voltammetry by sweeping the potential between 0.15 V and -1.25 V vs. SCE at a scan rate of 5 mV/s for a set number of cycles (e.g., 10 cycles).[4]

  • Post-treatment: After deposition, rinse the film-coated substrate thoroughly with DI water and dry it in air.[5]

Protocol 3: Galvanostatic Deposition of NiSₓ Films for HER

This method uses a constant current density to control the film growth and composition.[3]

  • Electrolyte Preparation: Prepare an aqueous electrolyte solution. The composition can be varied, a typical example includes a modified Watts bath.[3]

  • Electrochemical Cell Setup: Use the same three-electrode setup as in Protocol 2.

  • Deposition: Apply a constant cathodic current density in the range of 6 to 12 mA/cm² at a controlled temperature (e.g., 45 °C).[3] The deposition time will influence the film thickness and morphology.[3]

  • Post-treatment: Rinse the deposited film with DI water and dry.

Note: The crystalline phase of the this compound can be controlled by adjusting the current density. For instance, at 45 °C, amorphous films may form at 12 mA/cm², while a mixture of Ni₃S₂ and NiS phases can be obtained at 6 mA/cm².[3]

Characterization of this compound Films

Protocol 4: Physical and Chemical Characterization

  • Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface topography and porosity of the deposited films.[4][6]

  • Crystal Structure: Employ X-ray Diffraction (XRD) to identify the crystalline phases of the this compound present in the film.[4][6]

  • Elemental Composition and Chemical State: Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and the oxidation states of nickel and sulfur.[7]

Electrochemical Performance Evaluation

Protocol 5: Electrocatalytic Activity Measurement

  • Electrochemical Cell Setup: Use the same three-electrode setup as for deposition, with the NiSₓ film as the working electrode. The electrolyte will depend on the target reaction (e.g., 0.5 M H₂SO₄ for HER in acidic media, 1.0 M KOH for HER/OER in alkaline media).

  • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s). This provides information on the overpotential required to achieve a certain current density (e.g., 10 mA/cm²), a key metric for catalytic activity.[8]

  • Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log |j|). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[4]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller Rct generally indicates faster kinetics.[4]

  • Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 24-100 hours) to assess the long-term stability of the catalyst.[7][8]

Data Presentation

Table 1: Electrodeposition Parameters for this compound Films

ParameterPotentiodynamic Deposition[4]Galvanostatic Deposition[3]
Precursors NiCl₂, CoCl₂, ThioureaModified Watts Bath
Deposition Mode Cyclic VoltammetryConstant Current
Potential Range 0.15 to -1.25 V vs. SCE-
Scan Rate 5 mV/s-
Current Density -6 - 12 mA/cm²
Temperature Ambient45 °C

Table 2: Electrocatalytic Performance of this compound Films for Hydrogen Evolution Reaction (HER)

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Ni-Co-S-3pH 7 Phosphate Buffer28093 and 70-[4]
Amorphous Ni/NiS1.0 M KOH43.879.9Excellent[5]
Ni-S filmpH 7 Phosphate Buffer-77> 100 h[7]
NiSₓ/SUSAlkaline Solution258-Stable after 2000 cycles[8]

Table 3: Electrocatalytic Performance of this compound Films for Oxygen Evolution Reaction (OER)

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
Ni-Fe-S1.0 M KOH230 (at 50 mA/cm²)-> 30 h
C-Ni₃S₂1.0 M KOH26196.18-[9]
NiS/CB(st)-DNs1.0 M KOH27772> 20 h
Fe-NiS-DNs1.0 M KOH21646> 10 h[10]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_electrodeposition Electrodeposition cluster_characterization Characterization cluster_performance Electrochemical Evaluation Degreasing Degreasing (Acetone, Ultrasonication) Etching Acid Etching (e.g., 1M HCl) Degreasing->Etching Rinsing1 DI Water Rinse Etching->Rinsing1 Cleaning Final Cleaning (Ethanol, Ultrasonication) Rinsing1->Cleaning Rinsing2 DI Water Rinse Cleaning->Rinsing2 Drying Drying (N2 stream or Oven) Rinsing2->Drying Electrolyte Electrolyte Preparation (Ni & S precursors) Drying->Electrolyte Cell Three-Electrode Cell Setup Electrolyte->Cell Deposition Deposition (Potentiodynamic or Galvanostatic) Cell->Deposition Post_Treat Rinsing & Drying Deposition->Post_Treat SEM SEM (Morphology) Post_Treat->SEM XRD XRD (Crystal Structure) Post_Treat->XRD XPS XPS (Composition) Post_Treat->XPS LSV LSV (Overpotential) Post_Treat->LSV EIS EIS (Charge Transfer) Post_Treat->EIS Stability Chronoamperometry (Durability) Post_Treat->Stability Tafel Tafel Analysis (Kinetics) LSV->Tafel

Caption: Experimental workflow for NiSₓ thin film synthesis and evaluation.

electrocatalysis_pathway cluster_her Hydrogen Evolution Reaction (HER) cluster_desorption_paths cluster_oer Oxygen Evolution Reaction (OER) H_adsorption Proton Adsorption (Volmer Step) H_desorption Hydrogen Desorption Heyrovsky Electrochemical Desorption (Heyrovsky Step) Tafel_step Chemical Recombination (Tafel Step) H2_gas H₂ Gas Heyrovsky->H2_gas Tafel_step->H2_gas OH_adsorption Hydroxide Adsorption OOH_formation OOH* Formation OH_adsorption->OOH_formation O2_release O₂ Release OOH_formation->O2_release O2_gas O₂ Gas O2_release->O2_gas NiS_catalyst This compound Catalyst Surface NiS_catalyst->H_adsorption NiS_catalyst->OH_adsorption

Caption: Simplified pathways for HER and OER on a catalyst surface.

Stability and Phase Transformations

It is important to note that the stability of this compound electrocatalysts can be pH-dependent and they may undergo phase transformations during electrocatalysis. For instance, in acidic solutions, NiSₓ films can be prone to dissolution, especially at oxidizing potentials.[11][12][13][14] In alkaline media, β-NiS can transform into Ni₃S₂ under HER conditions.[11][12][13][14] During the OER in alkaline solutions, nickel sulfides can transform into nickel (oxy)hydroxides, which are often the true catalytically active species.[10][11][12][13][14] Understanding these transformations through ex-situ and in-situ characterization is crucial for designing robust and highly active electrocatalysts.

References

Application Notes and Protocols: Nickel Sulfide as a Counter Electrode in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Solar Cell Development

These application notes provide a comprehensive overview of the use of nickel sulfide (NiS) as a cost-effective and efficient counter electrode (CE) material in dye-sensitized solar cells (DSSCs). The following sections detail the synthesis of NiS, fabrication of the counter electrode, assembly of the DSSC, and performance data, offering a practical guide for researchers in the field.

Introduction to this compound in DSSCs

Dye-sensitized solar cells have garnered significant attention as a promising third-generation photovoltaic technology due to their low production cost and mechanical robustness.[1] A critical component of a DSSC is the counter electrode, which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox electrolyte.[2][3] While platinum (Pt) is the conventional material for CEs due to its high electrocatalytic activity, its high cost and scarcity are significant drawbacks for large-scale production.[4][5]

This compound (NiS) has emerged as a promising alternative to platinum due to its natural abundance, low toxicity, and excellent electrical conductivity.[6] Various phases and nanostructures of NiS have been synthesized and demonstrated to exhibit high catalytic activity for the reduction of the triiodide/iodide (I₃⁻/I⁻) redox couple, a common electrolyte in DSSCs.[6][7]

Performance of this compound Counter Electrodes

The performance of DSSCs employing NiS counter electrodes is comparable to, and in some cases exceeds, that of traditional platinum-based cells. The key performance parameters are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Below are tables summarizing the performance of DSSCs with different forms of NiS CEs from various studies.

Table 1: Performance of DSSCs with Different Phases of this compound (NiS) Counter Electrodes

NiS PhaseSynthesis MethodJsc (mA/cm²)Voc (V)FFPCE (%)Reference
α-NiSSolvothermal---5.2[6][7]
β-NiSSolvothermal---4.2[6][7]
NiS₂Hydrothermal---4.55[5]

Table 2: Comparative Performance of NiS and Platinum (Pt) Counter Electrodes

Counter ElectrodeSynthesis MethodJsc (mA/cm²)Voc (V)FFPCE (%)Reference
NiS (PR technique)Pulse Reverse Electrodeposition---6.82[7][8]
PtConventional---7.00[7][8]
Ni-doped CoS₂ (15%)Chemical Bath Deposition---5.50[9]
Pt----5.21[9]
NiS/rGOHydrothermal--0.789.5[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of NiS and the fabrication of a DSSC with an NiS counter electrode.

Protocol for Solvothermal Synthesis of α-NiS and β-NiS Nanostructures

This protocol is adapted from a facile solvothermal method to controllably synthesize two different phases of this compound.[4][6]

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave (50 mL)

Procedure:

  • Preparation of α-NiS (sphere-like):

    • Dissolve a specific molar ratio of NiCl₂·6H₂O and thioacetamide in ethanol.

    • Stir the solution magnetically, followed by ultrasonication for 20 minutes to form a homogeneous solution.[6]

    • Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.[6]

    • Seal the autoclave and maintain it at 200 °C for 48 hours.[6]

    • After the reaction, allow the autoclave to cool to room temperature naturally.

    • Collect the black precipitate by centrifugation, wash it with ethanol and deionized water several times, and dry it in a vacuum oven.

  • Preparation of β-NiS (cross-like nanorods):

    • Follow the same procedure as for α-NiS, but use deionized water as the solvent instead of ethanol.[6]

Protocol for Fabrication of NiS Counter Electrode

This protocol describes the preparation of the NiS counter electrode using the doctor-blading technique.[6][7]

Materials:

  • Synthesized NiS powder (α-NiS or β-NiS)

  • Fluorine-doped tin oxide (FTO) conductive glass

  • Binder (e.g., ethyl cellulose) and solvent (e.g., terpineol) to form a paste

  • Doctor blade or screen printer

Procedure:

  • Prepare a slurry by mixing the synthesized NiS powder with a binder and solvent.

  • Clean the FTO glass thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.

  • Apply the NiS slurry onto the conductive side of the FTO glass using a doctor blade or screen printing to create a uniform film.

  • Anneal the coated FTO glass at a suitable temperature (e.g., 400-500 °C) in an inert atmosphere to remove the organic binder and improve the adhesion and conductivity of the NiS film.

Protocol for Assembly of Dye-Sensitized Solar Cell

This protocol outlines the final assembly of the DSSC.[4][6]

Materials:

  • Prepared NiS counter electrode

  • Prepared photoanode (e.g., TiO₂ film on FTO glass sensitized with N719 dye)

  • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.6 M 1-propyl-2,3-dimethylimidazolium iodide, and 0.5 M 4-tert-butylpyridine in acetonitrile)[4][6]

  • Surlyn or other suitable sealant

Procedure:

  • Place the photoanode and the NiS counter electrode with the active layers facing each other.

  • Separate the two electrodes with a thin spacer (e.g., a 25 µm thick Surlyn frame) to create a gap for the electrolyte.

  • Seal the edges of the cell by heating the Surlyn frame to create a hermetic seal, leaving one or two small holes for electrolyte injection.

  • Inject the electrolyte into the cell through the pre-drilled holes.

  • Seal the holes completely to prevent electrolyte leakage.

Visualized Workflows and Schematics

Experimental Workflow for NiS Counter Electrode Fabrication

The following diagram illustrates the step-by-step process of fabricating a this compound counter electrode.

G cluster_synthesis NiS Synthesis cluster_fabrication Electrode Fabrication s1 Precursor Mixing (NiCl₂·6H₂O + Thioacetamide) s2 Solvothermal Reaction (200°C, 48h) s1->s2 s3 Washing & Drying s2->s3 f1 Slurry Preparation (NiS Powder + Binder) s3->f1 Synthesized NiS Powder f2 Doctor Blading on FTO f1->f2 f3 Annealing f2->f3 end end f3->end Final NiS Counter Electrode DSSC_Structure cluster_cell DSSC Structure FTO_Anode FTO Glass (Anode) TiO2 Mesoporous TiO₂ with Dye External_Circuit External Load FTO_Anode->External_Circuit e⁻ collection TiO2->FTO_Anode e⁻ injection Electrolyte I⁻/I₃⁻ Electrolyte Electrolyte->TiO2 3I⁻ → I₃⁻ + 2e⁻ (Dye Regeneration) NiS_CE NiS Counter Electrode NiS_CE->Electrolyte I₃⁻ + 2e⁻ → 3I⁻ (Catalysis) FTO_Cathode FTO Glass (Cathode) FTO_Cathode->NiS_CE e⁻ to catalyst Light Sunlight (hν) Light->TiO2 e⁻ excitation External_Circuit->FTO_Cathode e⁻ flow

References

Application of Ni3S2 as a Catalyst for Hydrodesulfurization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodesulfurization (HDS) is a critical process in the refining of crude oil, aimed at removing sulfur-containing compounds to produce cleaner fuels and prevent catalyst poisoning in downstream processes. While conventional HDS catalysts are typically based on molybdenum or tungsten sulfides promoted by cobalt or nickel, research into alternative catalytic materials is ongoing. Nickel sulfide (Ni3S2), or heazlewoodite, has been investigated in this context. However, both theoretical and experimental studies suggest that pure, unsupported Ni3S2 exhibits limited catalytic activity for hydrodesulfurization. This is attributed to its low Lewis acidity, which hinders its interaction with electron-donating sulfur compounds.[1]

Despite its low intrinsic activity, Ni3S2 is often observed as a phase within more complex and highly active Ni-promoted hydrodesulfurization catalysts, such as Ni-MoS2. In these systems, Ni3S2 may play a synergistic role, particularly in influencing the reaction pathway of sulfur-containing molecules. This document provides an overview of the current understanding of Ni3S2 in HDS, including its synthesis, proposed roles in catalysis, and relevant experimental protocols.

Data Presentation: Performance of Ni-Containing Catalysts

Quantitative data on the HDS performance of pure Ni3S2 is scarce in the scientific literature due to its predicted low activity. The following tables summarize representative data for Ni-promoted molybdenum sulfide catalysts where the presence and potential role of this compound phases, including Ni3S2, are discussed. These tables are intended to provide context for the catalytic behavior of nickel in sulfided environments.

Table 1: Hydrodesulfurization of Dibenzothiophene (DBT) over a Ni-Mo-S Catalyst

CatalystReaction Temperature (°C)DBT Conversion (%)HYD/DDS Selectivity Ratio*Reference
H-NiMo-150-40032094.7-[2]
H-NiMo-150-600--Increased HYD selectivity[2]

*HYD/DDS ratio refers to the selectivity towards the hydrogenation pathway versus the direct desulfurization pathway. An increase in this ratio suggests a greater propensity for the catalyst to hydrogenate the aromatic ring of DBT before sulfur removal. The formation of Ni3S2 at higher calcination temperatures (600°C) was correlated with an increase in the HYD pathway selectivity.[2]

Experimental Protocols

Protocol 1: Synthesis of Unsupported Ni3S2 Nanoparticles

This protocol describes a general method for the synthesis of unsupported Ni3S2 nanoparticles, which can be adapted from methods used in electrocatalysis research.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Thiourea (CH4N2S)

  • Ethanol

  • Deionized water

  • Autoclave

Procedure:

  • Dissolve a specific molar ratio of NiCl2·6H2O and thiourea in a mixture of ethanol and deionized water.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12 to 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final Ni3S2 product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Hydrodesulfurization of Dibenzothiophene in a Batch Reactor

This protocol outlines a typical procedure for evaluating the catalytic activity of a material for the HDS of a model sulfur compound, dibenzothiophene (DBT).

Materials:

  • Synthesized Ni3S2 catalyst

  • Dibenzothiophene (DBT)

  • Decalin (as solvent)

  • High-pressure batch reactor with magnetic stirring

  • Hydrogen (H2) gas supply

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a specific amount of the Ni3S2 catalyst (e.g., 0.2 g) into the high-pressure batch reactor.

  • Feed Preparation: Prepare a feed solution by dissolving DBT in decalin to a desired concentration (e.g., 3000 ppm sulfur).

  • Reaction Setup: Introduce the feed solution into the reactor.

  • Purging: Seal the reactor and purge it several times with H2 to remove air.

  • Pressurization and Heating: Pressurize the reactor with H2 to the desired reaction pressure (e.g., 3-5 MPa) and heat it to the reaction temperature (e.g., 300-350°C) with constant stirring.

  • Reaction: Start the reaction timing once the desired temperature is reached. Collect liquid samples at regular intervals (e.g., every hour) for analysis.

  • Product Analysis: Analyze the collected liquid samples using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a sulfur-selective detector to determine the conversion of DBT and the distribution of products (e.g., biphenyl, cyclohexylbenzene).

  • Calculation of Conversion: Calculate the DBT conversion at each time point using the following formula: Conversion (%) = [(Initial concentration of DBT - Concentration of DBT at time t) / Initial concentration of DBT] x 100

Mandatory Visualizations

Hydrodesulfurization (HDS) Reaction Pathways for Dibenzothiophene (DBT)

The HDS of DBT typically proceeds through two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the C-S bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission.

HDS_Pathway DBT Dibenzothiophene (DBT) Biphenyl Biphenyl (BP) DBT->Biphenyl DDS THDBT Tetrahydrodibenzothiophene DBT->THDBT HYD Cyclohexylbenzene Cyclohexylbenzene (CHB) HHDBT Hexahydrodibenzothiophene THDBT->HHDBT HHDBT->Cyclohexylbenzene

Caption: HDS reaction pathways for dibenzothiophene (DBT).

General Experimental Workflow for HDS Catalyst Testing

The following diagram illustrates a typical workflow for the synthesis and evaluation of a hydrodesulfurization catalyst.

HDS_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing cluster_results Data Analysis Precursors Nickel and Sulfur Precursors Synthesis Hydrothermal/Solvothermal Synthesis Precursors->Synthesis Washing Washing and Drying Synthesis->Washing Catalyst Ni3S2 Catalyst Powder Washing->Catalyst Reactor Batch Reactor Loading Catalyst->Reactor Reaction HDS Reaction (DBT, H2, Temp, Pressure) Reactor->Reaction Sampling Liquid Sampling Reaction->Sampling Analysis GC Analysis Sampling->Analysis Conversion Conversion vs. Time Analysis->Conversion Selectivity Product Selectivity Analysis->Selectivity

Caption: Experimental workflow for HDS catalyst testing.

Concluding Remarks

The available scientific literature suggests that pure Ni3S2 is not an effective catalyst for hydrodesulfurization due to its inherent electronic properties. However, its presence in Ni-promoted sulfide catalysts, particularly in Ni-Mo-S systems, may influence the catalytic performance, notably by enhancing the hydrogenation pathway in the HDS of refractory sulfur compounds like dibenzothiophene. Researchers interested in the role of nickel sulfides in HDS should focus on these multicomponent systems to better understand the synergistic interactions between the different phases. The provided protocols offer a foundational approach for the synthesis of Ni3S2 materials and the standardized evaluation of HDS catalytic activity, which can be employed to investigate the potential, albeit likely limited, of Ni3S2 in hydrodesulfurization applications.

References

Application Notes and Protocols for Electrochemical Performance of NiS/Graphene Composites in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and electrochemical performance of Nickel Sulfide/Graphene (NiS/Graphene) composites as high-performance electrode materials for next-generation batteries. Detailed experimental protocols are included to facilitate the replication and further development of these materials.

Introduction

This compound (NiS) has emerged as a promising anode material for lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries due to its high theoretical specific capacity. However, its practical application is often hindered by poor electrical conductivity and significant volume changes during charge-discharge cycles, leading to rapid capacity fading. The incorporation of graphene, with its exceptional electrical conductivity, large surface area, and mechanical flexibility, has been shown to effectively address these issues. NiS/Graphene composites exhibit enhanced electrochemical performance, including higher reversible capacity, improved rate capability, and longer cycle life, making them a subject of intense research interest.

Data Presentation: Electrochemical Performance

The following tables summarize the key electrochemical performance metrics of NiS/Graphene composites in various battery systems as reported in the literature.

Table 1: Electrochemical Performance of NiS/Graphene Composites in Lithium-Ion Batteries

Composite MaterialInitial Discharge Capacity (mAh/g)Reversible Capacity (mAh/g) after CyclesCurrent DensityCycle NumberCoulombic Efficiency (%)Reference
NiS@SiO2/graphene~13001328.70.1 A/g120>99[1]
NiS-Graphene>1200>120070 mA/g100Not Specified[2]
NiS-BC (Fe-doped)1374.41796.40.5 A/g100Not Specified[1]

Table 2: Electrochemical Performance of NiS₂/Graphene Composites in Sodium-Ion and Potassium-Ion Batteries

Composite MaterialBattery TypeReversible Capacity (mAh/g)Current DensityCycle NumberCapacity Retention (%)Reference
c-NiS₂/rGOSodium-Ion580.65 A/gNot SpecifiedHigh[2]
NiS₂-GNSSodium-Ion4070.1 C20077[3]
c-NiS₂/rGOPotassium-Ion215.82 A/gNot SpecifiedHigh[2]

Table 3: Electrochemical Performance of NiS/Graphene Composites in Supercapacitors

Composite MaterialSpecific Capacitance (F/g)Current Density / Scan RateCycle NumberCapacitance Retention (%)Reference
NiS/G (GNiS-40)187.5310 mV/s>1000High[4]
NiS/rGO16692 A/g100065.71[5]

Experimental Protocols

Protocol for Hydrothermal Synthesis of NiS/Graphene Composites

This protocol describes a common hydrothermal method for synthesizing NiS nanoparticles supported on graphene sheets.

Materials:

  • Graphite oxide (GO) or Graphene Oxide solution

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O)

  • Thioacetamide (TAA) or Sodium Thiosulfate (Na₂S₂O₃) as a sulfur source

  • Polyvinylpyrrolidone (PVP) (optional, as a surfactant)

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Vacuum oven or freeze dryer

Procedure:

  • Preparation of Graphene Oxide (GO) Dispersion:

    • Disperse a predetermined amount of GO powder in DI water through ultrasonication for 1-2 hours to obtain a homogeneous dispersion (e.g., 1 mg/mL).

  • Mixing of Precursors:

    • In a typical synthesis, dissolve a stoichiometric amount of NiSO₄·6H₂O in the GO dispersion under vigorous stirring.

    • Add the sulfur source (e.g., TAA) to the solution. The molar ratio of Ni:S is typically 1:1 or slightly in excess of sulfur.

    • If using a surfactant like PVP, dissolve it in the solution at this stage.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (typically 160-180°C) for a set duration (e.g., 12-24 hours).

  • Product Collection and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final NiS/Graphene composite in a vacuum oven at 60-80°C for 12-24 hours or by freeze-drying.

Protocol for Electrode Preparation and Coin Cell Assembly

This protocol details the fabrication of working electrodes and the assembly of CR2032 coin cells for electrochemical testing.

Materials:

  • NiS/Graphene composite (active material)

  • Conductive agent (e.g., Super P or acetylene black)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent (N-Methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector for anodes)

  • Lithium, Sodium, or Potassium metal foil (counter and reference electrode)

  • Separator (e.g., Celgard 2400 microporous polypropylene)

  • Electrolyte (e.g., 1 M LiPF₆ in EC/DMC for Li-ion, 1 M NaClO₄ in PC for Na-ion)

  • CR2032 coin cell components (casings, spacers, springs)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Slurry vacuum mixer

  • Doctor blade coater

  • Vacuum oven

  • Electrode punching machine

  • Glovebox with an argon atmosphere

  • Coin cell crimper

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the active material (NiS/Graphene), conductive agent, and binder in a typical weight ratio of 80:10:10.[6]

    • First, mix the dry powders of the active material and conductive agent thoroughly.

    • Dissolve the PVDF binder in NMP to form a solution.

    • Gradually add the dry powder mixture to the binder solution while stirring continuously in a vacuum mixer to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the prepared slurry onto a clean copper foil using a doctor blade to a desired thickness.

    • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching and Pressing:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

    • Press the electrodes under a pressure of 10-15 MPa to ensure good contact between the active material and the current collector.

    • Measure the mass loading of the active material on each electrode.

  • Coin Cell Assembly (inside a glovebox):

    • Place the punched working electrode in the center of the bottom coin cell casing.

    • Add a few drops of electrolyte to wet the electrode surface.

    • Place a separator on top of the working electrode.

    • Add more electrolyte to wet the separator.

    • Place the counter/reference electrode (e.g., Li foil) on the separator.

    • Add a spacer and a spring on top.

    • Carefully place the top casing and crimp the coin cell using a crimping machine to ensure it is hermetically sealed.

Protocol for Electrochemical Characterization

This protocol outlines the standard electrochemical tests performed to evaluate the performance of the assembled coin cells.

Equipment:

  • Battery testing system (potentiostat/galvanostat with impedance analysis capability)

Procedure:

  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the redox reactions and electrochemical reversibility of the electrode material.

    • Typical Parameters:

      • Voltage Window: 0.01 V to 3.0 V vs. Li⁺/Li or Na⁺/Na.[7]

      • Scan Rate: 0.1 to 1.0 mV/s.

    • Procedure: Cycle the cell within the specified voltage window for several cycles to observe the evolution of the redox peaks. The initial cycles often show differences due to the formation of the Solid Electrolyte Interphase (SEI) layer.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Purpose: To determine the specific capacity, coulombic efficiency, rate capability, and cycling stability of the battery.

    • Typical Parameters:

      • Voltage Window: 0.01 V to 3.0 V vs. Li⁺/Li or Na⁺/Na.

      • Current Density: Varies from low rates (e.g., 0.1 A/g) to high rates (e.g., 5 A/g or higher) to test rate capability.

    • Procedure:

      • Formation Cycles: Cycle the cell at a low current density (e.g., 0.1 A/g) for the first few cycles to activate the material and form a stable SEI layer.

      • Rate Capability Test: Cycle the cell at progressively increasing current densities for a set number of cycles at each rate.

      • Long-Term Cycling Test: Cycle the cell at a fixed current density (e.g., 1 A/g) for hundreds or thousands of cycles to evaluate its stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To study the charge transfer kinetics and ionic diffusion within the electrode and at the electrode-electrolyte interface.

    • Typical Parameters:

      • Frequency Range: 100 kHz to 0.01 Hz.[2]

      • AC Amplitude: 5-10 mV.

      • DC Bias: Open circuit voltage (OCV) of the cell.

    • Procedure: Perform EIS measurements on the cell before cycling, after the formation cycles, and at various stages during long-term cycling to monitor changes in the internal resistance. The resulting Nyquist plots can be fitted to an equivalent circuit model for quantitative analysis.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of NiS/Graphene Composite cluster_fabrication Electrode and Cell Fabrication cluster_characterization Electrochemical Characterization GO_dispersion Graphene Oxide Dispersion Precursor_mixing Mixing of Ni and S Precursors GO_dispersion->Precursor_mixing Hydrothermal Hydrothermal Reaction (160-180°C, 12-24h) Precursor_mixing->Hydrothermal Washing_Drying Washing and Drying Hydrothermal->Washing_Drying NiS_G_powder NiS/Graphene Powder Washing_Drying->NiS_G_powder Slurry_prep Slurry Preparation (Active Material, Binder, Conductive Agent) NiS_G_powder->Slurry_prep Coating Doctor Blade Coating on Cu Foil Slurry_prep->Coating Drying_Punching Drying and Punching Electrodes Coating->Drying_Punching Cell_assembly Coin Cell Assembly (in Glovebox) Drying_Punching->Cell_assembly CV Cyclic Voltammetry (CV) Cell_assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Cell_assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Cell_assembly->EIS

Caption: Experimental workflow for the synthesis and electrochemical characterization of NiS/Graphene composites.

Charge-Discharge Mechanism

Charge_Discharge_Mechanism cluster_discharge Discharge (Lithiation/Sodiation) cluster_charge Charge (De-lithiation/De-sodiation) Anode_Discharge NiS/Graphene Anode Discharge_Reaction NiS + 2x⁻ + 2M⁺ ↔ Ni + M₂S (M = Li, Na, K) Anode_Discharge->Discharge_Reaction Ions and electrons move to anode Anode_Charge NiS/Graphene Anode Charge_Reaction Ni + M₂S ↔ NiS + 2x⁻ + 2M⁺ Anode_Charge->Charge_Reaction Ions and electrons move from anode

Caption: Simplified charge-discharge mechanism of a NiS/Graphene anode in an alkali-ion battery.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Nickel Sulfide for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of nickel sulfide (NiSₓ) electrocatalysts using microwave-assisted methods for the hydrogen evolution reaction (HER). The application of microwave irradiation offers a rapid, efficient, and facile route to produce crystalline this compound nanostructures with enhanced catalytic activity, making them promising, cost-effective alternatives to precious metal catalysts like platinum.

Introduction

The electrochemical splitting of water to produce hydrogen is a cornerstone of clean energy technologies. The hydrogen evolution reaction (HER), the cathodic half-reaction, requires efficient electrocatalysts to minimize the energy input. Nickel sulfides have emerged as highly promising non-precious metal catalysts due to their high natural abundance, low cost, and excellent catalytic activity in alkaline media.[1][2][3] Microwave-assisted synthesis is a powerful technique that utilizes microwave energy to rapidly heat reactants, leading to uniform nucleation and growth of nanomaterials with controlled morphology and crystallinity.[4][5] This method significantly reduces reaction times compared to conventional heating methods like hydrothermal or solvothermal synthesis.[5]

Different crystalline phases of this compound, such as hexagonal NiS (h-NiS), orthorhombic Ni₉S₈, and Ni₃S₂, exhibit distinct electrocatalytic properties.[1][6][7] The choice of nickel and sulfur precursors, as well as the reaction parameters, plays a crucial role in determining the final phase and morphology of the synthesized this compound, thereby influencing its HER performance.[1]

Data Presentation

The following table summarizes the electrocatalytic performance of various microwave-synthesized this compound materials for the hydrogen evolution reaction in alkaline media.

CatalystCrystalline PhaseOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)ElectrolyteReference
NiSHexagonal (h-NiS)163Not Specified1.0 M KOH[1]
Ni₉S₈Orthorhombic (o-Ni₉S₈)266Not Specified1.0 M KOH[1]
NiS₂NanocubesNot SpecifiedNot SpecifiedNot Specified[4]
Ni-SMultiphase (NiS₂, Ni₉S₈)Not Specified (152 mV @ 50 mA/cm²)65Not Specified[8]
NiS (laser irradiation)Not specified159 (at 10 A/g)218Not specified[9][10]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound nanoparticles.

Objective: To synthesize crystalline this compound nanoparticles for use as an electrocatalyst for the hydrogen evolution reaction.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate, Nickel(II) acetate tetrahydrate)

  • Sulfur source (e.g., Thioacetamide, Thiourea, elemental Sulfur)

  • Solvent (e.g., Ethylene glycol, Oleylamine, Water)

  • Microwave reactor system

  • Centrifuge

  • Ethanol

  • Deionized water

Protocol: Microwave-Assisted Solvothermal Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.[1] Researchers should optimize the parameters based on their specific microwave reactor and desired material properties.

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve a specific molar amount of the nickel salt in the chosen solvent within a microwave-transparent vessel.

    • Add the sulfur source to the solution. The molar ratio of nickel to sulfur can be varied to target different this compound phases.

    • Stir the mixture vigorously for a period (e.g., 30 minutes) to ensure homogeneity.

  • Microwave Synthesis:

    • Seal the reaction vessel and place it in the microwave reactor.

    • Set the desired reaction temperature (e.g., 180-220°C), ramp time (e.g., 2-5 minutes), and holding time (e.g., 10-60 minutes). The power of the microwave can also be controlled.

    • Run the microwave synthesis program. The rapid and uniform heating provided by microwaves facilitates the decomposition of precursors and the formation of crystalline this compound.[4][5]

  • Product Isolation and Purification:

    • After the reaction is complete and the vessel has cooled to room temperature, collect the precipitate by centrifugation.

    • Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final this compound product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Characterization:

The synthesized this compound should be characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phase, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to observe the morphology and size, and X-ray photoelectron spectroscopy (XPS) to analyze the elemental composition and chemical states.

Electrochemical Measurements for HER Activity:

  • Working Electrode Preparation:

    • Prepare an ink by dispersing a known amount of the synthesized this compound catalyst in a mixture of deionized water, ethanol, and a binder (e.g., Nafion®).

    • Sonciate the mixture to form a homogeneous dispersion.

    • Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper) and let it dry.

  • Electrochemical Testing:

    • Perform electrochemical measurements in a three-electrode setup with the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

    • The electrolyte is typically a 1.0 M KOH solution for alkaline HER.

    • Record linear sweep voltammetry (LSV) curves to evaluate the HER activity. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

    • The Tafel slope is determined from the LSV data to investigate the reaction kinetics.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage cluster_her_testing HER Performance Testing precursors Nickel and Sulfur Precursors mixing Mixing and Stirring precursors->mixing solvent Solvent solvent->mixing microwave Microwave Irradiation (Temperature, Time, Power) mixing->microwave centrifugation Centrifugation microwave->centrifugation washing Washing (Water and Ethanol) centrifugation->washing drying Drying washing->drying xrd XRD drying->xrd sem_tem SEM/TEM drying->sem_tem xps XPS drying->xps electrode_prep Working Electrode Preparation drying->electrode_prep electrochem_test Electrochemical Measurements (LSV, Tafel) electrode_prep->electrochem_test

Caption: Experimental workflow for microwave-assisted synthesis and characterization of this compound.

her_mechanism cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step catalyst NiSₓ Surface H_ads H* H_ads2 H* H_ads3 H H_ads4 H H2O H₂O H2O->H_ads + e⁻ e_minus1 e⁻ OH_minus OH⁻ H2_gas H₂ H_ads2->H2_gas + H₂O + e⁻ H2O2 H₂O e_minus2 e⁻ OH_minus2 OH⁻ H2_gas2 H₂ H_ads3->H2_gas2 H_ads4->H2_gas2

Caption: Hydrogen Evolution Reaction (HER) mechanism on a this compound surface in alkaline media.

References

Application Notes and Protocols: Solvothermal Synthesis Parameters for Controlling NiS Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed overview of the key parameters influencing the morphology of Nickel Sulfide (NiS) during solvothermal synthesis. It includes structured data tables for easy comparison of experimental conditions and a generalized protocol for the synthesis of NiS nanostructures.

Introduction

This compound (NiS) is a transition metal sulfide that has garnered significant interest due to its diverse applications in supercapacitors, catalysts, and sensors. The physicochemical properties and performance of NiS are highly dependent on its morphology, including its size, shape, and dimensionality. Solvothermal synthesis is a versatile and effective method for preparing a wide range of nanomaterials with controlled morphologies under relatively mild conditions.[1] This method involves a chemical reaction in a sealed vessel (autoclave) using a solvent at a temperature above its boiling point. By carefully tuning the synthesis parameters, it is possible to control the nucleation and growth processes of NiS crystals, leading to the formation of various structures such as nanoparticles, nanorods, nanosheets, and complex hierarchical architectures like flower-like or urchin-like structures.[2][3]

This document outlines the critical parameters in the solvothermal synthesis of NiS and their impact on the resulting morphology.

Key Synthesis Parameters for NiS Morphology Control

The morphology of NiS synthesized via the solvothermal method is influenced by several interdependent parameters. Understanding their roles is crucial for achieving desired nanostructures.

Reaction Temperature

Temperature is a critical factor that affects the reaction kinetics, precursor decomposition, and crystal growth rate.[4] Generally, higher temperatures provide greater kinetic energy, leading to faster nucleation and growth, which can result in larger and more crystalline structures.[5] Varying the temperature can lead to distinct morphological changes, from nanoneedles at lower temperatures to nanorods at higher temperatures.[3]

Reaction Time

The duration of the solvothermal reaction influences the extent of crystal growth and can lead to morphological evolution.[1] Initially, small nanoparticles may form, which can then self-assemble into more complex structures over time. Insufficient reaction time may result in incomplete reactions or amorphous products, while excessively long durations might lead to particle aggregation.

Solvent

The choice of solvent is crucial as it influences the solubility and dissociation of precursors, and can also act as a template or capping agent.[6] Different solvents possess unique properties such as polarity, viscosity, and boiling point, which can significantly alter the reaction environment and mediate the growth of specific crystal facets.[7] For instance, ethylenediamine has been used to synthesize NiS nanorods.[3]

Sulfur Source

The reactivity of the sulfur source plays a significant role in controlling the rate of NiS formation, which in turn affects the final morphology.[2] Common sulfur sources include thiourea, sodium thiosulfate, L-cysteine, and elemental sulfur.[3][8][9] The choice of sulfur source can lead to different phases and morphologies, such as the transition from microspheres to urchin-like structures.[2]

Surfactants and Capping Agents

Surfactants or capping agents are often introduced to control the size, shape, and stability of nanoparticles by adsorbing onto the crystal surfaces.[10] These agents can selectively bind to specific crystallographic planes, inhibiting growth in certain directions and promoting it in others, thus enabling anisotropic growth to form nanorods or nanowhiskers.[8][11] They also prevent particle aggregation.[12]

Data Summary: Parameter Effects on NiS Morphology

The following tables summarize quantitative data from various studies on the effect of different synthesis parameters on NiS morphology.

Table 1: Effect of Reaction Temperature

Temperature (°C) Nickel Source Sulfur Source Solvent Resulting Morphology Dimensions Reference
120 NiCl₂·6H₂O Thiourea Water Flower-like architectures of nanoneedles 2-4 µm diameter [3]
140-160 NiCl₂·6H₂O Thiourea Water Mixture of nanoneedle and nanorod flowers - [3]
180 NiCl₂·6H₂O Thiourea Water Flower-like architectures of nanorods 2-4 µm diameter [3]
200 Ni Powder S Powder Ethylenediamine Single-crystalline nanorods 80-120 nm diameter, 2-3 µm length [3]
150 [Ni(S₂CNⁱBu₂)₂] - Oleylamine α-NiS nanoparticles ~100 nm [13]

| 280 | [Ni(S₂CNⁱBu₂)₂] | - | Oleylamine | β-NiS nanoparticles | - |[13] |

Table 2: Effect of Sulfur Source

Sulfur Source Nickel Source Solvent Temperature (°C) Resulting Morphology Reference
2-Mercaptopropionic acid Nickel acetate Water - Microspheres, microflowers, urchin-like structures [2]
Thiourea NiCl₂·6H₂O Water 180 Flower-like nanostructures [3]
L-cysteine - Water - Flower-like microcrystals [3]

| Na₂S₂O₃ | NiCl₂·6H₂O | Water | - | Uniform nanowhiskers (with potassium oleate) |[8] |

Table 3: Effect of Solvent

Solvent Nickel Source Sulfur Source Temperature (°C) Resulting Morphology Reference
Ethylenediamine Ni Powder S Powder 200 Nanorods [3]
Water NiCl₂·6H₂O Thiourea 120-180 Flower-like architectures [3]

| Toluene | Ni(acac)₂ | 4-mercaptopyridine | 200 | Nanoparticles (~35 nm) |[12] |

Table 4: Effect of Surfactants

Surfactant Nickel Source Sulfur Source Solvent Resulting Morphology Reference
Potassium Oleate NiCl₂·6H₂O Na₂S₂O₃ Water Nanowhiskers [8]
Trisodium Citrate NiCl₂·6H₂O Thiourea Water Flower-like architectures [3]
L-cysteine - L-cysteine Water Flower-like microcrystals [3]

| 4-mercaptopyridine | Ni(acac)₂ | - | Toluene | Nanoparticles |[12] |

Experimental Protocol: General Solvothermal Synthesis of NiS Nanostructures

This protocol provides a generalized procedure for the solvothermal synthesis of NiS. The specific morphology can be targeted by modifying the parameters as detailed in the tables above.

Materials
  • Nickel Precursor (e.g., Nickel (II) chloride hexahydrate, NiCl₂·6H₂O)

  • Sulfur Source (e.g., Thiourea, CH₄N₂S)

  • Solvent (e.g., Deionized water, Ethanol, Ethylenediamine)

  • Surfactant/Capping Agent (optional, e.g., Trisodium citrate)

  • Absolute Ethanol (for washing)

  • Deionized (DI) Water (for washing)

Equipment
  • Teflon-lined stainless steel autoclave (50-100 mL capacity)

  • Magnetic stirrer with heating plate

  • Analytical balance

  • Beakers and graduated cylinders

  • High-speed centrifuge

  • Drying oven

  • Characterization instruments: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Transmission Electron Microscope (TEM)

Procedure
  • Precursor Dissolution: In a typical synthesis, dissolve a stoichiometric amount of the nickel precursor (e.g., NiCl₂·6H₂O) in the chosen solvent (e.g., 30 mL of DI water) in a beaker under vigorous magnetic stirring to form a clear solution.

  • Addition of Sulfur Source: Add the sulfur source (e.g., thiourea) to the solution. The molar ratio of Ni:S is a key parameter to control; a common ratio is 1:1 or 1:2.

  • Addition of Surfactant (Optional): If a surfactant is used, add it to the mixture and continue stirring until a homogeneous solution is formed.

  • Transfer to Autoclave: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave into a drying oven and heat it to the desired reaction temperature (e.g., 180 °C) for a specific duration (e.g., 12-24 hours).

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Collection and Washing: Open the autoclave and collect the black precipitate. Wash the product several times by centrifugation (e.g., 8000 rpm for 10 minutes), alternating between DI water and absolute ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final washed product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain the NiS powder.

  • Characterization: Characterize the phase purity and crystal structure of the as-synthesized NiS powder using XRD. Analyze the morphology, size, and microstructure using SEM and TEM.

Visual Guides

The following diagrams illustrate the relationships between synthesis parameters and the resulting morphologies, as well as a typical experimental workflow.

G cluster_center Solvothermal Synthesis of NiS cluster_params Controlling Parameters cluster_morph Resulting Morphologies synthesis Ni Precursor + S Source + Solvent Temp Temperature Time Time Solvent Solvent Surfactant Surfactant NanoSpheres Nanoparticles/ Spheres Temp->NanoSpheres NanoRods Nanorods/ Nanowires Temp->NanoRods Flower Flower-like/ Urchin-like Temp->Flower Time->NanoSpheres Time->Flower Solvent->NanoRods NanoSheets Nanosheets Solvent->NanoSheets Solvent->Flower Surfactant->NanoRods Surfactant->NanoSheets Surfactant->Flower

Figure 1. Relationship between key solvothermal parameters and resulting NiS morphologies.

G start Start: Prepare Reagents dissolve 1. Dissolve Ni Precursor & S Source in Solvent start->dissolve mix 2. Add Surfactant (optional) & Mix Thoroughly dissolve->mix autoclave 3. Transfer Mixture to Teflon-lined Autoclave mix->autoclave heat 4. Heat in Oven (Set Temperature & Time) autoclave->heat cool 5. Cool to Room Temperature heat->cool wash 6. Wash & Centrifuge (Ethanol & DI Water) cool->wash dry 7. Dry Final Product (Vacuum Oven) wash->dry characterize 8. Characterize Morphology (SEM/TEM) & Structure (XRD) dry->characterize end End: NiS Powder characterize->end

Figure 2. General experimental workflow for the solvothermal synthesis of NiS.

References

Application Notes: Chemical Bath Deposition of Nickel Sulfide for Pseudocapacitor Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel sulfide (NiS) has emerged as a highly promising electrode material for pseudocapacitors, a class of electrochemical energy storage devices that bridge the gap between traditional electrostatic double-layer capacitors and batteries.[1] NiS offers high theoretical specific capacitance, good electrical conductivity, and rich redox chemistry, making it an ideal candidate for high-performance energy storage.[2][3] Among various synthesis methods, chemical bath deposition (CBD) is a particularly attractive technique for fabricating NiS thin films. CBD is a simple, cost-effective, and scalable solution-based method that allows for the deposition of uniform and adherent films over large areas at relatively low temperatures.[4][5] These characteristics make it exceptionally suitable for producing electrodes for supercapacitors.

Principle of Pseudocapacitance in NiS

Unlike electric double-layer capacitors (EDLCs) which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. In an alkaline electrolyte, such as potassium hydroxide (KOH), the charge storage mechanism for NiS involves the following reversible reaction:

NiS + OH⁻ ↔ NiSOH + e⁻

This rapid redox transition allows for much higher charge storage capacity compared to carbon-based EDLCs, resulting in significantly greater specific capacitance and energy density.[6] The nanostructured morphology of CBD-grown NiS films, often featuring interconnected nanorods or flakes, provides a large surface area, facilitating efficient electrolyte-electrode interaction and rapid ion transport, which are crucial for high-performance pseudocapacitive behavior.[2][7]

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation

A thorough cleaning of the substrate is critical to ensure strong adhesion and uniformity of the deposited NiS film.

Materials and Reagents:

  • Substrates (e.g., Stainless Steel, Titanium foil, FTO glass)[2][8]

  • Polishing paper (if using metal substrates)

  • Acetone

  • Ethanol or Isopropanol

  • Deionized (DI) water

  • Ultrasonic bath

Procedure:

  • For metallic substrates like stainless steel, mechanically polish the surface with polishing paper to remove any oxide layer and create a fresh surface.[8]

  • Rinse the substrate with DI water.

  • Place the substrates in a beaker and sonicate in acetone for 15-20 minutes to degrease the surface.[9]

  • Remove the substrates, rinse thoroughly with DI water, and then sonicate in ethanol or isopropanol for another 15-20 minutes.

  • Finally, rinse the substrates extensively with DI water and dry them under a stream of nitrogen gas or in an oven at 60-80 °C.[9] The cleaned substrates should be used immediately for deposition.

Protocol 2: Chemical Bath Deposition of this compound (NiS) Thin Film

This protocol describes a common method for depositing NiS thin films using nickel sulfate and thioacetamide as precursors.

Materials and Reagents:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) - Nickel source[8]

  • Thioacetamide (CH₃CSNH₂) - Sulfur source[8]

  • Triethanolamine (TEA) - Complexing agent[8]

  • Ammonium hydroxide (NH₄OH) - for pH adjustment[8]

  • Deionized (DI) water

  • Cleaned substrates from Protocol 1

  • Glass beaker and magnetic stirrer

Safety Precautions:

  • Thioacetamide is a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ammonia solution is corrosive and has a pungent odor; handle with care in a fume hood.

Procedure:

  • Prepare a 0.8 M solution of nickel sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in DI water.

  • In a 100 mL beaker, take 10 mL of the 0.8 M nickel sulfate solution.

  • While stirring, add 15 mL of 7.4 M triethanolamine (TEA) as a complexing agent to control the release of Ni²⁺ ions.[8]

  • Add 10 mL of 0.8 M thioacetamide solution to the beaker. The solution should be stirred continuously to ensure homogeneity.[8]

  • Slowly add 35 mL of 14 M ammonium hydroxide to the solution. Adjust the final volume to 100 mL with DI water. The reaction should be carried out at room temperature.[8]

  • Vertically immerse the cleaned substrates into the reaction beaker.

  • Allow the deposition to proceed for a predetermined time (e.g., 2-4 hours). The deposition time can be optimized to achieve the desired film thickness and morphology.

  • After deposition, carefully remove the NiS-coated substrates from the bath.

  • Rinse the films thoroughly with DI water to remove any loosely adhered particles and residual reactants.

  • Dry the films in an oven at 60 °C for several hours before characterization.

Protocol 3: Physicochemical and Electrochemical Characterization

A. Structural and Morphological Characterization

  • X-Ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the deposited NiS film.[8][10]

  • Scanning Electron Microscopy (SEM): Employed to observe the surface morphology, such as the shape and size of nanostructures, and the uniformity of the film.[8][10]

B. Electrochemical Measurements Electrochemical performance is evaluated using a three-electrode configuration in an aqueous electrolyte.[7]

Setup:

  • Working Electrode: The prepared NiS film on its conductive substrate.

  • Counter Electrode: A platinum (Pt) foil or wire.[11]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).[8][11]

  • Electrolyte: 1 M or 2 M aqueous KOH solution.[2][8]

Procedures:

  • Cyclic Voltammetry (CV):

    • Cycle the potential within a defined window (e.g., 0 to 0.8 V vs. Ag/AgCl) at various scan rates (e.g., 10-100 mV/s).[8]

    • The shape of the CV curves and the presence of redox peaks indicate pseudocapacitive behavior.

    • Specific capacitance (C_s, in F/g) can be calculated from the CV curve using the formula: C_s = (∫I dV) / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.

  • Galvanostatic Charge-Discharge (GCD):

    • Charge and discharge the electrode at various constant current densities (e.g., 1-50 mA/cm²).[2]

    • The nearly triangular shape of the charge-discharge curves is characteristic of capacitive behavior.

    • Calculate specific capacitance (C_s) from the discharge curve: C_s = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass, and ΔV is the potential window.

  • Performance Metrics Calculation:

    • Energy Density (E): E = (C_s * ΔV²) / (2 * 3.6), in Wh/kg.[11]

    • Power Density (P): P = (E * 3600) / Δt, in W/kg.[11]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting Nyquist plot provides information on the equivalent series resistance (ESR), charge transfer resistance, and ion diffusion processes.[8]

Quantitative Data Summary

The performance of NiS-based pseudocapacitors can vary significantly based on the synthesis conditions and material morphology. The table below summarizes key performance metrics reported in the literature for NiS electrodes prepared by CBD.

PrecursorsElectrolyteSpecific Capacitance (F/g)Current Density / Scan RateEnergy Density (Wh/kg)Power Density (kW/kg)Cycling Stability
Nickel Nitrate, Thiourea1 M KOH7881 mA/cm²27.43.0598% retention after 1000 cycles
Nickel Sulfate, Thioacetamide, TEA2 M KOH44110 mV/s10.14.5-

Visualizations

experimental_workflow cluster_prep 1. Substrate Preparation cluster_synth 2. NiS Synthesis cluster_char 3. Characterization sub_raw Substrate (e.g., SS, Ti) sub_polish Mechanical Polishing sub_raw->sub_polish sub_clean Ultrasonic Cleaning (Acetone, Ethanol, DI Water) sub_polish->sub_clean sub_dry Drying sub_clean->sub_dry cbd Chemical Bath Deposition (Immerse Substrate) sub_dry->cbd reagents Prepare Precursors (Ni Source, S Source, Complexing Agent) reagents->cbd wash_dry Rinsing and Drying cbd->wash_dry phys_char Physicochemical (XRD, SEM) wash_dry->phys_char electro_char Electrochemical (CV, GCD, EIS) wash_dry->electro_char

Fig. 1: Experimental workflow for NiS pseudocapacitor fabrication.

characterization_logic Pseudocapacitor Performance Evaluation cv Cyclic Voltammetry (CV) sc Specific Capacitance (F/g) cv->sc gcd Galvanostatic Charge-Discharge (GCD) gcd->sc cs Cycling Stability (%) gcd->cs eis Electrochemical Impedance Spectroscopy (EIS) esr Equivalent Series Resistance (Ω) eis->esr ed Energy Density (Wh/kg) sc->ed from GCD pd Power Density (W/kg) ed->pd from GCD

Fig. 2: Logic diagram for electrochemical characterization.

References

Application Notes and Protocols: NiS Submicron Cubes for Efficient Electrocatalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and electrocatalytic applications of Nickel Sulfide (NiS) submicron cubes. Detailed experimental protocols are provided to facilitate the reproduction of these materials and their evaluation in various electrocatalytic reactions, including the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Introduction

This compound (NiS) has emerged as a promising, cost-effective, and earth-abundant electrocatalyst for energy conversion and storage applications. Its high electrical conductivity and excellent catalytic activity make it a viable alternative to precious metal catalysts like platinum. The morphology of NiS nanomaterials significantly influences their catalytic performance. Submicron cubes, with their well-defined facets and high surface area, offer unique advantages for electrocatalytic processes. This document details the synthesis of NiS submicron cubes via a facile hydrothermal method and outlines protocols for their application as efficient electrocatalysts. While specific HER and OER performance data for the submicron cube morphology is an area of ongoing research, this document provides benchmark data from other NiS nanostructures to guide experimental design.

Synthesis of NiS Submicron Cubes

A straightforward hydrothermal method can be employed for the synthesis of NiS submicron cubes.[1]

Materials Required
  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium hydroxide (NaOH)

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol

  • Deionized (DI) water

Synthesis Protocol
  • Preparation of Nickel Hydroxide Precursor:

    • Dissolve 12.2 mmol of NiSO₄·6H₂O in 100 mL of DI water with vigorous stirring.

    • Separately, dissolve 16.5 mmol of NaOH in 100 mL of DI water.

    • Slowly add the NaOH solution to the NiSO₄ solution under continuous stirring, which will result in the formation of a green precipitate of nickel hydroxide.

    • Continue stirring for 30 minutes to ensure complete reaction.

    • Collect the precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors, and then dry it in an oven at 60°C.

  • Hydrothermal Synthesis of NiS Submicron Cubes:

    • Disperse the dried nickel hydroxide precipitate in a specific volume of DI water.

    • Add a stoichiometric amount of thioacetamide (as the sulfur source) to the suspension.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black product by centrifugation, wash it thoroughly with DI water and ethanol, and dry it at 60°C. The resulting powder consists of NiS submicron cubes.

Characterization of NiS Submicron Cubes

Standard analytical techniques are used to characterize the morphology, crystal structure, and elemental composition of the synthesized NiS submicron cubes.

Characterization TechniquePurposeTypical Observations
Scanning Electron Microscopy (SEM) To observe the morphology and size distribution of the synthesized material.Uniform cube-like structures with sizes in the submicron range (e.g., 300-800 nm in diameter).[2]
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the NiS.Diffraction peaks corresponding to the hexagonal phase of NiS.
Energy-Dispersive X-ray Spectroscopy (EDX) To analyze the elemental composition of the synthesized cubes.Presence of Nickel (Ni) and Sulfur (S) in the expected stoichiometric ratio.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of the submicron cubes and their crystal lattice.Confirms the crystalline nature and provides detailed morphological information.

Electrocatalytic Applications and Protocols

NiS submicron cubes are promising candidates for various electrocatalytic applications, including as counter electrodes in dye-sensitized solar cells (DSSCs) and as catalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting.

Application in Dye-Sensitized Solar Cells (DSSCs)

NiS submicron cubes have demonstrated excellent performance as counter electrode (CE) materials in DSSCs, exhibiting high photovoltaic efficiency and low charge-transfer resistance.[1][2]

Protocol for Counter Electrode Preparation and DSSC Fabrication:

  • Preparation of NiS Paste: Disperse the as-prepared NiS submicron cubes in ethanol to form a slurry.

  • Coating on FTO Glass: Coat the NiS slurry onto a fluorine-doped tin oxide (FTO) conductive glass substrate using the doctor-blade technique.

  • Annealing: Sinter the coated FTO glass at 400°C for 1 hour in an inert atmosphere (e.g., argon) to improve the adhesion and conductivity of the NiS film.[2]

  • DSSC Assembly: Assemble the DSSC using the NiS CE, a dye-sensitized TiO₂ photoanode, and an electrolyte containing an I⁻/I₃⁻ redox couple.

Quantitative Performance Data in DSSCs:

ElectrodePhotovoltaic Conversion Efficiency (PCE) (%)Charge-Transfer Resistance (Rct) (Ω)Sheet Resistance (Rs) (Ω)
NiS Submicron Cubes 6.45.066.95
NiS Submicron Cubes (sintered at 400°C) -2.996.43
Conventional Platinum (Pt) 5.37.41-

Data sourced from Yu, Q., et al. (2018).[1][2]

Hydrogen Evolution Reaction (HER)

Experimental Protocol for HER Evaluation:

  • Working Electrode Preparation:

    • Mix a small amount of NiS submicron cube powder with a binder (e.g., Nafion) and a conductive additive (e.g., carbon black) in a solvent (e.g., isopropanol) to form an ink.

    • Drop-cast a specific volume of the ink onto a glassy carbon electrode or other suitable substrate and let it dry.

  • Electrochemical Measurements:

    • Use a three-electrode setup in an appropriate electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH).

    • The prepared NiS electrode serves as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

    • Conduct Electrochemical Impedance Spectroscopy (EIS) to analyze the charge transfer kinetics.

    • Perform chronoamperometry or chronopotentiometry to evaluate the long-term stability of the catalyst.

Comparative Electrocatalytic Performance for HER (Various NiS Morphologies):

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
NiS/Ni Nanoparticles 16174Alkaline
β-NiS Nanocrystals 18651.2-

Note: This data is for NiS with different morphologies and serves as a benchmark.

Oxygen Evolution Reaction (OER)

Experimental Protocol for OER Evaluation:

The protocol for OER evaluation is similar to that for HER, with the following key differences:

  • Electrolyte: A suitable electrolyte for OER is typically an alkaline solution (e.g., 1.0 M KOH).

  • Potential Window: The potential window for LSV scans should be in the OER region (anodic potentials).

Comparative Electrocatalytic Performance for OER (Various NiS Morphologies):

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Electrolyte
NiS/Ni Nanoparticles 30146Alkaline
NiO/NiS Heterostructures 209 (at 40 mA/cm²)601.0 M KOH

Note: This data is for NiS with different morphologies and serves as a benchmark.

Reaction Mechanisms and Experimental Workflows

Hydrothermal Synthesis Workflow

G cluster_0 Precursor Preparation cluster_1 Hydrothermal Synthesis NiSO4 NiSO4 Solution Precipitate Ni(OH)2 Precipitate NiSO4->Precipitate NaOH NaOH Solution NaOH->Precipitate Wash_Dry_Precursor Wash & Dry Precipitate->Wash_Dry_Precursor Autoclave Autoclave Reaction (180°C, 12h) Wash_Dry_Precursor->Autoclave Thioacetamide Thioacetamide Thioacetamide->Autoclave Cooling Cooling Autoclave->Cooling Wash_Dry_Product Wash & Dry Cooling->Wash_Dry_Product Final_Product NiS Submicron Cubes Wash_Dry_Product->Final_Product G cluster_0 Volmer Step cluster_1 Heyrovsky Step H2O H₂O H_ads H_ads (on NiS surface) H2O->H_ads + e⁻ e_minus e⁻ OH_minus OH⁻ H_ads->OH_minus H2 H₂ H_ads->H2 + H₂O + e⁻ G NiS NiS surface NiS_OH NiS-OH NiS->NiS_OH + OH⁻ O2_out O₂ + H₂O + e⁻ OH1 OH⁻ NiS_O NiS-O NiS_OH->NiS_O + OH⁻ OH2 OH⁻ H2O_out1 H₂O + e⁻ NiS_O->H2O_out1 NiS_OOH NiS-OOH NiS_O->NiS_OOH + OH⁻ OH3 OH⁻ NiS_OOH->NiS + OH⁻ e_out e⁻ NiS_OOH->e_out OH4 OH⁻

References

Application Notes and Protocols for Binder-Free Nickel Sulfide Electrodes in Redox-Based Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of binder-free nickel sulfide (NiS) electrodes for high-performance redox-based supercapacitors. The elimination of polymer binders enhances electrochemical performance by improving conductivity and ion transport, making these electrodes promising for next-generation energy storage devices.

Introduction to Binder-Free this compound Electrodes

Traditional supercapacitor electrodes are fabricated by creating a slurry of the active material, a conductive agent, and a polymer binder, which is then coated onto a current collector. However, the insulating nature of the binder can impede electron and ion transport, leading to reduced electrochemical performance and undesirable "dead mass".[1] Binder-free electrodes, where the active material is grown directly on the current collector, offer a solution to these issues. This direct growth ensures a strong, stable connection between the active material and the current collector, enhancing the efficiency of electron and electrolyte ion transfer.[2]

This compound is a highly promising electrode material for supercapacitors due to its high theoretical specific capacitance, excellent electrical conductivity, rich redox reactions, cost-effectiveness, and environmental safety.[3][4] Various this compound phases, such as NiS, NiS2, and Ni3S2, have been investigated, all demonstrating good electrochemical properties.[5] The direct growth of NiS nanostructures onto conductive substrates like nickel foam (NF) creates a hierarchical, porous architecture that maximizes the electroactive surface area and facilitates rapid ion and electron transport.[3][6]

Performance of Binder-Free this compound Electrodes

The electrochemical performance of binder-free this compound electrodes can vary significantly depending on the synthesis method, morphology, and the specific this compound phase. The following tables summarize the performance data from various studies.

Electrode MaterialSynthesis MethodCurrent DensitySpecific Capacitance (F/g)Cycling StabilityReference
w-NiS-3D-NfSolvothermal1 A/g77092.67% after 2200 cycles[3][6]
NiS-3D-NfSolvothermal1 A/g162-[3][6]
CNF@NSNCS-1 A/g2739100% after 14,000 cycles[7]
NiS/rGOSolid-phase synthesis2 A/g2157.8-[7]
SS-NiS@3DNF-E-3Solvothermal-69488% after 6700 cycles[1][8]
NiS thin filmChemical Bath Deposition1.0 mA/g641~83% after 1000 cycles[9]
NiS on Ti-substrateChemical Bath Deposition1 mA/cm²78898% after 1000 cycles[10]
Electrode MaterialEnergy Density (Wh/kg)Power Density (W/kg)Reference
CNF@NSNCS ASC77.5748.4[7]
SS-NiS@3DNF-E-324.9250.93[1][8]
NiS on Ti-substrate27.43050[10]
NiS symmetric device0.991132[11]
40cyc@NMS-Ni HSC351500[12]

Experimental Protocols

Synthesis of Binder-Free Wrinkle-Shaped NiS on 3D Nickel Foam (w-NiS-3D-Nf)

This protocol describes a one-step solvothermal method to grow wrinkle-shaped this compound directly on nickel foam.[3][6]

Materials:

  • Nickel foam (3D-Nf)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Cleaning:

    • Cut nickel foam into 1x1 cm² pieces.

    • Clean the nickel foam sequentially with a 3M HCl solution, DI water, and ethanol in an ultrasonic bath for 15 minutes each to remove the surface oxide layer and any impurities.

    • Dry the cleaned nickel foam in an oven at 60°C.

  • Precursor Solution Preparation:

    • Dissolve a specific molar ratio of NiCl₂·6H₂O and thiourea in DMF.

  • Solvothermal Synthesis:

    • Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours).

    • Allow the autoclave to cool down to room temperature naturally.

  • Post-Synthesis Cleaning:

    • Remove the nickel foam from the solution.

    • Rinse the coated nickel foam thoroughly with DI water and ethanol to remove any residual reactants.

    • Dry the final w-NiS-3D-Nf electrode in a vacuum oven at 60°C for 12 hours.

Synthesis of NiS Thin Films by Chemical Bath Deposition

This protocol details the synthesis of this compound thin films on a substrate using a simple chemical bath deposition method.[4][10]

Materials:

  • Stainless steel or titanium substrate

  • Nickel sulfate (NiSO₄) or Nickel chloride (NiCl₂)

  • Thiourea (CS(NH₂)₂)

  • Ammonia solution (NH₄OH)

  • DI water

Procedure:

  • Substrate Preparation:

    • Polish the substrate with polishing paper to create a rough surface.

    • Clean the substrate ultrasonically in DI water and ethanol.

  • Chemical Bath Preparation:

    • Prepare an aqueous solution of the nickel salt (e.g., 0.1 M NiSO₄).

    • Add thiourea to the solution (e.g., 0.2 M).

    • Add ammonia solution dropwise to adjust the pH and act as a complexing agent.

  • Deposition Process:

    • Immerse the cleaned substrate vertically into the chemical bath.

    • Maintain the bath at room temperature for a specific duration to allow for the deposition of the NiS thin film.

  • Final Electrode Preparation:

    • Carefully remove the substrate from the bath.

    • Rinse the NiS-coated substrate with DI water to remove loosely attached particles.

    • Dry the electrode in air.

Electrochemical Characterization

The electrochemical performance of the binder-free NiS electrodes is typically evaluated in a three-electrode system.

Materials and Equipment:

  • Binder-free NiS electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Aqueous KOH solution (e.g., 2 M or 6 M) as the electrolyte

  • Electrochemical workstation

Protocols:

  • Cyclic Voltammetry (CV):

    • Assemble the three-electrode cell with the NiS electrode as the working electrode.

    • Perform CV scans within a potential window of 0 to 0.6 V (vs. SCE) at various scan rates (e.g., 10, 20, 40, 60, 80, 100 mV/s).[5]

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 1, 2, 4, 6, 8 A/g) within the same potential window as the CV.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC perturbation of 5 mV.[5]

  • Cycling Stability Test:

    • Subject the electrode to continuous charge-discharge cycles at a constant current density for a large number of cycles (e.g., 2000-10,000 cycles) to evaluate its long-term stability.

Visualized Workflows and Concepts

The following diagrams illustrate the key processes and relationships in the development and testing of binder-free this compound electrodes.

experimental_workflow cluster_prep Substrate Preparation cluster_synthesis Binder-Free Synthesis cluster_post Electrode Finalization cluster_char Characterization Cleaning Substrate Cleaning (e.g., Ni Foam) Drying_prep Drying Cleaning->Drying_prep Precursor Precursor Solution (Ni salt + S source) Drying_prep->Precursor Method Synthesis Method (Hydrothermal/Solvothermal/ Chemical Bath Deposition) Precursor->Method Coating Direct Growth on Substrate Method->Coating Rinsing Rinsing Coating->Rinsing Drying_post Drying Rinsing->Drying_post Structural Structural/Morphological (XRD, SEM, XPS) Drying_post->Structural Electrochemical Electrochemical Testing (CV, GCD, EIS) Drying_post->Electrochemical

Caption: General workflow for the fabrication and characterization of binder-free NiS electrodes.

charge_storage_mechanism NiS This compound (NiS) Electrode Redox Reversible Redox Reaction NiS + OH⁻ ↔ NiSOH + e⁻ NiS->Redox Electrolyte OH⁻ ions in Electrolyte Electrolyte->Redox Charge_Storage Faradaic Charge Storage (Pseudocapacitance) Redox->Charge_Storage

Caption: Simplified mechanism of charge storage in this compound electrodes.

three_electrode_setup cluster_cell Electrochemical Cell Workstation Electrochemical Workstation WE Working Electrode (Binder-free NiS) Workstation->WE WE connection CE Counter Electrode (e.g., Pt wire) Workstation->CE CE connection RE Reference Electrode (e.g., SCE) Workstation->RE RE connection Electrolyte Electrolyte (KOH) WE->Electrolyte CE->Electrolyte RE->Electrolyte

Caption: Diagram of a three-electrode setup for electrochemical testing.

References

Troubleshooting & Optimization

Controlling phase purity in the solvothermal synthesis of nickel sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvothermal synthesis of nickel sulfide. The following information is designed to help control phase purity and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solvothermal synthesis of this compound, presented in a question-and-answer format.

Q1: My synthesis resulted in a mixture of this compound phases (e.g., α-NiS and β-NiS). How can I obtain a phase-pure product?

A1: Achieving a single, pure phase of this compound is a common challenge. The phase composition is highly sensitive to several reaction parameters. To obtain a phase-pure product, consider the following adjustments:

  • Temperature Control: The reaction temperature is a critical factor in determining the resulting crystalline phase. For example, when using a single-source precursor like nickel bis(di-iso-butyl dithiocarbamate), lower temperatures (e.g., 150 °C) favor the formation of pure α-NiS, while higher temperatures (e.g., 280 °C) lead to the formation of pure β-NiS.[1][2][3] Intermediate temperatures often result in a mixture of phases.

  • Precursor Ratio: When using separate nickel and sulfur sources, the molar ratio of these precursors plays a crucial role. By adjusting the Ni:S ratio, different phases such as cubic NiS₂, hexagonal NiS, orthorhombic Ni₇S₆, and trigonal Ni₃S₂ can be selectively synthesized.[4][5] For instance, a higher sulfur to nickel precursor ratio tends to favor the formation of sulfur-rich phases like α-NiS over Ni₃S₄ at 180 °C.[6]

  • Reaction Time: In some systems, one phase may be a kinetic product that transforms into a more thermodynamically stable phase over time. Increasing the reaction time can sometimes eliminate impurities of a metastable phase.[7]

  • Choice of Solvent: The solvent can influence the reaction pathway and the resulting phase. For instance, using alcohol as a solvent has been shown to favor the formation of α-NiS, while using water can lead to β-NiS.[8] Solvents with different coordination abilities, such as oleylamine or 1,4-dioxane, can also affect the final product.[9][10]

Q2: I am observing the formation of unexpected this compound phases, such as Ni₃S₄ or NiS₂, alongside my target phase. What could be the cause?

A2: The formation of unexpected or metastable phases is often linked to the precursor concentration and the presence of additives.

  • Precursor Concentration: At low temperatures (150–180 °C) and low precursor concentrations (e.g., 5 mM), mixtures of α-NiS and Ni₃S₄ can form.[1][2][3] Increasing the concentration under these conditions can lead to a higher proportion of Ni₃S₄ and even the formation of the metastable NiS₂ phase.[1][2][3]

  • Additives: The addition of certain molecules to the reaction mixture can stabilize specific phases. For example, the addition of tetra-iso-butyl thiuram disulfide has been shown to stabilize the metastable α-NiS phase at higher temperatures (230 °C and above), where β-NiS would typically be expected.[1][2][3]

Q3: The morphology of my this compound product is not what I expected (e.g., agglomerated particles instead of well-defined nanocrystals). How can I control the morphology?

A3: Controlling the morphology of the product is often related to the choice of solvent, capping agents, and reaction temperature.

  • Solvent and Capping Agents: Solvents can act as capping agents, influencing the growth of the nanocrystals.[7] Oleylamine is a commonly used solvent and capping agent that can help control particle size.[1][2] The use of different capping agents can lead to different morphologies and sizes.

  • Temperature: Temperature not only affects the phase but also the particle size and agglomeration. For instance, in some systems, particles prepared at 180 °C are larger than those prepared at other temperatures.[7] At higher temperatures, smaller particles may agglomerate or undergo Ostwald ripening to form larger particles.[7]

  • Precursor Reactivity: The reactivity of the sulfur precursor can influence the final morphology. Using N,N'-disubstituted thioureas with varying reactivity can lead to the selective synthesis of different this compound phases with well-defined morphologies.[11]

Frequently Asked Questions (FAQs)

Q1: What are the common phases of this compound, and what are their applications?

A1: this compound exists in several crystalline phases, each with unique properties and applications. Some of the common phases include:

  • α-NiS (hexagonal): Used as a cathode material in lithium-ion batteries and in photocatalysis.[7]

  • β-NiS (rhombohedral): Has potential as a low-cost counter electrode material in dye-sensitized solar cells.[7]

  • NiS₂ (cubic, pyrite structure): Exhibits semiconducting properties.[12]

  • Ni₃S₂ (trigonal): Shows metallic behavior.[12]

  • Ni₃S₄ (cubic, polydymite): Another common phase observed in solvothermal synthesis.[6]

  • Ni₇S₆ (orthorhombic) and Ni₉S₈ : Other known this compound phases.[4][5][11]

Q2: What is the difference between single-source and dual-source precursors in this compound synthesis?

A2:

  • Single-Source Precursors (SSPs): These are molecules that contain both nickel and sulfur in their structure, such as nickel dithiocarbamate complexes.[1][2][3][7] SSPs offer the advantage of having the elements already mixed at a molecular level, which can lead to more straightforward and reproducible syntheses.

  • Dual-Source Precursors: This approach involves using separate nickel and sulfur sources. Common nickel sources include nickel chloride (NiCl₂·6H₂O) and nickel acetate (Ni(CH₃COO)₂·4H₂O), while sulfur sources can be elemental sulfur, thiourea, or L-cysteine.[4][5][13][14] This method allows for greater flexibility in controlling the stoichiometry by adjusting the precursor ratio.

Q3: How does the choice of sulfur precursor affect the final this compound phase?

A3: The reactivity of the sulfur precursor is a critical parameter. More reactive sulfur sources tend to produce sulfur-rich phases, while less reactive ones can lead to sulfur-poor phases. For example, N,N'-diphenyl thiourea, being more reactive, yields more sulfur-rich phases like Ni₃S₄ and NiS, whereas the less reactive N,N'-dibutyl thiourea produces sulfur-poor phases such as Ni₉S₈ and Ni₃S₂.[11] The choice of sulfur precursor is a key factor in selectively synthesizing different phases.[15]

Data Presentation

Table 1: Effect of Temperature on this compound Phase using a Single-Source Precursor

PrecursorSolventTemperature (°C)Resulting Phase(s)Reference
[Ni(S₂CNⁱBu₂)₂]Oleylamine150α-NiS[1][2][3][7]
[Ni(S₂CNⁱBu₂)₂]Oleylamine180α-NiS[7]
[Ni(S₂CNⁱBu₂)₂]Oleylamine230α-NiS + β-NiS[7]
[Ni(S₂CNⁱBu₂)₂]Oleylamine260β-NiS + α-NiS (trace)[7]
[Ni(S₂CNⁱBu₂)₂]Oleylamine280β-NiS[1][2][3][7]

Table 2: Influence of Ni:S Precursor Ratio on this compound Phase

Nickel SourceSulfur SourceNi:S Molar RatioSolventTemperature (°C)Time (h)Resulting PhaseReference
NiCl₂·6H₂OElemental Sulfur1:10Oleylamine2601NiS₂[4][5][13]
NiCl₂·6H₂OElemental Sulfur1:1Oleylamine2601NiS[4][5][13]
NiCl₂·6H₂OElemental Sulfur7:6Oleylamine2601Ni₇S₆[4][5][13]
NiCl₂·6H₂OElemental Sulfur3:2Oleylamine2601Ni₃S₂[13]

Table 3: Effect of Additives and Concentration on this compound Phase at Low Temperatures (150-180 °C)

PrecursorAdditiveConcentration (mM)Resulting Phase(s)Reference
[Ni(S₂CNⁱBu₂)₂]None5 - 50α-NiS[1][2][3]
[Ni(S₂CNⁱBu₂)₂](ⁱBu₂NCS₂)₂5α-NiS + Ni₃S₄[1][2][3]
[Ni(S₂CNⁱBu₂)₂](ⁱBu₂NCS₂)₂10Ni₃S₄ + α-NiS[1][2][3]
[Ni(S₂CNⁱBu₂)₂](ⁱBu₂NCS₂)₂20NiS₂[1][2][3]
[Ni(S₂CNⁱBu₂)₂](ⁱBu₂NCS₂)₂>20NiS₂ + α-NiS[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Phase-Pure α-NiS and β-NiS Nanoparticles

This protocol is adapted from studies using a single-source dithiocarbamate precursor.[1][2][3][7]

  • Precursor: Nickel(II) bis(di-iso-butyldithiocarbamate), [Ni(S₂CNⁱBu₂)₂].

  • Solvent: Oleylamine.

  • Procedure: a. In a typical synthesis, a desired concentration (e.g., 5-50 mM) of the nickel precursor is dissolved in oleylamine in a three-neck flask. b. The mixture is heated to the target temperature under magnetic stirring.

    • For α-NiS , heat the solution to 150 °C.
    • For β-NiS , heat the solution to 280 °C. c. Maintain the reaction at the target temperature for a specified time (e.g., 1 hour). d. Allow the flask to cool to room temperature naturally. e. Wash the resulting precipitate with ethanol several times to remove excess solvent and byproducts. f. Dry the final product for further characterization.

Protocol 2: Synthesis of Various this compound Phases by Adjusting Precursor Ratio

This protocol is based on the solvothermal reaction of nickel chloride and elemental sulfur.[4][5]

  • Nickel Source: Nickel chloride hexahydrate (NiCl₂·6H₂O).

  • Sulfur Source: Elemental sulfur powder.

  • Solvent: Oleylamine.

  • Procedure: a. In a three-neck flask, dissolve 1 mmol of NiCl₂·6H₂O and a specific amount of sulfur powder in 10 mL of oleylamine. The amount of sulfur is varied to achieve the desired Ni:S molar ratio for the target phase (see Table 2). b. Heat the mixture to 260 °C at a rate of 25 °C/min and maintain this temperature for 1 hour with magnetic stirring. c. After the reaction, let the flask cool to room temperature. d. Collect the precipitate by centrifugation and wash it multiple times with ethanol. e. Dry the product for subsequent analysis.

Mandatory Visualization

experimental_workflow cluster_precursors Precursor Selection cluster_parameters Reaction Parameters cluster_products Resulting this compound Phases P1 Single-Source Precursor (e.g., [Ni(S₂CNR₂)₂]) Reaction Solvothermal Synthesis (Autoclave) P1->Reaction P2 Dual-Source Precursors (e.g., NiCl₂ + S) P2->Reaction Temp Temperature Temp->Reaction Conc Concentration / Ratio Conc->Reaction Solv Solvent Solv->Reaction Time Time Time->Reaction Add Additives Add->Reaction NiS_alpha α-NiS Reaction->NiS_alpha NiS_beta β-NiS Reaction->NiS_beta NiS2 NiS₂ Reaction->NiS2 Ni3S2 Ni₃S₂ Reaction->Ni3S2 Ni3S4 Ni₃S₄ Reaction->Ni3S4 Mixed Mixed Phases Reaction->Mixed

Caption: Experimental workflow for solvothermal synthesis of this compound.

phase_control_logic cluster_conditions Controlling Parameters cluster_outcomes Phase Purity Outcome Temp Temperature alpha_NiS α-NiS Temp->alpha_NiS Low Temp beta_NiS β-NiS Temp->beta_NiS High Temp Ratio Ni:S Ratio S_rich Sulfur-Rich Phases (NiS, NiS₂) Ratio->S_rich Low Ni:S S_poor Sulfur-Poor Phases (Ni₃S₂, Ni₉S₈) Ratio->S_poor High Ni:S Precursor Precursor Reactivity Precursor->S_rich High Reactivity Precursor->S_poor Low Reactivity

Caption: Logical relationships for controlling this compound phase purity.

References

Improving the cycling stability of nickel sulfide anodes in lithium-ion batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with nickel sulfide (NiS) anodes for lithium-ion batteries. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and performance data to assist you in overcoming common challenges and optimizing your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with NiS anodes.

Question 1: My NiS anode shows rapid capacity fading within the first 100 cycles. What are the likely causes and how can I resolve this?

Answer:

Rapid capacity fading is the most common issue with NiS anodes. The primary causes are significant volume changes during the conversion reaction, leading to electrode pulverization, and the dissolution of polysulfide intermediates into the electrolyte.

Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Electrode Pulverization NiS undergoes a large volume expansion (~80%) during lithiation (NiS + 2Li⁺ + 2e⁻ ↔ Ni + Li₂S). This repeated expansion and contraction causes mechanical stress, leading to cracking and crumbling of the active material. This results in a loss of electrical contact between particles and with the current collector.1. Incorporate a Conductive Carbon Matrix: Synthesize NiS composites with carbon materials (e.g., amorphous carbon, graphene, carbon nanotubes). A carbon coating can buffer the volume change, prevent particle agglomeration, and ensure good electrical conductivity.[1][2] 2. Nanostructuring: Synthesize NiS in nanostructured forms (e.g., nanospheres, nanosheets). Nanomaterials offer shorter Li⁺ diffusion paths and can better accommodate strain without fracturing.[3] 3. Optimize Binder: Use binders with strong adhesion and mechanical flexibility, such as a composite of carboxymethyl cellulose (CMC) and polyacrylamide (PAA), to help maintain electrode integrity.
Polysulfide Shuttle Effect Intermediate lithium polysulfides (Li₂Sₓ) can form during cycling and dissolve into the liquid electrolyte. These dissolved species can migrate to the lithium metal anode, causing a loss of active sulfur and low coulombic efficiency, a phenomenon known as the "shuttle effect".1. Surface Coating: Apply a protective coating (e.g., carbon) on the NiS particles to physically block polysulfides from dissolving into the electrolyte. 2. Electrolyte Additives: Introduce additives like LiNO₃ to the electrolyte, which can help form a stable solid electrolyte interphase (SEI) on the lithium anode, passivating its surface against polysulfide attack.
Unstable SEI Layer Continuous breaking and reformation of the Solid Electrolyte Interphase (SEI) layer due to volume changes consumes lithium ions irreversibly, leading to low coulombic efficiency and capacity loss.1. Use Film-Forming Additives: Incorporate electrolyte additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to help form a more stable and flexible SEI layer that can better withstand volume changes. 2. Surface Engineering: Modify the surface of the NiS particles to promote the formation of a stable SEI.

Question 2: The initial coulombic efficiency (ICE) of my NiS anode is very low (e.g., <70%). What is causing this and how can I improve it?

Answer:

Low ICE is primarily due to the irreversible formation of the Solid Electrolyte Interphase (SEI) on the surface of the NiS anode during the first discharge cycle. This process consumes a significant amount of lithium ions permanently.

Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Large Surface Area Nanostructured materials, while beneficial for kinetics, have a high surface area, which provides more sites for SEI formation and thus consumes more lithium irreversibly.1. Controlled Nanostructuring: Optimize the synthesis to create dense nanostructures (e.g., solid nanospheres) rather than highly porous ones to minimize excessive surface area. 2. Carbon Coating: A carbon coating can reduce the direct exposure of the NiS surface to the electrolyte, thereby decreasing the irreversible capacity loss associated with SEI formation on the active material itself.
Electrolyte Decomposition The electrolyte can decompose on the NiS surface during the initial cycles to form the SEI layer. The composition and stability of this layer are critical.1. Electrolyte Optimization: Use electrolytes with additives like vinylene carbonate (VC) that form a stable and compact SEI layer, reducing continuous electrolyte decomposition in subsequent cycles.
Irreversible Phase Changes Some initial electrochemical reactions and phase transformations in the NiS material may not be fully reversible.1. Pre-lithiation: If feasible, pre-lithiate the NiS anode to compensate for the initial lithium loss. This can be done through various chemical or electrochemical methods.

Question 3: My cell shows a significant voltage drop or high polarization during high-rate cycling. What's the reason?

Answer:

High polarization, observed as a large voltage difference between charge and discharge curves, especially at high currents, points to poor kinetics. This is often caused by low electrical conductivity and slow Li-ion diffusion.

Possible Causes & Solutions:

Cause Explanation Suggested Solutions
Poor Electrical Conductivity Although NiS is more conductive than many other transition metal sulfides, the formation of Li₂S (an insulator) during discharge and the loss of electrical contact from particle cracking can significantly increase the electrode's overall resistance.1. Graphene Composites: Synthesizing NiS on a reduced graphene oxide (rGO) scaffold provides excellent and continuous electrical pathways throughout the electrode.[4][5] 2. Ensure Good Slurry Dispersion: During electrode preparation, ensure that the conductive additive (e.g., carbon black) is uniformly dispersed with the NiS active material to create an effective conductive network.
Sluggish Li-ion Diffusion The conversion reaction involves solid-state diffusion, which can be slow, limiting the rate at which the battery can be charged and discharged.1. Reduce Particle Size: Use nanosized NiS particles to shorten the diffusion length for lithium ions. 2. Create Porous Architectures: Design porous electrode structures that allow for better electrolyte penetration, increasing the electrode/electrolyte interface area and facilitating faster ion transport.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical capacity of NiS as an anode material?

    • A1: The theoretical capacity of NiS based on the conversion reaction (NiS + 2Li⁺ + 2e⁻ ↔ Ni + Li₂S) is approximately 590 mAh/g.[3]

  • Q2: Why is carbon coating such a common strategy for NiS anodes?

    • A2: Carbon coating serves multiple crucial functions: it acts as a mechanical buffer to accommodate the large volume changes of NiS during cycling, it significantly enhances the electrical conductivity of the electrode, and it can act as a physical barrier to prevent the dissolution of polysulfide intermediates into the electrolyte.[1][2]

  • Q3: What voltage window should I use for testing NiS anodes?

    • A3: A typical voltage window for testing NiS in a half-cell with a lithium metal counter electrode is 0.01 V to 3.0 V vs. Li/Li⁺. The main redox reactions for NiS occur within this range.

  • Q4: What are the advantages of a hydrothermal or solvothermal synthesis for NiS nanomaterials?

    • A4: These methods allow for excellent control over the size, morphology, and crystallinity of the resulting NiS nanoparticles.[4][6] They are effective for creating well-defined nanostructures like nanospheres or for growing NiS directly onto conductive backbones like graphene.[7][8][9]

  • Q5: How does the performance of NiS compare to other transition metal sulfide anodes?

    • A5: NiS is considered a promising anode material due to its high theoretical capacity, low cost, and relatively good conductivity compared to some other sulfides.[3] However, like most conversion-type anodes, it suffers from poor cycling stability due to large volume changes. Its performance is often benchmarked against sulfides of cobalt, iron, and copper.

Quantitative Data Presentation

The table below summarizes the electrochemical performance of various NiS-based anode materials reported in the literature, providing a benchmark for experimental results.

Anode Material Synthesis Method Current Density Cycle Number Reversible Capacity (mAh/g) Reference
NiS NanospheresHydrothermal200 mA/g2801402.3[3]
Hierarchical Carbon-Coated NiSNot specifiedNot specified100606[3]
Porous NiS@NSC TubulesBiological TemplateNot specified200715.9[3]
NiS/C NanomaterialsBiomass BiocharNot specified100411.6[3]
NiS/Carbon CompositeSolvothermalNot specified50~500[2]
Graphene-Wrapped NiS NanoprismsNot specified70 mA/g100>1200[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and characterization of NiS anodes.

1. Protocol for Hydrothermal Synthesis of NiS/rGO Composite

  • Objective: To synthesize this compound nanoparticles anchored on reduced graphene oxide sheets.

  • Materials: Graphene Oxide (GO), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Thioacetamide (CH₃CSNH₂), Hydrazine hydrate (N₂H₄·H₂O), Deionized (DI) water, Ethanol.

  • Procedure:

    • GO Exfoliation: Disperse 50 mg of GO in 50 mL of DI water through ultrasonication for 2 hours to obtain a stable GO dispersion.

    • Precursor Dissolution: In a separate beaker, dissolve 1 mmol of NiCl₂·6H₂O and 2 mmol of thioacetamide in 20 mL of DI water.

    • Mixing: Add the precursor solution dropwise into the GO dispersion under vigorous stirring. Continue stirring for 30 minutes to ensure homogeneous mixing.

    • Reduction: Add 1 mL of hydrazine hydrate to the mixture to facilitate the reduction of GO to rGO during the hydrothermal process.

    • Hydrothermal Reaction: Transfer the final mixture into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.

    • Product Collection: After the autoclave cools down to room temperature, collect the black precipitate by centrifugation.

    • Washing: Wash the product repeatedly with DI water and ethanol to remove any unreacted reagents and byproducts.

    • Drying: Dry the final NiS/rGO composite in a vacuum oven at 60°C for 12 hours.

2. Protocol for Anode Slurry Preparation and Electrode Coating

  • Objective: To prepare a uniform anode slurry and coat it onto a copper current collector.

  • Materials: NiS-based active material (e.g., NiS/rGO), Super P carbon black (conductive additive), Polyvinylidene fluoride (PVDF) binder, N-Methyl-2-pyrrolidone (NMP) solvent, Copper foil.

  • Procedure:

    • Dry Materials: Dry the active material and Super P carbon black in a vacuum oven at 80°C for at least 12 hours to remove any moisture.

    • Weighing: Weigh the active material, Super P, and PVDF binder in a mass ratio of 8:1:1 .

    • Mixing:

      • Place the weighed powders into a mortar or a planetary mixer.

      • Mix the dry powders thoroughly for 15-20 minutes to ensure a homogeneous mixture.

    • Slurry Formation:

      • Slowly add NMP solvent dropwise to the powder mixture while continuously grinding or mixing.

      • Continue adding NMP and mixing until a homogeneous slurry with a viscosity suitable for coating is formed (resembling thick paint). This process should take at least 30 minutes.

    • Coating:

      • Clean the copper foil with ethanol.

      • Place the foil on a flat surface. Use a doctor blade with a set gap (e.g., 100-150 µm) to cast the slurry uniformly onto the copper foil.

    • Drying:

      • Initially, dry the coated electrode in air or on a hot plate at ~60°C for 30 minutes to evaporate the bulk of the NMP.

      • Transfer the electrode to a vacuum oven and dry at 110°C for 12 hours to completely remove the solvent.

    • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly. Weigh the punched electrodes to determine the active material mass loading.

3. Protocol for Electrochemical Characterization

  • Objective: To evaluate the electrochemical performance of the prepared NiS anode using Cyclic Voltammetry (CV) and Galvanostatic Cycling.

  • Setup:

    • Cell: 2032-type coin cells.

    • Working Electrode: The prepared NiS anode.

    • Counter/Reference Electrode: Lithium metal foil.

    • Separator: Celgard 2400 or similar microporous polypropylene separator.

    • Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

  • Procedure:

    • Cell Assembly: Assemble the coin cells in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

    • Cyclic Voltammetry (CV):

      • Connect the cell to an electrochemical workstation.

      • Scan the potential between 0.01 V and 3.0 V vs. Li/Li⁺ at a slow scan rate, typically 0.1 mV/s , for the first 3-5 cycles.

      • This will show the characteristic reduction and oxidation peaks corresponding to the conversion reaction of NiS and the formation of the SEI layer.

    • Galvanostatic Charge-Discharge Cycling:

      • Connect the cell to a battery cycler.

      • Cycle the cell within the same voltage window of 0.01 V to 3.0 V .

      • For the initial cycles, use a low current density (e.g., C/10, where 1C = 590 mA/g).

      • For long-term stability tests, use a higher current density (e.g., 1C or 2C) and cycle for hundreds of cycles, recording the capacity and coulombic efficiency at each cycle.

    • Electrochemical Impedance Spectroscopy (EIS):

      • EIS can be performed before and after cycling to analyze changes in electrode resistance.

      • Apply a small AC voltage (e.g., 5 mV) over a frequency range from 100 kHz to 0.01 Hz . The resulting Nyquist plot can be modeled to determine parameters like solution resistance and charge transfer resistance.

Mandatory Visualizations

G Troubleshooting Workflow for NiS Anode Capacity Fading start Rapid Capacity Fading Observed check_morphology Post-mortem SEM/TEM Analysis start->check_morphology Physical Degradation check_sei Post-mortem XPS/EIS Analysis start->check_sei Electrochemical Degradation check_ce Check Coulombic Efficiency (CE) start->check_ce Performance Metric pulverization Evidence of Cracking / Pulverization? check_morphology->pulverization sei_instability High Charge Transfer Resistance? Unstable SEI components? check_sei->sei_instability pulverization->check_sei No solution1 Solution: - Incorporate Carbon Matrix (Graphene, CNTs) - Synthesize Nanostructures - Optimize Binder pulverization->solution1 Yes solution2 Solution: - Use Film-Forming Electrolyte Additives (VC, FEC) - Apply Protective Surface Coating sei_instability->solution2 Yes sei_instability->check_ce No low_ce Is CE Consistently Low? check_ce->low_ce low_ce->start No (Re-evaluate other factors) solution3 Solution: - Add LiNO₃ to Electrolyte - Coat NiS to Block Polysulfides - Optimize Separator low_ce->solution3 Yes (Suggests Polysulfide Shuttle)

Caption: A logical workflow for diagnosing and addressing rapid capacity fading in NiS anodes.

G Mechanism of Carbon Coating in Stabilizing NiS Anodes cluster_0 Uncoated NiS Particle cluster_1 Carbon-Coated NiS Particle NiS_uncoated NiS Core Volume_Change Large Volume Expansion/Contraction NiS_uncoated->Volume_Change During Cycling Polysulfides Polysulfide (Li₂Sₓ) Dissolution NiS_uncoated->Polysulfides Pulverization Particle Cracking & Loss of Contact Volume_Change->Pulverization Capacity_Fade_1 Rapid Capacity Fade Pulverization->Capacity_Fade_1 Buffering Buffers Volume Change Polysulfides->Capacity_Fade_1 Stability Improved Cycling Stability NiS_coated NiS Core Carbon_Shell Conductive Carbon Shell Carbon_Shell->Buffering Conductivity Maintains e⁻ Pathway Carbon_Shell->Conductivity Blocking Blocks Polysulfides Carbon_Shell->Blocking Buffering->Stability Conductivity->Stability Blocking->Stability

Caption: The protective role of a carbon coating on NiS anode stability.

References

Technical Support Center: Optimization of NiS Electrocatalyst Activity for Alkaline Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the optimization of nickel sulfide (NiS) electrocatalysts for the alkaline hydrogen evolution reaction (HER).

Frequently Asked Questions (FAQs)

Q1: What are the key performance metrics for evaluating NiS electrocatalysts for alkaline HER?

A1: The primary performance indicators for HER electrocatalysts include:

  • Overpotential (η): The potential difference between the thermodynamic hydrogen evolution potential (0 V vs. RHE) and the potential at which a specific current density is achieved. A lower overpotential at a given current density (e.g., 10 mA/cm²) indicates higher catalytic activity.

  • Tafel Slope (b): Derived from the Tafel equation (η = b log(j) + a), the Tafel slope provides insight into the reaction mechanism. A smaller Tafel slope generally signifies more favorable reaction kinetics. For the alkaline HER, the rate-determining step can be the Volmer, Heyrovsky, or Tafel step.

  • Stability: The ability of the catalyst to maintain its performance over extended periods of operation. This is often assessed through chronoamperometry or chronopotentiometry, where the current or potential is monitored over time at a constant potential or current density, respectively.

  • Electrochemical Active Surface Area (ECSA): A measure of the accessible surface area for the electrochemical reaction. A larger ECSA can lead to a higher density of active sites and improved performance. It is often estimated from the double-layer capacitance (Cdl).

Q2: What are common strategies to enhance the activity of NiS electrocatalysts for alkaline HER?

A2: Several strategies have been developed to boost the performance of NiS electrocatalysts:

  • Heteroatom Doping: Introducing other elements (e.g., Fe, Co, Mo) into the NiS lattice can modulate its electronic structure, create more active sites, and optimize the hydrogen adsorption free energy.[1]

  • Heterostructure Construction: Forming interfaces between NiS and other materials (e.g., NiS₂, Ni₃S₂, Ni(OH)₂, CeO₂) can create synergistic effects that enhance water dissociation and optimize hydrogen binding energy.[2]

  • Vacancy Engineering: Creating sulfur vacancies in the NiS structure can expose more active nickel sites and improve the intrinsic catalytic activity.[2]

  • Morphology Control: Synthesizing NiS with specific nanostructures, such as nanowires, nanosheets, or hierarchical structures, can increase the ECSA and improve mass transport.

Q3: What is the role of the substrate in NiS electrocatalyst performance?

A3: The substrate plays a crucial role in the overall performance of the NiS electrocatalyst. An ideal substrate should be:

  • Conductive: To ensure efficient electron transfer from the catalyst to the external circuit.

  • Porous: A three-dimensional porous structure, like nickel foam, provides a large surface area for catalyst loading and facilitates the diffusion of reactants and the release of hydrogen gas bubbles.

  • Stable: The substrate should be chemically and electrochemically stable in the alkaline electrolyte under operating conditions.

  • Adherent: Strong adhesion between the NiS catalyst and the substrate is essential to prevent delamination during long-term operation.

Troubleshooting Guides

Synthesis of NiS on Nickel Foam via Hydrothermal Method
Problem Possible Causes Solutions
Poor adhesion or flaking of the NiS film 1. Inadequate cleaning of the nickel foam substrate. 2. Incorrect precursor concentrations. 3. Unsuitable reaction time or temperature.1. Thoroughly pre-treat the nickel foam by sonicating in HCl, deionized water, and ethanol to remove the surface oxide layer and organic contaminants.[3] 2. Optimize the concentration of nickel and sulfur precursors in the hydrothermal solution. 3. Adjust the hydrothermal reaction time and temperature; typically, 120-180°C for 6-24 hours is a good starting point.[3]
Non-uniform coating of NiS on the nickel foam 1. Nickel foam not fully submerged in the precursor solution. 2. Uneven temperature distribution in the autoclave. 3. Gas bubbles trapped on the foam surface.1. Ensure the nickel foam is completely immersed in the precursor solution.[4] 2. Use an oven with good temperature uniformity for the hydrothermal reaction. 3. Gently tap the autoclave before sealing to dislodge any trapped bubbles.
Formation of incorrect this compound phase (e.g., Ni₃S₂, NiS₂) 1. Incorrect ratio of nickel and sulfur precursors. 2. pH of the precursor solution is not optimal. 3. Reaction temperature is too high or too low.1. Carefully control the molar ratio of the nickel salt and the sulfur source. 2. Adjust the pH of the precursor solution, as it can influence the resulting this compound phase. 3. Different this compound phases are stable at different temperatures; consult phase diagrams and literature for the desired phase.[5]
Electrochemical HER Testing in Alkaline Media
Problem Possible Causes Solutions
High overpotential and poor HER activity 1. Poor catalyst quality (e.g., low active site density, poor conductivity). 2. High resistance in the electrochemical cell (e.g., iR drop). 3. Inactive catalyst surface due to contamination or oxidation. 4. Gas bubbles blocking the electrode surface.1. Optimize the synthesis of the NiS catalyst to enhance its intrinsic activity. 2. Perform iR correction on the measured potentials. Ensure good electrical contact between the working electrode and the current collector. 3. Activate the electrode by cycling the potential before the HER measurement. Ensure the purity of the electrolyte.[6] 4. Perform measurements with electrode rotation or in a flow cell to facilitate bubble removal.
Inconsistent and irreproducible Tafel slopes 1. Incorrect potential range for Tafel analysis. 2. Mass transport limitations at high current densities. 3. Changes in the catalyst surface during the measurement.1. Ensure the Tafel slope is extracted from the linear region of the Tafel plot, typically at low overpotentials where the reaction is kinetically controlled.[7] 2. Use a rotating disk electrode (RDE) or other methods to mitigate mass transport effects. 3. Perform stability tests to ensure the catalyst is stable in the potential window of the measurement.
Rapid degradation of catalyst performance 1. Dissolution or corrosion of the NiS catalyst in the alkaline electrolyte. 2. Detachment of the catalyst from the substrate. 3. Formation of a passivating oxide/hydroxide layer on the catalyst surface.1. Doping NiS with other elements or creating heterostructures can improve its stability. 2. Improve the adhesion of the catalyst to the substrate through optimized synthesis or the use of a binder. 3. While a thin Ni(OH)₂ layer can sometimes be beneficial, a thick passivating layer can hinder the HER. The operating potential should be carefully controlled.[8]

Quantitative Data Presentation

Table 1: Performance Comparison of Various NiS-based Electrocatalysts for Alkaline HER.

ElectrocatalystSubstrateElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiS/NiSe₂-1.0 M KOH155-[2]
Mo-NiS/Ni₃S₂Ni Foam1.0 M KOH- (167 mV at 100 mA/cm²)-[2]
Ni₃S₂@NiSNi Foam1.0 M KOH129-[2]
Co-CeO₂/NiS₂Ni Foam1.0 M KOH84-[2]
Vs-Ru-Ni₉S₈-1.0 M KOH94-[2]
Fe-NiS₂@NaBH₄Ni Foam1.0 M KOH11465[9]
NiSFTO glass1.0 M NaOH290143.4[10]
NiO/NiS-1.0 M KOH- (209 mV overpotential for OER)60 (for OER)[11]
Ni/NiO-3.8-1 M KOH90-[12]

Note: The performance of electrocatalysts can vary significantly depending on the synthesis method, substrate, and testing conditions. This table provides a general comparison based on the cited literature.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiS on Nickel Foam

1. Pre-treatment of Nickel Foam: a. Cut a piece of nickel foam to the desired dimensions (e.g., 1x2 cm). b. Ultrasonically clean the nickel foam in 3 M HCl for 15 minutes to remove the surface oxide layer. c. Rinse the nickel foam thoroughly with deionized (DI) water. d. Ultrasonically clean the foam in ethanol for 15 minutes. e. Rinse again with DI water and dry at 60°C in an oven.[3]

2. Preparation of Precursor Solution: a. Dissolve a nickel salt (e.g., NiCl₂·6H₂O or Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thiourea or Na₂S) in DI water to form a homogeneous solution. The molar ratio of Ni to S precursor can be varied to control the stoichiometry of the final product. A typical starting point is a 1:2 molar ratio of nickel salt to thiourea.

3. Hydrothermal Reaction: a. Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. b. Pour the precursor solution into the autoclave, ensuring the nickel foam is fully submerged. c. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours).[4]

4. Post-synthesis Processing: a. Allow the autoclave to cool down to room temperature naturally. b. Remove the nickel foam, which should now be coated with a layer of NiS. c. Rinse the coated foam with DI water and ethanol to remove any residual reactants. d. Dry the NiS-coated nickel foam in an oven at 60°C.

Protocol 2: Electrochemical Evaluation of NiS for Alkaline HER

1. Electrolyte Preparation: a. Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water. It is crucial to use a high-purity electrolyte to avoid contamination from impurities like iron, which can affect the measured activity.[6]

2. Three-Electrode Cell Setup: a. Use the NiS-coated nickel foam as the working electrode. b. Use a graphite rod or a platinum foil as the counter electrode. c. Use a saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode as the reference electrode. d. All potentials should be converted to the reversible hydrogen electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059 × pH + E°(ref).

3. Electrochemical Measurements: a. Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to determine the double-layer capacitance (Cdl) and estimate the ECSA. b. Linear Sweep Voltammetry (LSV): Scan the potential from the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve for HER. It is important to perform iR correction to account for the solution resistance. c. Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) and determine the Tafel slope from the linear region of the plot. d. Chronoamperometry/Chronopotentiometry: Hold the potential or current constant for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst. e. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance and reaction kinetics.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_synthesis Hydrothermal Synthesis cluster_post Post-Synthesis Processing cluster_testing Electrochemical Testing p1 Cut Nickel Foam p2 Ultrasonic Clean in HCl p1->p2 p3 Rinse with DI Water p2->p3 p4 Ultrasonic Clean in Ethanol p3->p4 p5 Dry at 60°C p3->p5 p4->p3 s2 Place Foam in Autoclave p5->s2 s1 Prepare Precursor Solution (Ni salt + S source) s3 Add Precursor Solution s1->s3 s2->s3 s4 Seal and Heat (e.g., 160°C, 12h) s3->s4 ps1 Cool to Room Temp. s4->ps1 ps2 Rinse with DI Water & Ethanol ps1->ps2 ps3 Dry at 60°C ps2->ps3 ps4 NiS on Ni Foam Electrode ps3->ps4 t1 3-Electrode Cell Setup (1.0 M KOH) ps4->t1 t2 LSV for HER Activity t1->t2 t3 Tafel Analysis t2->t3 t4 Stability Test t3->t4

Caption: Experimental workflow for the synthesis and electrochemical evaluation of NiS on nickel foam.

troubleshooting_her start High Overpotential for HER? q1 Is iR correction applied? start->q1 s1 Apply iR correction to the data. q1->s1 No q2 Is the catalyst surface active? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Perform potential cycling to activate the electrode. Ensure high-purity electrolyte. q2->s2 No q3 Is the catalyst well-adhered and conductive? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Optimize catalyst synthesis for better adhesion and conductivity. Check electrical contacts. q3->s3 No end_node Re-evaluate catalyst synthesis: - Doping - Heterostructures - Morphology control q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting guide for high overpotential in alkaline HER measurements.

alkaline_her_mechanism H2O H₂O H_ads H* H2O->H_ads + e⁻ H2O->H_ads OH_neg OH⁻ H2 H₂ H_ads->H2 + H₂O + e⁻ H_ads->H2 + H* H_ads->H2 e_neg e⁻ e_neg2 e⁻ e_neg3 e⁻

Caption: Reaction pathways for the alkaline hydrogen evolution reaction (HER).

References

Technical Support Center: Passivation of Nickel Sulfide Surfaces in acidic Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel sulfide materials in acidic electrolytes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving the passivation of this compound surfaces.

Issue 1: Premature or Unexpected Passivation of the this compound Electrode

Q1: My this compound electrode's activity is rapidly decreasing during anodic polarization in a sulfuric acid electrolyte. What is causing this passivation?

A: The rapid decrease in activity is likely due to the formation of a passivating layer on the electrode surface. In acidic sulfate solutions, the anodic dissolution of this compound (such as Ni3S2 or NiS) is a complex process that often leads to the formation of intermediate, nickel-deficient sulfide layers.[1] As nickel is removed from the sulfide lattice, the surface can become enriched with elemental sulfur or form new sulfide phases like NiS2, which can inhibit further dissolution.[1] At higher potentials, the formation of a nickel hydrosulfate layer, Nix(OH)ySOz, has also been identified as a cause of passivation.[2]

Q2: My cyclic voltammogram (CV) shows a significant drop in current after the first scan. How do I interpret this?

A: A significant current drop after the initial scan is a classic indicator of surface passivation. The first anodic scan may show the active dissolution of this compound. However, the products of this dissolution (elemental sulfur, nickel-deficient sulfides) can form a non-conductive or less reactive layer on the electrode surface.[3] This layer then blocks active sites, leading to a much lower current in subsequent scans. The passive layer on NiS, for instance, has been identified as a mixture of sulfur and a nickel-deficient this compound.[3]

Q3: The passivation seems to be worse in sulfate media compared to chloride media. Why is that?

A: The composition and properties of the passivating layer can be highly dependent on the electrolyte anion. In chloride media, the formation of a more crystalline sulfur layer and less of the intermediate NiS2 is observed.[1] Chloride ions can also facilitate the breakdown of passivity, leading to pitting corrosion rather than uniform passivation.[4] In contrast, sulfate media can promote the formation of intermediate NiS2 which can oxidize to form thiosulfate and sulfate, contributing to a more robust passivation layer.[1]

Issue 2: Characterizing the Passivation Layer

Q4: What is the typical composition of the passivation layer on this compound in an acidic electrolyte?

A: The composition is multi-faceted and depends on the specific this compound phase (e.g., Ni3S2, NiS), the electrolyte, and the applied potential. Generally, the passivation process involves a sequential oxidation, leading to a decrease in the nickel-to-sulfur ratio at the surface.[1] Common components of the passivation layer include:

  • Nickel-deficient sulfides: Phases such as Ni7S6, Ni3S4 form as nickel is leached.[1]

  • Elemental Sulfur (S⁰): A common product of sulfide oxidation, which can form a passivating film.[5][6]

  • Nickel Disulfide (NiS2): This can form on the surface and is considered a key factor in preventing selective nickel leaching in some processes.[1]

  • Hydrated Nickel Oxide/Hydroxysulfate: In the presence of oxygen or at higher potentials, hydrated nickel oxides or nickel hydrosulfates can form on the surface.[2][3]

Q5: What analytical techniques are best suited to identify the composition of the passivation layer?

A: A combination of surface-sensitive techniques is typically required for a comprehensive analysis.

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful tool for determining the chemical states of nickel, sulfur, and oxygen on the surface, helping to distinguish between sulfides, sulfates, oxides, and elemental sulfur.[2][3]

  • Raman Spectroscopy: This technique can be used to identify specific sulfide phases and elemental sulfur on the electrode surface.[1]

  • Scanning Electron Microscopy (SEM): Provides morphological information about the surface, revealing pitting, cracking, or the formation of a distinct surface layer.[1]

Issue 3: Controlling and Mitigating Passivation

Q6: How can I minimize passivation during my experiments?

A: Several strategies can be employed to mitigate passivation:

  • Electrolyte Composition: The presence of chloride ions can help disrupt the formation of a stable passive layer.[1][3] The addition of Cu(II) ions can also be beneficial, as they can exchange with NiS to facilitate nickel leaching at lower potentials without significant sulfur oxidation.[1][3]

  • Temperature: Operating at elevated temperatures can sometimes overcome passivation by increasing reaction kinetics.[1][3]

  • Potential Control: Carefully controlling the electrochemical potential is crucial. Operating in a potential range where active dissolution occurs without forming the more stable passivating species is key. This can be determined through preliminary cyclic voltammetry studies.

  • pH Control: The stability of surface oxides and hydroxides is pH-dependent. Maintaining a sufficiently low pH can help prevent their formation.[4]

Q7: Is it possible to remove the passivation layer once it has formed?

A: Removal of the passivation layer can be challenging. Cathodic stripping, by applying a sufficiently negative potential, may reduce oxidized species. Mechanical polishing of the electrode surface between experiments is a common method to ensure a fresh, active surface. For industrial processes, chemical treatments or adjustments to the leach conditions (e.g., adding catalysts) are sometimes used.

Quantitative Data Summary

The following tables summarize key quantitative data related to the passivation of this compound.

Table 1: Activation Energies for this compound Dissolution

This compound Phase Condition Activation Energy (kJ/mol) Reference

| Ni7S6 (approx.) | Non-oxidative dissolution | 50 - 65 |[5][7] |

Table 2: Passivation Potential Ranges

Material Electrolyte Passivation Potential Range (vs. SHE) Observations Reference
Metallic Nickel 100 g/L H2SO4 +0.25 V to +0.34 V Complete passivation to a limiting current of 2-3 mA. [2]
Heazlewoodite (Ni3S2) 1 N H2SO4 +0.7 V to +1.2 V Formation of elemental sulfur. [8]

| Heazlewoodite (Ni3S2) | 1 N H2SO4 | > +1.3 V | Decomposition with formation of elemental sulfur and sulfate. |[8] |

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Passivation Studies

  • Electrode Preparation:

    • Fabricate a working electrode by embedding a this compound sample (e.g., synthetic NiS or a mineral sample) in an insulating resin (e.g., epoxy).

    • Ensure electrical contact is made to the back of the sample.

    • Before each experiment, polish the electrode surface to a mirror finish using progressively finer grades of alumina or diamond paste, followed by rinsing with deionized water and ethanol.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration: the this compound working electrode, a platinum wire or graphite rod counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

    • Place the reference electrode in close proximity to the working electrode using a Luggin capillary to minimize iR drop.

  • Electrolyte Preparation:

    • Prepare the acidic electrolyte (e.g., 0.5 M H2SO4) using analytical grade reagents and deionized water.

    • De-aerate the electrolyte by bubbling with an inert gas (e.g., N2 or Ar) for at least 30 minutes prior to and during the experiment to remove dissolved oxygen.

  • CV Measurement:

    • Connect the electrodes to a potentiostat.

    • First, measure the open-circuit potential (OCP) for a few minutes to allow the system to stabilize.

    • Set the CV parameters:

      • Initial Potential: Start at a potential slightly negative to the OCP.

      • Vertex Potentials: Define a potential window that covers the regions of active dissolution and passivation. For NiS in acid, this might range from -0.5 V to +1.0 V vs. SCE.

      • Scan Rate: A typical scan rate is 50 mV/s. Varying the scan rate can provide insights into the reaction kinetics.

    • Run the desired number of cycles. The first cycle will show the initial surface behavior, while subsequent cycles will reveal the effects of any passivating layers formed.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

  • Sample Preparation:

    • Prepare this compound samples and expose them to the acidic electrolyte under specific conditions (e.g., hold at a passivating potential for a set time).

    • After exposure, immediately rinse the samples thoroughly with deionized water to remove residual electrolyte salts and then dry them under an inert gas stream (e.g., N2).

    • Quickly transfer the samples into the XPS vacuum chamber to minimize atmospheric contamination and oxidation.

  • Data Acquisition:

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest: Ni 2p, S 2p, and O 1s.

    • Use an electron flood gun for charge compensation if the sample is non-conductive.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of each element. For example:

      • S 2p: Distinguish between sulfide (S²⁻), elemental sulfur (S⁰), and sulfate (SO₄²⁻).

      • Ni 2p: Identify the oxidation state of nickel (e.g., Ni²⁺ in NiS, Ni³⁺ in oxides/hydroxides).

      • O 1s: Differentiate between metal oxides (O²⁻), hydroxides (OH⁻), and adsorbed water (H₂O).

Visualizations

Troubleshooting Workflow for NiS Passivation start Start: Decreased Electrode Activity check_cv Run Cyclic Voltammogram (CV) start->check_cv is_current_drop Significant current drop after 1st cycle? check_cv->is_current_drop passivation_likely Passivation is the likely cause is_current_drop->passivation_likely Yes check_setup Check Experimental Setup: - Reference electrode OK? - Connections secure? - Electrolyte de-aerated? is_current_drop->check_setup No analyze_surface Characterize Surface (XPS, SEM, Raman) passivation_likely->analyze_surface check_setup->start If issue persists composition Identify Passivation Layer: - Elemental Sulfur? - Ni-deficient Sulfide? - Oxide/Sulfate? analyze_surface->composition mitigate Implement Mitigation Strategy composition->mitigate strategy1 Modify Electrolyte: - Add Cl⁻ or Cu²⁺ ions mitigate->strategy1 strategy2 Adjust Parameters: - Change potential range - Increase temperature mitigate->strategy2 end Problem Resolved strategy1->end strategy2->end

Caption: A flowchart for troubleshooting passivation issues with this compound electrodes.

Proposed Passivation Mechanism of Ni₃S₂ in Acidic Sulfate Media Ni3S2 Initial Surface (Heazlewoodite, Ni₃S₂) leaching1 Anodic Polarization (Ni²⁺ leaching) Ni3S2->leaching1 e⁻ Ni_deficient Intermediate Layer (Ni-deficient sulfides, e.g., Ni₇S₆, NiS) leaching1->Ni_deficient leaching2 Further Oxidation Ni_deficient->leaching2 e⁻ oxide_path High Potential / O₂ Ni_deficient->oxide_path final_layer Passivating Layer (Elemental Sulfur, S⁰ and/or NiS₂) leaching2->final_layer oxide Oxide/Sulfate Layer (Nix(OH)ySOz) oxide_path->oxide

Caption: Sequential formation of passivating layers on a this compound surface.

G Experimental Workflow for NiS Passivation Analysis cluster_0 Electrochemical Analysis cluster_1 Sample Preparation for Surface Analysis cluster_2 Surface Characterization A Prepare NiS Electrode (Polish & Clean) B Perform Cyclic Voltammetry (CV) to identify passivation potentials A->B C Run Potentiostatic Polarization at a specific passivating potential B->C D Remove electrode from cell at desired passivation state C->D E Rinse with DI water & Dry with N₂ D->E F Transfer to UHV chamber E->F G Acquire XPS Spectra (Ni 2p, S 2p, O 1s) F->G H Acquire SEM/Raman data F->H I Correlate surface composition with electrochemical data G->I H->I

Caption: Workflow combining electrochemical tests and surface analysis.

References

Troubleshooting agglomeration in colloidal synthesis of NiS nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering agglomeration issues during the colloidal synthesis of Nickel Sulfide (NiS) nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of nanoparticle agglomeration in my NiS colloidal synthesis?

Agglomeration in NiS nanoparticle synthesis is primarily a result of the high surface energy of the nanoparticles.[1][2][3] Nanoparticles tend to aggregate to minimize this energy.[1][2] This process is driven by weak van der Waals forces and can sometimes involve stronger chemical bonds, leading to both soft and hard agglomerates.[1][4] Several experimental factors can exacerbate this issue:

  • High Precursor Concentration: An excessive concentration of nickel and sulfur precursors can lead to rapid nucleation and uncontrolled growth, resulting in a higher tendency for particles to agglomerate.[5][6]

  • Inadequate Capping Agent/Surfactant: Capping agents are crucial for stabilizing nanoparticles by providing steric or electrostatic repulsion.[7][8][9][10] Insufficient amounts or ineffective types of capping agents will fail to prevent particles from sticking together.

  • Suboptimal Reaction Temperature: Temperature significantly influences the kinetics of nucleation and growth.[5] Temperatures that are too high can accelerate particle growth and collision, while temperatures that are too low might hinder the effectiveness of the capping agent.

  • Inefficient Mixing: Poor stirring can create localized areas of high precursor concentration, leading to inhomogeneous nucleation and growth, which promotes agglomeration.[11]

  • Inappropriate Solvent: The choice of solvent can affect precursor solubility and the stability of the nanoparticles. A "bad" solvent can induce agglomeration to minimize the nanoparticle-solvent interface.[1]

  • Post-synthesis Processing: Aggressive drying methods or washing steps that remove stabilizing agents can lead to re-agglomeration of the nanoparticles.[11]

Q2: My NiS nanoparticles are heavily agglomerated. How can I troubleshoot this issue?

To address agglomeration, a systematic approach to optimizing your synthesis parameters is recommended. The following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow start Agglomeration Observed check_capping Review Capping Agent (Type, Concentration) start->check_capping adjust_precursors Adjust Precursor Ratio & Concentration check_capping->adjust_precursors If ineffective success Well-Dispersed Nanoparticles check_capping->success Effective optimize_temp Optimize Reaction Temperature adjust_precursors->optimize_temp If ineffective adjust_precursors->success Effective improve_mixing Enhance Mixing/ Agitation optimize_temp->improve_mixing If ineffective optimize_temp->success Effective modify_postsynthesis Modify Post-Synthesis Processing improve_mixing->modify_postsynthesis If ineffective improve_mixing->success Effective modify_postsynthesis->success Effective

Caption: A logical flowchart for troubleshooting NiS nanoparticle agglomeration.

Q3: How do I select an appropriate capping agent and concentration?

The choice of capping agent is critical for preventing agglomeration.[7][8][9][10] Capping agents stabilize nanoparticles by adsorbing to their surface and creating a protective layer that prevents them from coming into close contact.[9]

  • Common Capping Agents for NiS Synthesis: Oleylamine is frequently used as both a solvent and a capping ligand in the synthesis of NiS nanoparticles.[12] Other options include thiols like 1-dodecanethiol, which can also influence the phase of the resulting nanocrystals, and polymers like polyvinylpyrrolidone (PVP).[12][13][14]

  • Mechanism of Stabilization: Capping agents provide either steric hindrance (long-chain molecules physically keep particles apart) or electrostatic stabilization (charged molecules create repulsive forces between particles).[15]

  • Optimizing Concentration: The concentration of the capping agent is crucial. Too little will result in incomplete surface coverage and agglomeration. Conversely, an excessive amount can sometimes hinder particle growth or create purification challenges. It is recommended to systematically vary the molar ratio of the capping agent to the nickel precursor to find the optimal concentration for your specific reaction conditions.

Q4: What is the influence of reaction temperature and precursor ratio on agglomeration?

Both temperature and the sulfur-to-nickel (S:Ni) precursor ratio are key parameters that control not only the phase and size of NiS nanocrystals but also their tendency to agglomerate.[12]

  • Temperature: Higher temperatures generally increase reaction rates, which can lead to larger particles and a higher likelihood of agglomeration if not properly controlled.[5] For instance, in a solvothermal synthesis of similar metal sulfides, increasing the temperature from 160°C to 180°C and 200°C resulted in agglomerated nanoparticles.[11] Lowering the synthesis temperature can favor more controlled growth over rapid nucleation, leading to better-dispersed particles.[5][11]

  • S:Ni Precursor Ratio: The ratio of sulfur to nickel precursors can influence the crystalline phase of the NiS nanoparticles (e.g., Ni3S4, α-NiS, β-NiS).[12] An imbalance in this ratio can lead to incomplete reactions or the formation of less stable phases, which may be more prone to agglomeration. It is advisable to explore a range of S:Ni molar ratios to achieve phase-pure, well-defined nanocrystals.[12]

ParameterEffect on AgglomerationRecommendation
Temperature Higher temperatures can increase agglomeration.[11]Systematically lower the reaction temperature to find the optimal point for controlled growth.
Precursor Conc. High concentrations often lead to increased agglomeration.[5]Decrease precursor concentrations to favor particle growth over rapid nucleation.
S:Ni Ratio Can influence crystal phase and stability, affecting agglomeration.[12]Experiment with different S:Ni molar ratios to obtain stable, phase-pure nanoparticles.

Q5: Can the synthesis method itself contribute to agglomeration?

Yes, the chosen synthesis method plays a significant role. For instance, hydrothermal and sonochemical methods are often employed to achieve better control over nanoparticle morphology and reduce agglomeration.

  • Hydrothermal Synthesis: This method, carried out in a sealed vessel (autoclave) at elevated temperature and pressure, can produce well-crystallized NiS nanoparticles.[16][17][18][19][20][21] However, parameters such as reaction time and temperature must be carefully optimized to prevent agglomeration.[17][20]

  • Sonochemical Synthesis: This method utilizes high-intensity ultrasound to create acoustic cavitation, which generates localized hot spots with extreme temperatures and pressures.[22][23] This can drive the chemical reaction and, importantly, the mechanical effects of ultrasound (shockwaves from collapsing bubbles) can help to break apart agglomerates as they form, leading to better dispersion.[22][24] However, even with this method, strong agglomeration can occur, and optimization of parameters like ultrasonic frequency and power is necessary.[24][25]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of NiS Nanoparticles

This protocol is a general guideline based on typical hydrothermal synthesis procedures.[17][18][20]

  • Precursor Solution Preparation:

    • Dissolve a nickel salt (e.g., 1.24 g of nickel acetate) in 50 ml of deionized water with magnetic stirring.

    • In a separate beaker, dissolve a sulfur source (e.g., thiourea) in deionized water. The molar ratio of Ni:S should be systematically varied (e.g., 1:1, 1:2).

  • Mixing: Add the sulfur source solution to the nickel salt solution under continuous stirring.

  • Hydrothermal Reaction:

    • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 140°C, 160°C, 180°C, or 200°C) for a set duration (e.g., 12-24 hours).[16][17]

  • Purification:

    • After the autoclave cools to room temperature, collect the precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.[11]

  • Drying: Dry the final NiS nanoparticle product in a vacuum oven at 60°C for 12 hours.[11]

Protocol 2: Sonochemical Synthesis of NiS Nanoparticles

This protocol is a general guideline based on sonochemical synthesis methods.[25][26]

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a nickel salt (e.g., 0.1M Nickel Nitrate, Ni(NO₃)₂).

    • Prepare an aqueous solution of a sulfur source (e.g., thioacetamide).

  • Reaction Setup:

    • Place the nickel salt solution in a reaction vessel.

    • Immerse a direct immersion ultrasonic probe into the solution.

  • Sonication and Reagent Addition:

    • Begin sonication of the nickel salt solution. The ultrasonic power and frequency should be controlled (e.g., 70% amplitude).[25]

    • Slowly add the sulfur source solution to the sonicated nickel salt solution.

  • Reaction: Continue sonication for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Purification:

    • Collect the resulting nanoparticles by centrifugation.

    • Wash the product repeatedly with distilled water and ethanol.

  • Drying: Dry the purified nanoparticles under vacuum.

Visualization of Agglomeration Pathway

The following diagram illustrates the competing pathways of stable nanoparticle formation versus agglomeration during colloidal synthesis.

AgglomerationPathway cluster_0 Synthesis Environment cluster_1 Stabilization vs. Agglomeration Precursors Ni²⁺ & S²⁻ Precursors Nucleation Nucleation (Formation of Nuclei) Precursors->Nucleation Growth Particle Growth Nucleation->Growth Capping Capping Agent Adsorption Growth->Capping Sufficient Stabilizer Agglomeration Agglomeration Growth->Agglomeration Insufficient Stabilizer Stable_NP Stable, Dispersed NiS Nanoparticles Capping->Stable_NP Agglomerates Agglomerated NiS Nanoparticles Agglomeration->Agglomerates

Caption: Competing pathways of nanoparticle stabilization and agglomeration.

References

Effect of annealing temperature on the crystallinity of nickel sulfide films

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallinity of Nickel sulfide Films

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (NiS) films. The following information addresses common issues encountered during the synthesis and annealing processes, with a focus on controlling the crystallinity of the films.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the preparation and annealing of this compound films.

Problem Possible Causes Recommended Solutions
Low Crystallinity or Amorphous Film After Deposition Deposition temperature is too low.Optimize the deposition temperature. For chemical bath deposition, a temperature around 60-80°C is often a good starting point.
Precursor concentration is not optimal.Adjust the concentration of nickel and sulfur precursors. A 1:1 molar ratio is a common starting point, but optimization may be required.
Inadequate reaction time.Increase the deposition time to allow for sufficient crystal growth.
Presence of Unexpected Phases (e.g., NiO, other NiₓSᵧ phases) Oxidation during annealing.Perform annealing in an inert atmosphere (e.g., nitrogen or argon) or under vacuum to prevent oxidation.
Incorrect precursor ratio.Precisely control the stoichiometry of the nickel and sulfur sources in the precursor solution.
Annealing temperature is too high or too low.Different this compound phases are stable at different temperatures. Refer to the phase diagram of this compound and carefully control the annealing temperature to obtain the desired phase. For instance, the hexagonal α-NiS phase is stable above 379°C, while the rhombohedral β-NiS phase forms at lower temperatures[1].
Poor Adhesion of the Film to the Substrate Improper substrate cleaning.Ensure a thorough substrate cleaning procedure to remove any organic residues or contaminants. This may involve sonication in solvents like acetone, ethanol, and deionized water.
Mismatch in thermal expansion coefficients.Consider using a substrate with a thermal expansion coefficient closer to that of this compound. Alternatively, employ a slower heating and cooling rate during annealing to minimize stress.
Cracked or Peeling Film After Annealing High internal stress in the film.Optimize the annealing parameters. A gradual increase and decrease in temperature can help reduce stress. A lower annealing temperature or shorter duration might also be beneficial.
Significant volume change during phase transition.Be aware of phase transitions that involve volume changes. For example, the transition from the α-NiS to the β-NiS phase can cause a 2-4% increase in volume, leading to cracks[1].
Inconsistent Results Between Batches Variation in experimental parameters.Strictly control all experimental parameters, including precursor concentrations, pH, temperature, deposition time, and annealing conditions (temperature, time, atmosphere, and heating/cooling rates).
Purity of precursor materials.Use high-purity precursor chemicals to avoid unintentional doping or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of increasing the annealing temperature on the crystallinity of this compound films?

A1: Generally, increasing the annealing temperature improves the crystallinity of this compound films. Higher temperatures provide the necessary thermal energy for atoms to arrange themselves into a more ordered crystalline lattice, resulting in larger crystallite sizes and sharper diffraction peaks in X-ray diffraction (XRD) analysis. However, excessively high temperatures can lead to the formation of undesired phases or even decomposition of the film.

Q2: Which crystal structures of this compound can I expect to see?

A2: this compound exists in several crystalline phases, with the most common being the hexagonal (α-NiS, millerite) and rhombohedral (β-NiS) structures.[1] Other phases such as Ni₃S₂, NiS₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈ can also be formed depending on the synthesis conditions and stoichiometry.[2][3] The hexagonal α-phase is typically stable at temperatures above 379°C, while the rhombohedral β-phase is stable at lower temperatures.[1]

Q3: How can I control the phase of the this compound film?

A3: The crystalline phase of the this compound film can be controlled by carefully adjusting the annealing temperature and atmosphere. For example, annealing at a temperature above 379°C will favor the formation of the hexagonal α-NiS phase.[1] The stoichiometry of the precursors and the deposition method also play a crucial role in determining the resulting phase.

Q4: What characterization techniques are essential for studying the crystallinity of NiS films?

A4: The primary technique for determining the crystallinity, crystal structure, and phase purity of NiS films is X-ray Diffraction (XRD). Scanning Electron Microscopy (SEM) is used to observe the surface morphology and grain size of the films. Transmission Electron Microscopy (TEM) can provide more detailed information on the crystal structure and lattice parameters at the nanoscale.

Q5: Can the annealing atmosphere affect the crystallinity?

A5: Yes, the annealing atmosphere is a critical parameter. Annealing in air or an oxygen-containing atmosphere can lead to the formation of nickel oxide (NiO) impurities, which will affect the overall crystallinity and properties of the film. Therefore, it is highly recommended to perform annealing in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), or under vacuum to prevent oxidation.

Experimental Protocols

Synthesis of this compound Films by Chemical Bath Deposition (CBD)

This protocol provides a general procedure for the synthesis of NiS films on a glass substrate.

  • Substrate Cleaning:

    • Clean glass substrates by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of a nickel salt (e.g., 0.1 M Nickel Sulfate, NiSO₄).

    • Prepare an aqueous solution of a sulfur source (e.g., 0.1 M Thioacetamide, CH₃CSNH₂).

    • Add a complexing agent (e.g., triethanolamine) to the nickel salt solution to control the release of Ni²⁺ ions.

    • Adjust the pH of the final solution to the desired value (typically in the range of 9-11) using ammonia solution.

  • Film Deposition:

    • Immerse the cleaned substrates vertically in the precursor solution.

    • Maintain the temperature of the chemical bath at a constant value (e.g., 70°C) for a specific duration (e.g., 1-2 hours).

    • After deposition, remove the substrates from the bath, rinse them thoroughly with deionized water, and dry them in air.

Annealing of this compound Films
  • Furnace Setup:

    • Place the as-deposited NiS films in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen.

  • Heating and Annealing:

    • Heat the furnace to the desired annealing temperature (e.g., 200°C, 300°C, 400°C) at a controlled ramp rate (e.g., 5°C/min).

    • Maintain the annealing temperature for a specific duration (e.g., 1-2 hours).

  • Cooling:

    • After annealing, allow the furnace to cool down naturally to room temperature while maintaining the inert gas flow.

    • Remove the annealed films for characterization.

Data Presentation

The following table summarizes the effect of annealing temperature on the crystallite size of this compound films, as determined by XRD analysis from various studies.

Deposition MethodAnnealing Temperature (°C)Crystallite Size (nm)Crystal PhaseReference
Spray PyrolysisAs-deposited (300°C)~18Hexagonal[2]
Spray Pyrolysis300 (1h annealing)~22Hexagonal[2]
Spray Pyrolysis300 (2h annealing)~25Hexagonal[2]
Spray Pyrolysis300 (3h annealing)~28Hexagonal[2]
AACVD400-Hexagonal[4]
AACVD450-Hexagonal[4]

Note: The crystallite size can vary depending on the specific deposition parameters and calculation methods.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Treatment cluster_char Characterization cluster_analysis Data Analysis Substrate Substrate Cleaning Precursors Precursor Solution Preparation Deposition Film Deposition (e.g., CBD, Spray Pyrolysis) Precursors->Deposition Annealing Annealing at Various Temperatures Deposition->Annealing XRD XRD Analysis (Crystallinity, Phase) Annealing->XRD SEM SEM Analysis (Morphology, Grain Size) Annealing->SEM Optical Optical Spectroscopy (Band Gap) Annealing->Optical Analysis Correlate Annealing Temp. with Crystallinity XRD->Analysis SEM->Analysis Optical->Analysis

Caption: Experimental workflow for investigating the effect of annealing temperature on this compound film crystallinity.

References

Technical Support Center: Strategies to Prevent Dissolution of Nickel Sulfide Electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the dissolution and degradation of nickel sulfide (NiSₓ) electrocatalysts.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Rapid decrease in catalytic activity within the first few cycles. 1. Surface Oxidation: In alkaline electrolytes, the NiSₓ surface can oxidize to form less active nickel oxides or hydroxides.[1] 2. Phase Transformation: The initial this compound phase may not be the most stable under operating conditions and can transform into a less active phase. 3. Mechanical Delamination: Poor adhesion of the catalyst layer to the substrate can lead to physical loss of material.1. Operate in an inert atmosphere: Conduct experiments in a glovebox or use deaerated electrolytes to minimize oxygen exposure. 2. In-situ activation: Some nickel sulfides require an initial "break-in" period where the surface reconstructs to form the true active sites.[2] Cycle the electrode for a set number of times to allow for this stabilization. 3. Improve adhesion: Pretreat the substrate (e.g., nickel foam) with acid or plasma to enhance surface roughness and binding.
Gradual decline in performance over long-term operation. 1. Sulfur Dissolution: Sulfur atoms can leach from the catalyst structure, especially in alkaline media, leading to changes in the active sites and catalyst degradation. 2. Particle Agglomeration: Nanoparticulate catalysts can aggregate over time, reducing the electrochemically active surface area.1. Doping: Introduce other transition metals like iron (Fe) or cobalt (Co) into the NiSₓ lattice to strengthen the Ni-S bonds and suppress sulfur leaching.[3][4][5] 2. Heterostructure Formation: Create a composite with a more stable material like molybdenum disulfide (MoS₂) or nickel hydroxide (Ni(OH)₂) to protect the NiSₓ and provide synergistic catalytic effects.[6] 3. Carbon Coating: Encapsulate the NiSₓ nanoparticles in a conductive carbon layer to prevent direct contact with the electrolyte and inhibit dissolution.
Inconsistent or non-reproducible catalytic performance. 1. Inhomogeneous Catalyst Synthesis: Variations in synthesis parameters (temperature, precursor concentration, time) can lead to different phases and morphologies of NiSₓ.[7][8][9] 2. Electrolyte Contamination: Impurities in the electrolyte can poison the catalyst surface.1. Strict control of synthesis conditions: Precisely control all experimental parameters during catalyst preparation. Utilize synthesis methods known for good reproducibility, such as solvothermal or electrodeposition techniques.[7][10] 2. Use high-purity reagents and electrolytes: Ensure all chemicals and solvents are of the highest available purity.
High overpotential required to initiate the reaction. 1. Low intrinsic activity of the specific NiSₓ phase: Different stoichiometries of this compound (e.g., NiS, NiS₂, Ni₃S₂) exhibit varying catalytic activities.[9][11] 2. Poor electrical conductivity: Some NiSₓ phases are semiconducting, which can hinder charge transfer.[11]1. Phase Engineering: Synthesize NiSₓ phases known for higher intrinsic activity, such as Ni₃S₂.[9][11] 2. Vacancy Engineering: Intentionally create sulfur vacancies in the crystal lattice to modulate the electronic structure and enhance activity. 3. Support on a conductive substrate: Grow the catalyst directly on a conductive support like nickel foam or carbon cloth to improve charge transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound dissolution during electrocatalysis?

A1: The primary mechanism of dissolution, particularly in alkaline media, involves the oxidation of the this compound surface and the leaching of sulfur.[1] This can lead to the formation of nickel oxides/hydroxides and the degradation of the catalytically active sulfide phase. Phase transitions to less stable forms under electrochemical conditions also contribute to performance decay.

Q2: How does doping with other metals like iron or cobalt improve the stability of this compound electrocatalysts?

A2: Doping with metals such as iron or cobalt can enhance stability through several mechanisms:

  • Electronic Structure Modification: Dopants can alter the electronic environment of the nickel and sulfur atoms, strengthening the metal-sulfur bonds and making them more resistant to cleavage.

  • Formation of More Stable Phases: Doping can promote the formation of more robust crystal structures that are less prone to degradation.

  • Enhanced Intrinsic Activity: By optimizing the electronic structure, doping can also increase the intrinsic catalytic activity, which can lead to longer operational lifetimes at a given current density.[3][4][5]

Q3: What are the advantages of creating heterostructures to stabilize this compound electrocatalysts?

A3: Heterostructures, such as NiSₓ/MoS₂ or NiSₓ/Ni(OH)₂, offer several advantages for stability:

  • Protective Layer: The secondary material can act as a physical barrier, protecting the this compound from direct exposure to the electrolyte and preventing dissolution.

  • Synergistic Effects: The interface between the two materials can create unique active sites with enhanced catalytic activity and stability.[6]

  • Improved Charge Transfer: If one component of the heterostructure is highly conductive, it can facilitate efficient charge transport to the active sites.

Q4: Can the morphology of the this compound catalyst affect its stability?

A4: Yes, the morphology plays a crucial role in stability. For instance, well-defined nanostructures like nanowires or nanosheets grown directly on a substrate can exhibit better adhesion and electrical contact compared to randomly aggregated nanoparticles, reducing the risk of mechanical delamination.[12] Hierarchically porous structures can also enhance stability by improving mass transport and preventing the accumulation of gas bubbles that could dislodge the catalyst.[1]

Q5: What are some key characterization techniques to assess the stability of this compound electrocatalysts?

A5: To evaluate stability, a combination of electrochemical and spectroscopic/microscopic techniques is essential:

  • Chronoamperometry or Chronopotentiometry: These long-term electrochemical tests measure the current or potential over time at a constant potential or current, respectively, to assess performance degradation.

  • Cyclic Voltammetry (CV): Comparing CV curves before and after extended cycling can reveal changes in catalytic activity and redox behavior.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface composition of the catalyst before and after electrolysis to detect changes in oxidation states and the presence of oxides or hydroxides.

  • X-ray Diffraction (XRD): XRD helps identify any changes in the crystalline phase of the this compound during operation.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques can visualize changes in the catalyst's morphology, such as particle agglomeration or delamination.[8]

Data Presentation: Performance and Stability of Modified this compound Electrocatalysts

The following tables summarize quantitative data on the performance and stability of various this compound-based electrocatalysts, highlighting the impact of different stabilization strategies.

Table 1: Overpotential of Modified this compound Electrocatalysts for the Hydrogen Evolution Reaction (HER) in Alkaline Media

ElectrocatalystModification StrategyOverpotential at 10 mA/cm² (mV)Reference
NiSUnmodified97[12]
Ni-doped Ag₂SDoping50[3][13]
Co, Cl-NiSCo-dopingLower than single-doped[5]
Ni₃S₂Phase EngineeringLower than NiS and NiS₂[9]
NiS-rGO-Ni/NFHeterostructure (rGO)Lower than NiS/NF[1]

Table 2: Stability of Modified this compound Electrocatalysts

ElectrocatalystModification StrategyStability Test ConditionsPerformance ChangeReference
NiSUnmodified60 hoursMaintained excellent HER performance[12]
Ni-doped Ag₂SDoping>12 hoursVery good stability[3][13]
Co, Cl-NiSCo-doping12 hours chronoamperometryMaintained ~86% of initial activity[5]
Dual-phase NiS/Ni₇S₆Phase Engineering50 hoursExcellent electrochemical stability[2]
NiS-rGO-Ni/NFHeterostructure (rGO)20 hoursConsistent performance[1]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at synthesizing stabilized this compound electrocatalysts.

Protocol 1: Hydrothermal Synthesis of Fe-Doped this compound on Nickel Foam

Objective: To synthesize iron-doped this compound nanostructures directly on a nickel foam substrate for enhanced stability.

Materials:

  • Nickel foam (NF)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Pre-treatment: Cut a piece of nickel foam to the desired dimensions (e.g., 1 cm x 2 cm). Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer, followed by sonication in DI water and ethanol for 15 minutes each. Dry the cleaned NF in a vacuum oven.

  • Precursor Solution Preparation: In a typical synthesis, dissolve a specific molar ratio of NiCl₂·6H₂O and FeCl₃·6H₂O in DI water. For example, a 2:3 ratio of Ni to Fe can be used. Add thioacetamide as the sulfur source.

  • Hydrothermal Reaction: Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave, ensuring the NF is fully submerged. Seal the autoclave and heat it at a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours).

  • Post-treatment: After the autoclave has cooled to room temperature, retrieve the Fe-doped NiSₓ/NF. Rinse it thoroughly with DI water and ethanol to remove any residual reactants. Dry the final product in a vacuum oven at 60°C.

Protocol 2: Electrodeposition of a this compound/Reduced Graphene Oxide Composite

Objective: To fabricate a this compound catalyst integrated with reduced graphene oxide (rGO) on a porous nickel scaffold to improve durability.[1]

Materials:

  • Nickel foam (NF)

  • Graphene oxide (GO) dispersion

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Thiourea (CH₄N₂S)

  • Boric acid (H₃BO₃)

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

Procedure:

  • Porous Nickel Scaffold Preparation: Use a dynamic hydrogen bubble template (DHBT) technique to create a porous nickel layer on the nickel foam substrate.

  • Graphene Oxide Electrodeposition: In a three-electrode setup with the porous NF as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode, electrodeposit graphene oxide onto the NF from a GO dispersion.

  • This compound Electrodeposition: Prepare an electrolyte solution containing NiSO₄·6H₂O, thiourea, and boric acid. Using the GO-coated NF as the working electrode, perform cyclic voltammetry or potentiostatic electrodeposition to deposit this compound onto the rGO/NF substrate.

  • Final Product: The resulting NiS-rGO-Ni/NF electrode is then rinsed with DI water and dried.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the dissolution and stabilization of this compound electrocatalysts.

Diagram 1: Dissolution Pathways of this compound Electrocatalysts

Dissolution_Pathways cluster_catalyst Pristine NiSₓ Catalyst cluster_degradation Degradation Products NiS NiSₓ NiOOH NiOOH/Ni(OH)₂ NiS->NiOOH Surface Oxidation S_dissolved Dissolved Sulfur Species NiS->S_dissolved Sulfur Leaching Agglomerates Agglomerated Particles NiS->Agglomerates Particle Agglomeration

Caption: Common degradation pathways for this compound electrocatalysts.

Diagram 2: Stabilization Strategies for this compound Electrocatalysts

Stabilization_Strategies cluster_strategies Stabilization Strategies Pristine_NiS Pristine NiSₓ Doping Doping (Fe, Co) Pristine_NiS->Doping Heterostructure Heterostructure Formation Pristine_NiS->Heterostructure Carbon_Coating Carbon Coating Pristine_NiS->Carbon_Coating Vacancy_Engineering Vacancy Engineering Pristine_NiS->Vacancy_Engineering Stabilized_NiS Stabilized NiSₓ Doping->Stabilized_NiS Heterostructure->Stabilized_NiS Carbon_Coating->Stabilized_NiS Vacancy_Engineering->Stabilized_NiS Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Electrochemical Evaluation Precursor_Selection Precursor Selection Synthesis_Method Synthesis Method (Hydrothermal/Electrodeposition) Precursor_Selection->Synthesis_Method Post_Treatment Post-Treatment (Washing/Drying) Synthesis_Method->Post_Treatment Structural Structural (XRD, SEM, TEM) Post_Treatment->Structural Compositional Compositional (XPS) Post_Treatment->Compositional Activity_Test Activity Testing (CV, LSV) Structural->Activity_Test Compositional->Activity_Test Stability_Test Stability Testing (Chronoamperometry) Activity_Test->Stability_Test

References

Technical Support Center: Enhancing Electrical Conductivity of Nickel Sulfide-Based Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel sulfide-based electrodes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and enhancing the electrical conductivity of your electrodes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question/Observed Issue Potential Cause(s) Recommended Solution(s)
1. My synthesized this compound powder/film has poor adhesion to the substrate and flakes off easily. - Inadequate substrate cleaning.- Unstable deposition solution (e.g., coagulation of sulfur colloids).- High internal stress in the deposited film.- Thoroughly clean the substrate by sonicating in acetone, ethanol, and deionized water.- Use a stabilizing agent like gelatin in the electrodeposition solution to prevent colloid formation[1].- Optimize deposition parameters such as pH, temperature, and current density to reduce stress.- Consider a post-deposition annealing step.
2. The electrodeposited this compound film is non-uniform in thickness and appearance. - Uneven current distribution across the substrate.- Instability of the deposition bath.- Sharp edges on the substrate leading to high current density spots.- Ensure proper placement of electrodes for uniform current flow.- Optimize the precursor ratio (e.g., Ni/S) and pH of the deposition solution[1].- Polish or deburr any sharp edges on the substrate before deposition.- Use appropriate agitation to ensure uniform solution concentration at the electrode surface.
3. During hydrothermal synthesis, the resulting this compound product has a wide particle size distribution or undesired morphology. - Inappropriate reaction temperature or time.- Incorrect precursor concentrations.- Unsuitable surfactant or capping agent.- Systematically vary the reaction temperature and duration to control nucleation and growth rates.- Adjust the molar ratio of nickel and sulfur precursors.- Experiment with different surfactants (e.g., PVP, thioglycolic acid) to control particle morphology.
4. The measured electrical conductivity of my pristine this compound electrode is significantly lower than expected. - Presence of impurity phases (e.g., nickel oxides or hydroxides).- High porosity or poor crystallinity of the material.- Incomplete sulfidation during synthesis.- Ensure an inert atmosphere during synthesis and annealing to prevent oxidation.- Optimize synthesis parameters (e.g., temperature, time) to improve crystallinity.- Increase the sulfur source concentration or reaction time to ensure complete conversion to this compound.
5. My this compound-graphene composite electrode shows poor performance, with low capacitance and high resistance. - Poor dispersion of graphene or this compound nanoparticles, leading to agglomeration.- Weak interfacial contact between this compound and graphene.- Incomplete reduction of graphene oxide (GO) to reduced graphene oxide (rGO).- Use ultrasonication to ensure homogeneous dispersion of GO and this compound precursors before synthesis.- Employ a synthesis method that promotes in-situ growth of NiS on graphene sheets for better interfacial contact.- Optimize the reduction process of GO (e.g., thermal or chemical reduction) to maximize the electrical conductivity of the graphene matrix.
6. The doped this compound electrode does not show a significant improvement in conductivity. - Insufficient or non-uniform incorporation of the dopant into the this compound lattice.- Dopant concentration is outside the optimal range.- The chosen dopant does not effectively alter the electronic structure.- Adjust the concentration of the dopant precursor in the synthesis solution.- Employ a synthesis method that facilitates uniform doping, such as co-precipitation or hydrothermal synthesis with appropriate chelating agents.- Refer to literature to select dopants known to enhance the conductivity of this compound (e.g., Co, Mn, Ag)[2].

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the electrical conductivity of this compound-based electrodes?

A1: The most common and effective strategies include:

  • Doping: Introducing transition metal atoms like cobalt (Co), manganese (Mn), or silver (Ag) into the this compound lattice can modify its electronic structure and significantly improve electrical conductivity[2].

  • Composite Formation: Creating composites with highly conductive carbon materials such as graphene or carbon nanotubes (CNTs) provides excellent electron transport pathways[3].

  • Morphology Control: Synthesizing nanostructured morphologies like nanosheets, nanorods, or hierarchical structures can increase the electrochemically active surface area and improve ion/electron transport.

  • Conductive Coatings: Applying a thin layer of a conductive polymer, such as PEDOT:PSS, can enhance the overall conductivity of the electrode[3].

Q2: How does doping with a metal like cobalt improve the electrical conductivity of this compound?

A2: Doping with cobalt enhances electrical conductivity primarily by modifying the electronic structure of this compound. The introduction of heteroatoms like cobalt can lead to the formation of intermediate energy bands and a redistribution of electrons, which ultimately lowers the energy barrier for electron transport[2].

Q3: What are the advantages of using a hydrothermal method for synthesizing this compound nanostructures?

A3: The hydrothermal method offers several advantages, including:

  • The ability to produce highly crystalline and homogeneous nanoparticles.

  • Control over particle size and morphology by adjusting reaction parameters like temperature, time, and precursor concentrations.

  • It is a relatively low-cost and scalable method for producing a wide range of nanomaterials[4][5][6].

Q4: Why is my chemical bath deposited this compound film powdery and poorly adherent?

A4: Powdery and poorly adherent films in chemical bath deposition (CBD) can result from a reaction rate that is too fast, leading to precipitation in the solution rather than heterogeneous nucleation on the substrate. This can be caused by suboptimal pH, high precursor concentrations, or an unsuitable complexing agent. Slowing down the reaction rate is key to obtaining a dense and adherent film[7].

Q5: Can the phase of this compound (e.g., NiS, NiS₂, Ni₃S₂) affect its electrical conductivity?

A5: Yes, the stoichiometry and crystal phase of this compound significantly influence its electrical properties. For instance, different phases possess different electronic band structures and charge carrier densities, leading to variations in their intrinsic conductivity[8].

Data Presentation: Comparative Electrical Conductivity

The following tables summarize quantitative data on the electrical conductivity of this compound-based electrodes under various modifications.

Table 1: Electrical Conductivity of Pristine and Modified this compound Thin Films

Electrode MaterialSynthesis MethodElectrical Conductivity (S/cm)Reference
NiS Thin FilmSpray Pyrolysis1.10 x 10⁵[9]
NiS Thin FilmSpray Pyrolysis2.43 x 10³[10]
NiS₂ Thin FilmDip Method3.16 x 10⁻⁶[11]
Ni₀.₉₂Ag₀.₀₈O Thin FilmSpray Pyrolysis0.024[3]

Table 2: Performance Metrics of Doped and Composite this compound Electrodes

Electrode MaterialModificationKey Performance MetricConditionReference
NiS₂/Ni₃S₄0.5% Co-doping2874 F/gat 1 A/g[2]
NiS/CoS/PEDOT:PSSPEDOT:PSS coating353 F/gat 15 mA/cm²[3]
NiS/GrapheneGraphene composite827 C/gat 5 A/g[3]
NiCo₂S₄/RGOGraphene composite1526 F/gat 1.0 A/g[12]

Experimental Protocols

Here are detailed methodologies for key experiments to synthesize and modify this compound-based electrodes.

Protocol 1: Hydrothermal Synthesis of this compound Nanoparticles

Objective: To synthesize β-NiS nanoparticles.

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Thiourea (CS(NH₂)₂)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • In a typical synthesis, dissolve 3 mmol of Ni(CH₃COO)₂·4H₂O, 15 mmol of CS(NH₂)₂, and 10 mmol of CO(NH₂)₂ in 40 mL of DI water with magnetic stirring until a clear solution is formed.

  • Transfer the mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 150 °C for 12 hours in an oven.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product thoroughly with DI water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product at 70 °C in an oven.

Protocol 2: Chemical Bath Deposition of this compound Thin Films

Objective: To deposit NiS thin films on a glass substrate.

Materials:

  • Nickel sulfate (NiSO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Microscope glass substrates

Procedure:

  • Thoroughly clean the glass substrates by rinsing with deionized water.

  • In a beaker, prepare an aqueous solution with desired concentrations of nickel sulfate and sodium thiosulfate (e.g., 0.1 M).

  • Adjust the pH of the solution to a desired value (e.g., pH 4) using HCl or NaOH.

  • Vertically immerse the cleaned glass substrates into the beaker containing the precursor solution.

  • Maintain the deposition at a constant temperature (e.g., 23 °C) for a specific duration (e.g., 12 to 33 hours)[13].

  • After the deposition time, carefully remove the substrates from the bath.

  • Rinse the coated substrates with deionized water to remove any loosely attached particles and allow them to air dry.

Protocol 3: Electrodeposition of this compound on Graphene-Covered Substrate

Objective: To create a flexible NiS/graphene composite electrode.

Materials:

  • Make-up cotton (as a flexible substrate)

  • Graphene oxide (GO) dispersion

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O)

  • Thiourea (CS(NH₂)₂)

  • Deionized (DI) water

Procedure:

  • Prepare Graphene-Covered Cotton:

    • Immerse a piece of make-up cotton into a GO dispersion.

    • Dry the cotton to obtain a graphene oxide-coated substrate.

    • Reduce the graphene oxide to graphene (e.g., by chemical or thermal reduction).

  • Electrodeposition:

    • Prepare an aqueous electrolyte solution containing NiSO₄·6H₂O and CS(NH₂)₂.

    • Use a three-electrode setup with the graphene-covered cotton as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Perform electrodeposition at a constant potential or current density for a specific duration to deposit this compound onto the graphene-covered cotton[14].

  • Post-Treatment:

    • After deposition, rinse the electrode thoroughly with DI water.

    • Dry the electrode under vacuum.

Visualizations: Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes for enhancing the electrical conductivity of this compound-based electrodes.

G cluster_synthesis General Synthesis Workflow cluster_enhancement Conductivity Enhancement Strategies Precursors Nickel & Sulfur Precursors Synthesis Synthesis Method (Hydrothermal, CBD, Electrodeposition) Precursors->Synthesis NiS_Electrode Pristine NiS Electrode Synthesis->NiS_Electrode Doping Doping (e.g., Co, Mn, Ag) NiS_Electrode->Doping Modification Composites Composite Formation (e.g., Graphene, CNTs) NiS_Electrode->Composites Modification Morphology Morphology Control (e.g., Nanosheets, Nanorods) NiS_Electrode->Morphology Modification

Overview of synthesis and enhancement strategies for NiS electrodes.

G cluster_troubleshooting Troubleshooting Logic for Poor Adhesion Poor_Adhesion Poor Adhesion Observed Check_Cleaning Substrate Cleanliness Check Poor_Adhesion->Check_Cleaning Check_Solution Deposition Solution Stability Poor_Adhesion->Check_Solution Check_Params Deposition Parameters Poor_Adhesion->Check_Params Improve_Cleaning Enhance Cleaning Protocol Check_Cleaning->Improve_Cleaning If inadequate Use_Stabilizer Add Stabilizing Agent Check_Solution->Use_Stabilizer If unstable Optimize_Params Optimize pH, Temp., Current Check_Params->Optimize_Params If suboptimal

Troubleshooting workflow for poor electrode adhesion.

G cluster_doping Mechanism of Conductivity Enhancement by Doping Dopant Dopant Atom (e.g., Co) NiS_Lattice NiS Crystal Lattice Dopant->NiS_Lattice Incorporation Electronic_Structure Modified Electronic Structure NiS_Lattice->Electronic_Structure Leads to Intermediate_Bands Formation of Intermediate Bands Electronic_Structure->Intermediate_Bands Electron_Redistribution Electron Redistribution Electronic_Structure->Electron_Redistribution Reduced_Barrier Lowered Electron Transport Barrier Intermediate_Bands->Reduced_Barrier Electron_Redistribution->Reduced_Barrier Enhanced_Conductivity Enhanced Electrical Conductivity Reduced_Barrier->Enhanced_Conductivity

Conductivity enhancement mechanism via doping.

G cluster_composite Mechanism of Conductivity Enhancement in Composites NiS_Particles NiS Nanoparticles Composite_Material NiS-Carbon Composite NiS_Particles->Composite_Material Carbon_Matrix Conductive Carbon Matrix (Graphene/CNTs) Carbon_Matrix->Composite_Material Percolation_Network Formation of Percolation Network Composite_Material->Percolation_Network Provides Efficient_Transport Efficient Electron Transport Pathways Percolation_Network->Efficient_Transport Reduced_Resistance Reduced Overall Electrode Resistance Efficient_Transport->Reduced_Resistance Enhanced_Conductivity Enhanced Electrical Conductivity Reduced_Resistance->Enhanced_Conductivity

Conductivity enhancement mechanism in NiS-carbon composites.

References

Navigating Nanocrystal Morphology: A Technical Guide to Capping Agents in NiS Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to troubleshooting and optimizing the synthesis of Nickel Sulfide (NiS) nanocrystals through the strategic use of capping agents.

This guide provides detailed, question-and-answer-based troubleshooting for common experimental challenges, alongside structured data, in-depth experimental protocols, and visual workflows to enhance your research and development in nanotechnology and drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of NiS nanocrystals, with a focus on the role of capping agents in controlling morphology.

Q1: My NiS nanocrystals are heavily aggregated. How can I improve their dispersion?

A1: Aggregation is a common issue in nanocrystal synthesis, often indicating insufficient stabilization. Here are several troubleshooting steps:

  • Optimize Capping Agent Concentration: The concentration of the capping agent is critical. Too low a concentration will result in incomplete surface coverage, leading to agglomeration. Conversely, an excessively high concentration can sometimes lead to the formation of micelles or hinder crystal growth. It is recommended to perform a concentration gradient experiment to find the optimal ratio of capping agent to precursor.

  • Select a More Effective Capping Agent: The choice of capping agent plays a significant role. For NiS, long-chain amines like oleylamine provide strong steric hindrance, which is effective in preventing aggregation. Polymers such as PVP can also offer good steric stabilization. If you are using a short-chain ligand, consider switching to a bulkier molecule.

  • Control the Reaction Kinetics: Rapid reaction rates can lead to uncontrolled nucleation and growth, resulting in aggregation. Try lowering the reaction temperature or reducing the rate of addition of the sulfur precursor to slow down the reaction.

  • Ensure Proper Solvation: The capping agent and the nanocrystals must be soluble in the chosen solvent. If the capping agent precipitates out or does not effectively bind to the nanocrystal surface, aggregation will occur. Ensure your solvent system is appropriate for both the capping agent and the NiS nanocrystals.

Q2: I am not achieving the desired morphology (e.g., nanorods, nanosheets). What factors should I investigate?

A2: Achieving a specific morphology is a delicate balance of thermodynamics and kinetics, heavily influenced by the capping agent.

  • Capping Agent Specificity: Different capping agents have different binding affinities for various crystallographic facets of NiS. This selective adsorption is the primary mechanism for controlling morphology. For instance, oleylamine is known to selectively bind to certain crystal faces, promoting anisotropic growth to form nanorods. To obtain nanosheets, a capping agent that preferentially binds to the top and bottom surfaces of the growing crystal, like PVP in some systems, might be necessary.

  • Precursor Ratio: The molar ratio of the nickel precursor to the sulfur source can influence the final morphology. Varying this ratio can alter the growth kinetics and favor the formation of different shapes.

  • Reaction Temperature and Time: These parameters control the kinetics of the crystal growth. Higher temperatures generally lead to faster growth and can favor more thermodynamically stable structures. Longer reaction times can also lead to morphological changes through processes like Ostwald ripening. A systematic study of temperature and time is recommended to fine-tune the desired shape.

Q3: I am observing the formation of impurity phases (e.g., other nickel sulfides like Ni3S2, NiS2) in my product. How can I obtain phase-pure NiS?

A3: The formation of mixed phases is often related to the reactivity of the precursors and the reaction conditions.

  • Sulfur Source Reactivity: The choice of sulfur source (e.g., thiourea, elemental sulfur, thioglycolic acid) and its decomposition rate can impact the final phase. A sulfur source that releases sulfur too quickly or too slowly might favor the formation of nickel-rich or sulfur-rich phases, respectively.

  • Temperature Control: The phase of this compound is highly dependent on the synthesis temperature. Different phases are stable at different temperatures. Ensure your reaction temperature is within the stable range for the desired NiS phase (e.g., β-NiS).

  • Role of Capping Agent: While primarily for morphology control, the capping agent can also influence the phase by affecting the reactivity of the precursors at the nanocrystal surface. Some capping agents may stabilize a particular phase over others.

Quantitative Data Summary

The choice of capping agent and its concentration directly impacts the resulting size and morphology of the nanocrystals. The following table summarizes quantitative data from various studies on nickel and this compound nanoparticle synthesis.

Capping AgentPrecursorsSynthesis MethodResulting MorphologyAverage SizeReference
Thioglycolic Acid (TGA) Ni(NO₃)₂·6H₂O, TGAHydrothermalHierarchical nanostructures composed of short nanorods~600 nm diameter (hierarchical structure), ~30 nm diameter x ~150 nm length (nanorods)[1]
Polyvinylpyrrolidone (PVP) Nickel precursor, MoS₂ precursorHydrothermalCore-shell spheresSub-micrometer range[2]
n-Octylamine or Oleic Acid Molecular nickel precursorsSolvothermalSpherical (for NiO)3-8 nm (for NiO)[3]
4-Mercaptopyridine Ni(acac)₂SolvothermalSpherical~35 nm[3]
Oleylamine (OAm) Ni(acac)₂SolvothermalSpherical8-15.5 nm (dependent on OAm/Ni ratio)[4]
Cetyltrimethylammonium Bromide (CTAB) NiCl₂Chemical ReductionFlower-like walls28 nm
Polyvinylpyrrolidone (PVP) NiCl₂Chemical ReductionRhombic, flower-like34 nm

Experimental Protocols

Below are detailed methodologies for the synthesis of NiS nanocrystals using different capping agents.

Protocol 1: Hydrothermal Synthesis of Hierarchical NiS Nanostructures using Thioglycolic Acid (TGA)[1]
  • Preparation of Precursor Solution: In a typical procedure, dissolve desired molar ratios of Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and thioglycolic acid (TGA) in 200 mL of distilled water with continuous stirring.

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180 °C for 24 hours.

  • Product Collection and Purification: Allow the autoclave to cool to room temperature naturally. Collect the black precipitate by centrifugation.

  • Washing: Wash the product with distilled water and absolute ethanol three times to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 60 °C for 8 hours.

Protocol 2: PVP-Assisted Hydrothermal Synthesis of NiS-containing Core-Shell Spheres[2]

Note: This protocol is for a composite material but illustrates the use of PVP.

  • Precursor Dissolution: Dissolve a nickel source and a sulfur source in a suitable solvent.

  • Addition of Capping Agent: Add Polyvinylpyrrolidone (PVP) to the solution. The concentration of PVP can be varied to control the size and morphology of the final product.

  • Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature for a set duration (e.g., 180-200 °C for 12-24 hours).

  • Calcination (if required): The resulting product can be calcined in an inert atmosphere to convert the PVP into a nitrogen-doped carbon coating.

  • Purification: Wash the final product with water and ethanol and dry under vacuum.

Protocol 3: Solvothermal Synthesis of NiS Nanoparticles using a Sulfur-Donor Capping Agent[3]
  • Precursor and Capping Agent Mixture: Dissolve a nickel precursor, such as Nickel(II) acetylacetonate (Ni(acac)₂), in a high-boiling point organic solvent like toluene.

  • Addition of Capping Agent: Add a sulfur-containing capping agent, such as 4-mercaptopyridine.

  • Solvothermal Reaction: Transfer the solution to a sealed reaction vessel and heat to a temperature in the range of 200 °C for a specified time (e.g., 5 hours).

  • Product Recovery: After cooling, precipitate the nanoparticles by adding a non-solvent like ethanol.

  • Purification: Centrifuge the mixture to collect the nanoparticles and wash them several times with ethanol to remove residual reactants.

  • Drying: Dry the purified nanoparticles under vacuum.

Visualization of Capping Agent Influence

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and relationships in the synthesis of NiS nanocrystals with controlled morphology.

capping_agent_mechanism cluster_synthesis Nanocrystal Synthesis cluster_growth Crystal Growth Control Ni Precursor Ni Precursor Reaction Reaction Ni Precursor->Reaction S Precursor S Precursor S Precursor->Reaction Solvent Solvent Solvent->Reaction Capping Agent Capping Agent Capping Agent->Reaction Anisotropic Growth Anisotropic Growth Capping Agent->Anisotropic Growth Nucleation Nucleation Reaction->Nucleation Nucleation->Anisotropic Growth Selective Adsorption Isotropic Growth Isotropic Growth Nucleation->Isotropic Growth Non-selective Adsorption Final Morphology Final Morphology Anisotropic Growth->Final Morphology e.g., Rods, Sheets Isotropic Growth->Final Morphology e.g., Spheres

Caption: Mechanism of capping agent action in controlling NiS nanocrystal morphology.

troubleshooting_workflow Start Start Uncontrolled Morphology Uncontrolled Morphology Start->Uncontrolled Morphology Check Capping Agent Check Capping Agent Uncontrolled Morphology->Check Capping Agent Check Reaction Params Check Reaction Params Uncontrolled Morphology->Check Reaction Params Check Precursor Ratio Check Precursor Ratio Uncontrolled Morphology->Check Precursor Ratio Adjust Concentration Adjust Concentration Check Capping Agent->Adjust Concentration Change Agent Change Agent Check Capping Agent->Change Agent Adjust Temp/Time Adjust Temp/Time Check Reaction Params->Adjust Temp/Time Vary Ni:S Ratio Vary Ni:S Ratio Check Precursor Ratio->Vary Ni:S Ratio Desired Morphology Desired Morphology Adjust Concentration->Desired Morphology Change Agent->Desired Morphology Adjust Temp/Time->Desired Morphology Vary Ni:S Ratio->Desired Morphology

Caption: A logical workflow for troubleshooting uncontrolled NiS nanocrystal morphology.

References

Technical Support Center: Overcoming Challenges in Scaling up Nickel Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel sulfide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound production from laboratory to pilot or industrial scales. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent particle size and morphology between batches 1. Inefficient or inconsistent mixing at larger volumes. 2. Temperature gradients within the larger reactor. 3. Fluctuations in precursor addition rate. 4. Variations in precursor purity between batches.1. Optimize stirrer design and speed for the reactor geometry. Consider using multiple impellers. 2. Improve reactor insulation and use multiple heating zones with calibrated temperature controllers. 3. Employ automated, calibrated pumps for precursor delivery. 4. Use precursors from the same batch or with a certified purity.
Undesired this compound phases (e.g., mixture of α-NiS and β-NiS) 1. The reaction temperature is in the transition range for different phases.[1] 2. Reaction time is insufficient for complete phase transformation. 3. Precursor concentration has shifted the phase stability window.[2]1. For pure α-NiS, consider decreasing the temperature; for pure β-NiS, increase the temperature.[1] 2. Increase the reaction time to allow for the formation of the thermodynamically stable phase. 3. Conduct small-scale trials to map the phase diagram with the new concentration before scaling up.[2]
Product agglomeration and poor dispersibility 1. High concentration of nanoparticles leading to increased collision frequency. 2. Inadequate amount or effectiveness of capping agent/surfactant at larger scale. 3. Inefficient post-synthesis washing and purification.1. Adjust precursor concentration or consider a semi-batch or continuous flow process. 2. Increase the ratio of capping agent to precursor. Ensure the capping agent is well-dispersed before nucleation begins. 3. Optimize the washing procedure with appropriate solvents and consider techniques like tangential flow filtration for more efficient purification at scale.
Low product yield 1. Incomplete reaction due to poor heat and mass transfer. 2. Side reactions becoming more prominent at larger scales. 3. Product loss during downstream processing (e.g., filtration, centrifugation).1. Improve mixing and heating efficiency. For exothermic reactions, ensure adequate cooling to maintain the optimal reaction temperature. 2. Analyze byproducts to identify and suppress side reactions, possibly by adjusting temperature or precursor addition rates. 3. Re-evaluate the product recovery method. For large volumes, continuous centrifugation or filtration may be more efficient than batch processes.
Formation of nickel oxide or hydroxide impurities 1. Presence of oxygen or water in the reaction system. 2. pH of the reaction medium is not controlled, especially in aqueous precipitation methods.1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and degas them before use. 2. Implement real-time pH monitoring and control with an automated acid/base dosing system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a batch reactor to a larger-scale process?

A1: The primary challenges include maintaining homogeneity in terms of temperature and reactant concentration, ensuring reproducible nanoparticle size and phase, managing heat transfer in larger volumes, and preventing agglomeration. Issues that are minor in a lab-scale flask can become significant in a large reactor, impacting product quality and consistency.

Q2: Is continuous flow synthesis a viable option for scaling up this compound nanoparticle production?

A2: Yes, continuous flow synthesis is a highly promising method for scaling up. It offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality and higher reproducibility.[3][4][5] Microreactors or continuous stirred-tank reactors (CSTRs) in series can provide excellent heat and mass transfer, minimizing temperature and concentration gradients.[5]

Q3: How does the choice of precursors affect the scalability of the synthesis?

A3: Precursor choice is critical. For large-scale production, factors like cost, availability, stability, and safety become paramount.[6] Single-source precursors that decompose at a specific temperature can simplify the process and improve reproducibility.[7] However, two-source systems (a nickel salt and a sulfur source) may be more cost-effective for industrial production.[8] The reactivity of the precursors will also dictate the required temperature and pressure, influencing reactor design and operational costs.[9]

Q4: What are the key quality control parameters to monitor during scaled-up production?

A4: Key quality control parameters include:

  • Particle Size and Distribution: Measured by techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).

  • Crystalline Phase: Determined using X-ray Diffraction (XRD).

  • Morphology: Assessed with Scanning Electron Microscopy (SEM) or TEM.

  • Elemental Composition and Purity: Analyzed by Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma (ICP) analysis.

  • Surface Area: Measured by BET analysis, which is particularly important for catalytic applications.

Q5: How can agglomeration be controlled during large-scale precipitation of this compound?

A5: Agglomeration during precipitation can be managed by controlling the nucleation and growth rates. This can be achieved by carefully controlling the rate of precursor addition, maintaining a consistent pH, and using appropriate capping agents or surfactants.[10] The addition of coagulants can sometimes be used to intentionally aggregate fine particles for easier separation, but this must be carefully controlled to avoid forming irreversible hard agglomerates.[11]

Experimental Protocols

Lab-Scale Solvothermal Synthesis of this compound Nanoparticles (Batch Process)

This protocol is adapted from methods described for the synthesis of various this compound phases.[1]

Materials:

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • 1-dodecanethiol (DDT)

  • Oleylamine (technical grade, 70%)

  • Ethanol (anhydrous)

  • Hexane (anhydrous)

  • Schlenk line apparatus

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL)

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • In a glovebox or under an inert atmosphere, add nickel(II) acetylacetonate (e.g., 1 mmol) and oleylamine (e.g., 20 mL) to a glass liner for the autoclave.

  • Add 1-dodecanethiol (e.g., 2 mmol) to the mixture.

  • Seal the glass liner inside the stainless-steel autoclave.

  • Remove the autoclave from the glovebox and place it on a heating magnetic stirrer.

  • Heat the autoclave to the desired temperature (e.g., 180-220 °C) with vigorous stirring and hold for a specified time (e.g., 2-12 hours) to control the phase and size.

  • After the reaction, allow the autoclave to cool to room temperature.

  • The resulting black suspension is transferred to a centrifuge tube.

  • Precipitate the nanoparticles by adding an excess of ethanol, and centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.

  • Discard the supernatant and re-disperse the nanoparticle pellet in hexane.

  • Repeat the precipitation and washing steps two more times to ensure the removal of unreacted precursors and byproducts.

  • Dry the final product under vacuum at room temperature.

Scaled-Up Continuous Flow Synthesis of this compound Nanoparticles

This protocol describes a conceptual continuous flow process for increased production rates and better process control.[3][5]

Equipment:

  • Two high-pressure pumps (for precursor solutions)

  • T-mixer or other micromixer

  • Heated tubular reactor (e.g., PFA or stainless steel tubing) in a furnace or oil bath

  • Back-pressure regulator

  • Heat exchanger for cooling

  • Collection vessel

  • In-line monitoring sensors (e.g., temperature, pressure, UV-Vis for nucleation monitoring) are recommended.

Procedure:

  • Precursor Solution Preparation:

    • Solution A: Dissolve a nickel precursor (e.g., Nickel(II) chloride) and a capping agent in a suitable solvent (e.g., ethylene glycol).

    • Solution B: Dissolve a sulfur source (e.g., thiourea) in the same solvent.

    • Degas both solutions thoroughly.

  • System Setup:

    • Pump Solution A and Solution B at controlled flow rates into the T-mixer. The ratio of the flow rates determines the precursor molar ratio.

    • The mixed stream immediately enters the heated tubular reactor, which is maintained at a constant temperature (e.g., 160-200 °C). The residence time is controlled by the total flow rate and the reactor volume.

    • A back-pressure regulator is used to maintain the system pressure and prevent solvent boiling.

  • Reaction and Collection:

    • The reaction occurs as the solution flows through the heated tube, leading to the nucleation and growth of this compound nanoparticles.

    • The product stream exits the reactor and is rapidly cooled by a heat exchanger.

    • The cooled nanoparticle suspension is collected in a collection vessel.

  • Downstream Processing:

    • The collected suspension can be purified using continuous centrifugation or tangential flow filtration to separate the nanoparticles from the solvent and byproducts.

Visualizations

Logical Workflow for Troubleshooting Batch-to-Batch Inconsistency

G Troubleshooting Workflow for Batch Inconsistency start Inconsistent Results Between Batches check_precursors Check Precursor Purity and Consistency start->check_precursors check_temp Verify Temperature Control and Heating Rate start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing use_same_batch Use Precursors from the Same Lot check_precursors->use_same_batch Variation Found calibrate_temp Calibrate Temperature Controller check_temp->calibrate_temp Inaccuracy Found consistent_heating Ensure Consistent Heating Ramp Rate check_temp->consistent_heating Fluctuations Found optimize_stirring Optimize Stirrer Speed and Design check_mixing->optimize_stirring Inefficiency Found solution Consistent Product Quality use_same_batch->solution calibrate_temp->solution consistent_heating->solution optimize_stirring->solution G Continuous Flow Synthesis Workflow cluster_0 Precursor Delivery cluster_1 Reaction Zone cluster_2 Product Recovery precursor_A Nickel Precursor Solution pump_A Pump A precursor_A->pump_A precursor_B Sulfur Precursor Solution pump_B Pump B precursor_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Tubular Reactor mixer->reactor cooler Heat Exchanger reactor->cooler collector Collection Vessel cooler->collector purification Purification (e.g., Filtration) collector->purification final_product Dried NiS Nanoparticles purification->final_product

References

Validation & Comparative

A Researcher's Guide to Phase Identification of Nickel Sulfide Compounds using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate phase identification of nickel sulfide compounds is critical for ensuring the desired material properties and performance. This guide provides a comprehensive comparison of this compound phases using X-ray Diffraction (XRD) analysis, supported by experimental data and detailed protocols. We also offer a brief comparison with alternative characterization techniques.

Unraveling the Complexity of this compound Phases with XRD

The nickel-sulfur system is known for its complexity, featuring numerous stable and metastable phases.[1][2][3] X-ray diffraction is the cornerstone technique for unambiguously identifying these crystalline phases. Each this compound compound possesses a unique crystal structure that produces a characteristic diffraction pattern, acting as a "fingerprint" for identification.

This guide focuses on the most common this compound phases and their distinguishing XRD characteristics. By comparing the positions (2θ) and relative intensities of the diffraction peaks from an experimental sample to standard patterns, one can accurately determine the phase composition.

Comparative Analysis of this compound Phases by XRD

The following table summarizes the key crystallographic information and prominent XRD peaks for various this compound phases. This data is essential for phase identification.

PhaseChemical FormulaCrystal SystemSpace GroupJCPDS Card No.Key XRD Peaks (2θ) and (hkl) planes
Millerite (β-NiS)NiSRhombohedralR3m01-086-2280[4]31.3° (101), 48.5° (110), 55.4° (202)
α-NiSNiSHexagonalP6₃/mmc02-1280[5]30.2° (100), 34.6° (101), 45.8° (102), 53.4° (110)[5]
VaesiteNiS₂CubicPa-300-011-0099[5]31.7° (200), 36.8° (210), 45.0° (220), 53.4° (311)
PolydymiteNi₃S₄CubicFd-3m01-076-1813[5]26.3° (220), 30.8° (311), 37.8° (400), 54.7° (511)[1]
HeazlewooditeNi₃S₂TrigonalR3244-141829.8° (101), 44.2° (110), 52.3° (201)
Ni₇S₆OrthorhombicCmc2₁24-102130.5° (221), 31.9° (311), 45.6° (402)[6]
Ni₉S₈TetragonalP4₂/n-30.1° (111), 46.2° (211), 53.8° (220)

Note: JCPDS card numbers and peak positions may vary slightly between different database versions. It is always recommended to consult the latest ICDD (International Centre for Diffraction Data) database for the most accurate reference patterns.

Experimental Protocol for XRD Analysis of this compound

A standard procedure for performing XRD analysis on this compound powder samples is outlined below.

1. Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder to minimize preferred orientation effects.

  • Gently grind the sample in an agate mortar and pestle if necessary.

  • Mount the powder onto a sample holder. A zero-background holder is recommended to reduce background noise in the diffraction pattern.

2. Instrument Setup and Data Collection:

  • X-ray Source: A common source is Cu Kα radiation (λ = 1.5406 Å).

  • Diffractometer: A Bragg-Brentano geometry is typically used for powder diffraction.

  • Scan Range (2θ): A typical scan range is from 10° to 90° to cover the most characteristic peaks of this compound phases.[7]

  • Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are common starting points. These parameters can be adjusted to improve data quality.

3. Data Analysis:

  • Phase Identification: The collected XRD pattern is compared with standard reference patterns from a database such as the JCPDS (Joint Committee on Powder Diffraction Standards) or ICDD. Software like MATCH! or HighScore can be used for this purpose.

  • Rietveld Refinement: For quantitative phase analysis of mixtures or for obtaining detailed crystallographic information, Rietveld refinement is a powerful technique.

Workflow for Phase Identification

The following diagram illustrates the typical workflow for identifying this compound phases using XRD.

XRD_Workflow cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Analysis cluster_output Results Synthesis Synthesize this compound Grinding Grind to Fine Powder Synthesis->Grinding Mounting Mount on Sample Holder Grinding->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Phase_ID Phase Identification (Database Comparison) Data_Collection->Phase_ID Quant_Analysis Quantitative Analysis (Rietveld Refinement) Phase_ID->Quant_Analysis Phase_Composition Phase Composition Quant_Analysis->Phase_Composition Crystallographic_Info Crystallographic Information Quant_Analysis->Crystallographic_Info

XRD analysis workflow for this compound phase identification.

Logical Relationships of this compound Phases

The formation of different this compound phases is often dependent on the synthesis conditions, such as temperature and the molar ratio of nickel to sulfur precursors.[2] The following diagram illustrates the relationship between some common this compound phases and their crystal structures.

Nickel_Sulfide_Phases cluster_cubic Cubic System cluster_hexagonal Hexagonal/Trigonal System cluster_other Other Systems NiS2 NiS₂ (Vaesite) Ni3S4 Ni₃S₄ (Polydymite) alpha_NiS α-NiS beta_NiS β-NiS (Millerite) (Rhombohedral) Ni3S2 Ni₃S₂ (Heazlewoodite) (Trigonal) Ni7S6 Ni₇S₆ (Orthorhombic) Ni9S8 Ni₉S₈ (Tetragonal) Ni_S_System This compound System Ni_S_System->NiS2 Ni_S_System->Ni3S4 Ni_S_System->alpha_NiS Ni_S_System->beta_NiS Ni_S_System->Ni3S2 Ni_S_System->Ni7S6 Ni_S_System->Ni9S8

Classification of this compound phases by crystal system.

Alternative and Complementary Techniques

While XRD is the primary tool for phase identification, other techniques can provide complementary information.

TechniqueInformation ProvidedComparison with XRD
Transmission Electron Microscopy (TEM) Provides information on morphology, particle size, and crystal structure of individual nanoparticles. Selected Area Electron Diffraction (SAED) can be used for phase identification.TEM provides localized crystallographic information, whereas XRD provides bulk average information. TEM is more labor-intensive and requires specialized sample preparation.
Raman Spectroscopy Provides information about the vibrational modes of the material, which are sensitive to the crystal structure and phase.Raman spectroscopy is a non-destructive technique that can be faster than XRD. However, peak interpretation can be complex, and a comprehensive database of Raman spectra for all this compound phases is less common.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) Determines the elemental composition of the sample.[6]EDS provides the elemental ratio (e.g., Ni:S), which can suggest possible phases, but it cannot distinguish between different polymorphs (e.g., α-NiS and β-NiS) as XRD can.

References

A Comparative Guide to the XPS Analysis of Nickel Sulfide Catalyst Surface Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique crucial for elucidating the chemical composition and electronic states of elements on the surface of heterogeneous catalysts. In the context of nickel sulfide (NiSₓ) catalysts, which are pivotal in processes like hydrodesulfurization and electrocatalysis, XPS provides invaluable insights into the active surface species, the nature of nickel-sulfur bonding, and the changes the catalyst surface undergoes during reaction conditions. This guide compares the XPS analysis of different this compound catalyst systems, providing experimental data and protocols to aid in the interpretation of surface chemistry.

Comparative Analysis of Surface Species

The surface of this compound catalysts can be complex, often presenting a mixture of different nickel and sulfur species. XPS analysis, through careful deconvolution of the Ni 2p and S 2p core level spectra, allows for the identification and quantification of these species. Below is a comparison of typical binding energies for various this compound phases and common surface contaminants or oxidation states.

Catalyst SystemNickel SpeciesNi 2p₃/₂ Binding Energy (eV)Sulfur SpeciesS 2p₃/₂ Binding Energy (eV)Reference
NiS Ni-S854.1S²⁻ (monosulfide)161.6[1]
Ni²⁺ satellite~860.8S₂²⁻ (disulfide)~162.7[2]
Ni₃S₂ Ni-S855.3S²⁻ (in Ni₃S₂)~162.1[3]
Ni-Ni852.7SO₄²⁻ (surface oxidation)~168-169[4]
Ni²⁺853.9[5]
Ni³⁺855.4[5]
P-doped Ni₃S₂ Ni-S (shifted)856.9S²⁻ (shifted)162.8[3]
Ni-Ni (shifted)853.8[3]
Surface Oxidation NiO~853.6 - 854.6
Ni(OH)₂~855.6 - 856.2

Note: Binding energies can vary slightly depending on the specific catalyst preparation, instrument calibration, and referencing method.

Experimental Protocols

Accurate and reproducible XPS data is contingent on a well-defined experimental protocol. Below are typical methodologies for the XPS analysis of this compound catalysts.

1. Sample Preparation:

  • Catalyst powders are typically pressed into a pellet or mounted on a sample holder using conductive carbon tape.

  • To minimize surface contamination from atmospheric exposure, samples are often loaded into the XPS instrument under an inert atmosphere (e.g., in a glovebox).

  • For catalysts grown on a substrate, the sample is mounted directly.

2. XPS Data Acquisition:

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[6]

  • Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ Torr) to prevent surface contamination and scattering of photoelectrons.

  • Survey Scan: A wide scan (e.g., 0-1200 eV binding energy) is first performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are then acquired for the elements of interest, such as Ni 2p, S 2p, C 1s, and O 1s, with a smaller pass energy to achieve better energy resolution.

  • Charge Compensation: For non-conductive or semiconducting samples, a low-energy electron flood gun or an argon ion gun is used to neutralize surface charging.

3. Data Processing and Analysis:

  • Charge Referencing: The binding energy scale is typically calibrated by setting the C 1s peak for adventitious carbon to 284.6 eV or 284.8 eV.[6]

  • Peak Fitting: High-resolution spectra are fitted with synthetic peaks (e.g., using Gaussian-Lorentzian functions) to deconvolve the contributions from different chemical states.[6] The background is typically subtracted using a Shirley or Tougaard background model.

  • Quantitative Analysis: The relative atomic concentrations of the surface species are determined from the areas of the fitted peaks, corrected by relative sensitivity factors (RSFs).

Visualizing the XPS Workflow

The logical flow of an XPS experiment for this compound catalysts can be visualized as follows:

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Prep Catalyst Sample Mount Mounting on Holder Prep->Mount Intro Introduction to UHV Mount->Intro Xray Irradiation with Al Kα X-rays Intro->Xray Detect Photoelectron Detection Xray->Detect Survey Survey Scan (Elemental ID) Detect->Survey HighRes High-Resolution Scans (Ni 2p, S 2p, etc.) Survey->HighRes Calib Charge Calibration (C 1s reference) HighRes->Calib Fit Peak Fitting & Deconvolution Calib->Fit Quant Quantification (Atomic %) Fit->Quant Interp Surface Chemistry Interpretation Quant->Interp

Caption: Workflow for XPS analysis of this compound catalysts.

Interpreting Surface Chemistry: Case Studies

Case 1: Ni₃S₂ Catalyst for Hydrogen Evolution Reaction (HER)

In a study of Ni₃S₂ catalysts, XPS depth profiling revealed surface restructuring during the HER process.[3] High-resolution spectra of the fresh catalyst showed Ni 2p₃/₂ peaks at 855.3 eV and 852.7 eV, characteristic of Ni-S and Ni-Ni bonds in Ni₃S₂, respectively.[3] The S 2p spectrum showed a major peak around 163 eV.[3]

Case 2: Phosphorus-doped Ni₃S₂ (P-Ni₃S₂)

Upon phosphorus doping, significant shifts in the binding energies were observed. The Ni-S peak shifted to a higher binding energy of 856.9 eV, and the Ni-Ni peak shifted to 853.8 eV.[3] The S 2p₃/₂ peak also showed a positive shift to 162.8 eV.[3] These shifts indicate a modification of the electronic structure of both nickel and sulfur due to the presence of phosphorus, which was correlated with enhanced catalytic activity.[3]

Case 3: NiS Catalyst

For simpler this compound (NiS), the Ni 2p₃/₂ peak is typically observed around 854.1 eV, and the S 2p₃/₂ peak is found at approximately 161.6 eV.[1] The presence of satellite peaks in the Ni 2p spectrum is a characteristic feature of Ni²⁺ species.[5] Surface oxidation is common, leading to the appearance of shoulders or distinct peaks corresponding to NiO and Ni(OH)₂. Similarly, the S 2p spectrum can show higher binding energy components due to the formation of sulfate species (SO₄²⁻) on the surface.[4]

This comparative guide underscores the utility of XPS in characterizing the surface of this compound catalysts. By carefully analyzing the Ni 2p and S 2p spectra and following rigorous experimental protocols, researchers can gain a detailed understanding of the surface chemistry that governs catalytic performance.

References

A Researcher's Guide to Transmission Electron Microscopy (TEM) for Nickel Sulfide Nanoparticle Morphological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise morphology of nickel sulfide nanoparticles is paramount for controlling their physicochemical properties and optimizing their performance in various applications, from catalysis to nanomedicine. This guide provides a comprehensive comparison of Transmission Electron Microscopy (TEM) with other characterization techniques, supported by experimental data and detailed protocols, to facilitate informed decisions in your research endeavors.

Probing the Nanoscale: TEM for Morphological Characterization

Transmission Electron Microscopy (TEM) stands as a cornerstone technique for the direct visualization and characterization of nanomaterials. Its ability to provide high-resolution images of individual nanoparticles allows for the detailed analysis of their size, shape, and crystal structure. In the context of this compound nanoparticles, TEM is indispensable for correlating synthetic parameters with morphological outcomes, a critical step in tailoring these materials for specific functions.

Quantitative Comparison of this compound Nanoparticle Morphologies

The morphology of this compound nanoparticles is highly tunable and exquisitely sensitive to the synthesis conditions. The following tables summarize quantitative data from various studies, illustrating the influence of key parameters on the resulting nanoparticle characteristics as determined by TEM.

Table 1: Effect of Synthesis Temperature on this compound Nanoparticle Morphology

Synthesis Temperature (°C)PrecursorCapping AgentMorphologyAverage Particle Size (nm)Crystal Phase
140Nickel dithiocarbamateHexadecylamine (HDA)Spherical4.21 ± 1.33-
160Nickel dithiocarbamateHexadecylamine (HDA)Mixture of cubes, spheres, and triangles8.86 ± 1.48Ni3S4
180Nickel dithiocarbamateHexadecylamine (HDA)Aggregated rods--

Table 2: Effect of Precursor Concentration on this compound Nanoparticle Morphology (at 160°C)

Precursor Concentration (g)PrecursorCapping AgentMorphologyAverage Particle Size (nm)Crystal Phase
0.302-methylbenzimidazole dithiocarbamateHexadecylamine (HDA)Cubes, spheres, triangles, rods8.86 ± 1.48Ni3S4
0.352-methylbenzimidazole dithiocarbamateHexadecylamine (HDA)Cubes, spheres, triangles, rods10.26 ± 3.65Ni3S4
0.402-methylbenzimidazole dithiocarbamateHexadecylamine (HDA)Agglomerated long rods and bigger cubes10.42 ± 5.18Ni3S4

Table 3: Comparison of Different this compound Precursors (at 160°C)

PrecursorCapping AgentMorphologyAverage Particle Size (nm)Crystal Phase
Benzimidazole dithiocarbamateHexadecylamine (HDA)Spherical5.813 ± 1.312-
2-methylbenzimidazole dithiocarbamateHexadecylamine (HDA)Mixture of different shapes8.86 ± 1.48Ni3S4

Experimental Protocols

Reproducibility in nanoparticle synthesis and characterization is crucial. The following sections provide detailed methodologies for the synthesis of this compound nanoparticles and their subsequent analysis by TEM.

Synthesis of this compound Nanoparticles via Thermal Decomposition

This protocol describes a general method for synthesizing this compound nanoparticles with varying morphologies by tuning the reaction temperature and precursor concentration.[1]

Materials:

  • Nickel(II) dithiocarbamate complex (precursor)

  • Hexadecylamine (HDA) (capping agent)

  • Toluene (solvent)

  • Methanol

Procedure:

  • In a three-neck flask, dissolve a specific amount of the nickel(II) dithiocarbamate complex (e.g., 0.30 g, 0.35 g, or 0.40 g) in toluene.

  • Add a controlled amount of hexadecylamine to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 140°C, 160°C, or 180°C) under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction temperature for a specified duration (e.g., 1 hour) to allow for nanoparticle formation.

  • After the reaction, cool the flask to room temperature.

  • Precipitate the this compound nanoparticles by adding methanol.

  • Centrifuge the mixture to collect the nanoparticles and wash them multiple times with methanol to remove any unreacted precursors and excess capping agent.

  • Dry the purified nanoparticles under vacuum for further characterization.

TEM Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality TEM images.[2][3]

Materials:

  • Purified this compound nanoparticles

  • Solvent (e.g., toluene or ethanol)

  • TEM grids (e.g., carbon-coated copper grids)

  • Pipette

Procedure:

  • Disperse a small amount of the dried this compound nanoparticles in a suitable solvent (e.g., toluene) by ultrasonication to create a dilute suspension.

  • Carefully place a single drop of the nanoparticle suspension onto a TEM grid using a pipette.

  • Allow the solvent to evaporate completely at room temperature, leaving the nanoparticles deposited on the grid.

  • Ensure the grid is fully dry before inserting it into the TEM holder.

  • Load the sample holder into the TEM instrument.

  • Acquire images at different magnifications to observe the overall morphology and individual nanoparticle details.

  • Use the TEM software to measure the size of a statistically significant number of nanoparticles (typically >100) to determine the average particle size and size distribution.

  • For high-resolution TEM (HRTEM), focus on individual nanoparticles to observe lattice fringes and determine the crystal structure.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for TEM characterization and a comparison of TEM with other common nanoparticle characterization techniques.

G Experimental Workflow for TEM Characterization of NiS Nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_tem TEM Analysis synthesis_protocol Synthesis of NiS Nanoparticles (e.g., Thermal Decomposition) purification Purification and Drying synthesis_protocol->purification sample_prep TEM Sample Preparation (Dispersion and Deposition) purification->sample_prep imaging TEM Imaging (Low and High Magnification) sample_prep->imaging data_analysis Data Analysis (Size, Shape, Crystallinity) imaging->data_analysis

Experimental workflow for TEM characterization.

G Comparison of Nanoparticle Characterization Techniques cluster_info Information Obtained TEM TEM (Transmission Electron Microscopy) size Size TEM->size shape Shape TEM->shape crystal Crystal Structure TEM->crystal SEM SEM (Scanning Electron Microscopy) SEM->size SEM->shape surface Surface Topography SEM->surface DLS DLS (Dynamic Light Scattering) hydro_dia Hydrodynamic Diameter DLS->hydro_dia XRD XRD (X-ray Diffraction) XRD->crystal AFM AFM (Atomic Force Microscopy) AFM->size AFM->surface

Comparison of nanoparticle characterization methods.

TEM in Context: A Comparative Overview of Characterization Techniques

While TEM is a powerful tool, a multi-technique approach is often necessary for a comprehensive understanding of nanoparticle properties. The table below compares TEM with other widely used characterization techniques.

Table 4: Comparison of Nanoparticle Characterization Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Transmission Electron Microscopy (TEM) Direct imaging of nanoparticle size, shape, and internal structure. High-resolution imaging of crystal lattice.[4]High resolution, provides information on individual particles.Requires high vacuum, sample preparation can introduce artifacts, analysis of a small sample area may not be representative of the bulk.
Scanning Electron Microscopy (SEM) Imaging of nanoparticle surface morphology and topography.[4]Large depth of field, can analyze larger sample areas than TEM.Lower resolution than TEM, typically provides surface information only.
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter (size in solution) and size distribution of nanoparticles in a colloidal suspension.[4]Fast, non-invasive, provides information on the bulk sample in its native state.Indirect measurement of size, sensitive to aggregates and impurities, does not provide shape information.
X-ray Diffraction (XRD) Determines the crystal structure, phase composition, and crystallite size of the nanoparticles.[4]Provides information on the bulk sample, non-destructive.Does not provide information on particle size or morphology, requires crystalline samples.
Atomic Force Microscopy (AFM) High-resolution three-dimensional imaging of the nanoparticle surface. Can measure particle height.[4]Can operate in air or liquid, provides 3D topographical information.Tip-sample convolution can affect accuracy, slow scanning speed.

By leveraging the strengths of TEM and complementing it with data from other techniques, researchers can gain a holistic understanding of this compound nanoparticle morphology and its impact on their functional properties, thereby accelerating the pace of discovery and innovation.

References

A Comparative Guide to the Vibrational Mode Analysis of NiS and Ni₃S₂ using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vibrational modes of nickel(II) sulfide (NiS) and heazlewoodite (Ni₃S₂), as characterized by Raman spectroscopy. Understanding the distinct Raman signatures of these nickel sulfide phases is crucial for materials characterization, particularly in fields such as catalysis, battery technology, and geology, where precise phase identification is paramount. This document summarizes key experimental data, outlines a general experimental protocol, and presents a visual workflow for the analytical process.

Vibrational Mode Comparison

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices.[1][2] The resulting spectrum provides a unique fingerprint for a given material, allowing for its identification and characterization.[1] For a vibrational mode to be Raman active, it must induce a change in the polarizability of the molecule or crystal.[3][4]

Both NiS and Ni₃S₂ are known to be Raman active. The number and symmetry of their vibrational modes are determined by their respective crystal structures.

  • Ni₃S₂ (Heazlewoodite): The heazlewoodite phase of this compound has a rhombohedral crystal structure belonging to the R32 space group.[5][6] Group theory analysis predicts six Raman-active modes (2A₁ + 4E).[5] These modes have been experimentally observed and are well-documented.[7][8][9]

  • NiS (Millerite): The millerite phase of this compound possesses a rhombohedral structure with the space group R3m.[5] Theoretical calculations predict eight Raman and IR active modes (3A₁ + 5E).[5]

The experimentally observed Raman peaks for both compounds are summarized in the table below. It is important to note that variations in peak positions can occur due to factors such as crystal size, defects, and laser excitation wavelength.

Vibrational Mode Ni₃S₂ (Heazlewoodite) Raman Peak Position (cm⁻¹) Observed NiS (Millerite) Raman Peak Position (cm⁻¹) Observed
E~188, 201, 227, 303[7]~190, 340[10]
A₁~323, 350[7]~242, 291, 362[10]
Other/Unassigned179, 188, 202, 224[7]143, 240, 299, 345, 371[10]

Note: The assignments for NiS can be less consistent across literature compared to Ni₃S₂.

Experimental Protocol

The following provides a generalized methodology for the Raman spectroscopic analysis of NiS and Ni₃S₂ powders or thin films.

1. Sample Preparation:

  • Ensure the sample is properly mounted on a suitable substrate (e.g., glass slide, silicon wafer).

  • For powder samples, gently press the powder onto a substrate to create a flat surface.

  • For thin films, ensure the surface is clean and free of contaminants.

2. Instrumentation and Data Acquisition:

  • A Raman microscope is typically employed for analysis.

  • Laser Excitation: A common excitation wavelength is 532 nm.[7] Other wavelengths in the visible or near-infrared range can also be used. Laser power should be optimized to maximize signal without causing sample degradation due to heating.

  • Objective Lens: A high-magnification objective (e.g., 50x) is used to focus the laser onto the sample and collect the scattered light.[8]

  • Spectrometer: The scattered light is passed through a filter to remove the Rayleigh scattered light and then dispersed by a grating onto a CCD detector.

  • Data Collection: Spectra are typically collected over a wavenumber range of approximately 100 cm⁻¹ to 1200 cm⁻¹. The acquisition time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Analysis:

  • The obtained Raman spectrum should be baseline corrected to remove any background fluorescence.

  • Peak fitting procedures can be used to determine the exact position, intensity, and width of the Raman bands.

  • The observed peak positions are then compared with established literature values to identify the this compound phase(s) present.

Experimental Workflow

The following diagram illustrates the logical workflow for the Raman analysis of nickel sulfides.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Spectroscopy cluster_data Data Processing & Interpretation Sample Obtain NiS/Ni3S2 Sample Mounting Mount on Substrate Sample->Mounting Laser Laser Excitation Mounting->Laser Collection Signal Collection & Filtering Laser->Collection Detection Spectrometer & Detector Collection->Detection Processing Baseline Correction & Peak Fitting Detection->Processing Comparison Comparison with Literature Data Processing->Comparison Identification Phase Identification Comparison->Identification

Caption: Workflow for Vibrational Mode Analysis.

References

A Comparative Study of Nickel Sulfide (NiS) vs. Cobalt Sulfide (CoS) as Electrocatalysts for the Hydrogen Evolution Reaction (HER)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Electrocatalysis and Renewable Energy

The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a cornerstone in the development of a sustainable hydrogen economy. Among the various non-precious metal catalysts, transition metal sulfides, particularly nickel sulfide (NiS) and cobalt sulfide (CoS), have emerged as promising alternatives to platinum-based catalysts. This guide provides an objective comparison of the electrocatalytic performance of NiS and CoS for HER, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.

Performance Comparison: NiS vs. CoS for HER

The electrocatalytic activity of NiS and CoS is significantly influenced by their stoichiometry, morphology, and the supporting substrate. The following table summarizes key performance metrics from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

ElectrocatalystElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)StabilityReference
This compound (NiS)
h-NiS1 M NaOH16389.3Stable for 10 hours[1]
NiSₓ/SUS1 M KOHNot specified100Stable for 2000 cycles[2]
NiS₂ NanowiresNot specifiedNot specified83.5Long-term stability[3]
vₛ-NiS₂/NiS HSsNot specified4442Not specified[4][5]
Ni₃S₂Not specifiedNot specifiedNot specifiedThicker layer of catalytically active NiOOH generated[6]
Cobalt Sulfide (CoS)
CoS₂ HNSs1.0 M KOH193100Remarkable long-term catalytic durability[7]
CoS-RGO1 M KOH118Not specifiedStable for 10 hours[8]
Ni₀.₁Co₀.₉S₂Acidic15652Stable over 3000 cycles[9]
CoS@NiS-20%Not specified329259.6Not specified[10]
Co-NiS₂/CoS₂0.5 M H₂SO₄133.3Not specifiedStable for 800 CV cycles[11]

Key Observations:

  • Overpotential: Both NiS and CoS can exhibit low overpotentials for HER, with some studies on vacancy-rich NiS₂/NiS heterostructures reporting exceptionally low values of 44 mV at 10 mA/cm².[4][5] Cobalt-based sulfides, particularly when doped or in composite form, also show competitive overpotentials.

  • Tafel Slope: The Tafel slope, indicative of the HER mechanism, varies for both materials. Values in the range of 40-100 mV/dec suggest that the Volmer-Heyrovsky or Volmer-Tafel mechanism is operative.

  • Stability: Both NiS and CoS electrocatalysts have demonstrated good stability in alkaline and acidic media in various studies, with some maintaining their performance for thousands of cycles or extended hours of operation.[2][9]

  • Influence of Stoichiometry and Heterostructures: The performance of both nickel and cobalt sulfides is highly dependent on their crystalline phase (e.g., NiS, NiS₂, Ni₃S₂ or CoS, CoS₂, Co₉S₈) and the formation of heterostructures, which can enhance active sites and improve charge transfer kinetics.[6][7] Doping with other transition metals is also a common strategy to boost catalytic activity.[9][11]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, standardized experimental protocols are crucial. Below are representative methodologies for the synthesis of NiS and CoS electrocatalysts and their electrochemical evaluation for HER.

Synthesis of NiS Electrocatalyst (Hydrothermal Method)

A common method for synthesizing NiS nanostructures is the hydrothermal method:

  • Precursor Solution: Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a sulfur source (e.g., thiourea, CH₄N₂S) in a solvent, which is typically a mixture of deionized water and ethanol.

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 160-200 °C) for a set duration (e.g., 12-24 hours).

  • Product Collection: After the autoclave cools down to room temperature, the resulting precipitate is collected by centrifugation or filtration.

  • Washing and Drying: The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Finally, the NiS powder is dried in a vacuum oven.

Synthesis of CoS Electrocatalyst (Hydrothermal Method)

A similar hydrothermal approach can be employed for the synthesis of CoS:

  • Precursor Solution: Prepare a solution by dissolving a cobalt salt (e.g., cobalt chloride hexahydrate, CoCl₂·6H₂O) and a sulfur source (e.g., sodium sulfide, Na₂S) in deionized water.

  • Hydrothermal Reaction: The solution is then transferred to a Teflon-lined autoclave and heated at a controlled temperature (e.g., 180 °C) for a specified time (e.g., 12 hours).

  • Product Collection and Purification: The resulting CoS product is collected, washed thoroughly with deionized water and ethanol, and subsequently dried.

Electrochemical Evaluation of HER Performance

The electrocatalytic activity of the synthesized NiS and CoS is typically evaluated in a three-electrode electrochemical cell.[12]

  • Working Electrode Preparation: The synthesized catalyst powder is dispersed in a solution of deionized water, ethanol, and a binder (e.g., Nafion) to form a catalyst ink. A specific amount of this ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) and dried.

  • Electrochemical Cell Setup: The electrochemical measurements are performed in an electrolyte solution (e.g., 0.5 M H₂SO₄ or 1.0 M KOH) using the prepared working electrode, a counter electrode (typically a graphite rod or platinum wire to avoid contamination), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).[1][13]

  • Linear Sweep Voltammetry (LSV): LSV is conducted at a slow scan rate (e.g., 5-10 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is determined.[12]

  • Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), providing insights into the HER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and electrode kinetics.

  • Stability Test: The long-term stability of the electrocatalyst is assessed by chronoamperometry or by continuous cyclic voltammetry for an extended period.[14]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing and evaluating the HER performance of NiS and CoS electrocatalysts.

HER_Electrocatalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Testing Precursors Precursor Salts (NiCl₂/CoCl₂ + Sulfur Source) Mixing Mixing & Sonication Precursors->Mixing Solvent Solvent (e.g., Water/Ethanol) Solvent->Mixing Hydrothermal Hydrothermal Reaction (Autoclave) Mixing->Hydrothermal Washing Washing & Centrifugation Hydrothermal->Washing Drying Drying Washing->Drying Catalyst NiS or CoS Powder Drying->Catalyst Ink Catalyst Ink Formation (Catalyst + Solvent + Nafion) Catalyst->Ink Deposition Drop Casting/ Deposition Ink->Deposition Substrate Conductive Substrate (GCE, Carbon Paper, etc.) Substrate->Deposition WorkingElec Working Electrode Deposition->WorkingElec ThreeElecCell Three-Electrode Cell (Working, Counter, Reference) WorkingElec->ThreeElecCell Potentiostat Potentiostat/Galvanostat ThreeElecCell->Potentiostat Electrolyte Electrolyte (Acidic or Alkaline) Electrolyte->ThreeElecCell LSV Linear Sweep Voltammetry (LSV) Potentiostat->LSV EIS Electrochemical Impedance Spectroscopy (EIS) Potentiostat->EIS Stability Stability Test (Chronoamperometry/CV) Potentiostat->Stability Tafel Tafel Analysis LSV->Tafel Data Performance Data (Overpotential, Tafel Slope, etc.) Tafel->Data EIS->Data Stability->Data

Caption: Workflow for Synthesis and Electrochemical Evaluation of HER Electrocatalysts.

Conclusion

Both NiS and CoS are highly promising, earth-abundant electrocatalysts for the hydrogen evolution reaction. While their performance is comparable, the optimal choice may depend on the specific application, operating conditions (pH), and desired catalyst morphology. Heterostructuring, defect engineering, and doping are key strategies to further enhance their catalytic activity and stability. The standardized protocols outlined in this guide provide a framework for researchers to conduct reproducible experiments and contribute to the ongoing development of efficient non-precious metal HER electrocatalysts.

References

A Comparative Guide to Electrochemical Impedance Spectroscopy of Nickel Sulfide Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of nickel sulfide (NiS) supercapacitors with other common alternatives, supported by experimental data from recent literature. We delve into the insights gained from Electrochemical Impedance Spectroscopy (EIS), a powerful technique for characterizing the interfacial and bulk properties of energy storage devices.

Introduction to EIS in Supercapacitor Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent impedance of an electrochemical system. By applying a small amplitude AC voltage or current signal over a wide range of frequencies, EIS can deconstruct the complex resistive and capacitive elements within a supercapacitor. The resulting data, often visualized in a Nyquist plot, provides critical information about:

  • Equivalent Series Resistance (Rs): Represents the combined resistance of the electrolyte, the electrode material, and the contact resistance at the current collector. A lower Rs is desirable for high power performance.

  • Charge Transfer Resistance (Rct): Corresponds to the resistance at the electrode-electrolyte interface, related to the kinetics of Faradaic reactions (in pseudocapacitors) and the formation of the electrochemical double layer. A smaller Rct indicates faster charge transfer and better rate capability.

  • Warburg Impedance (W): Appears as a 45-degree line in the low-frequency region of the Nyquist plot and is associated with the diffusion of ions within the electrode material.

  • Capacitance: The imaginary part of the impedance is related to the capacitive behavior of the device.

Performance Comparison: this compound vs. Alternatives

This compound has emerged as a promising electrode material for supercapacitors due to its high theoretical capacitance, good electrical conductivity, and rich redox chemistry. Below is a comparative analysis of its EIS characteristics against widely used activated carbon and another prominent transition metal oxide, manganese dioxide (MnO2).

Quantitative EIS Data Summary

The following table summarizes key EIS parameters for this compound-based supercapacitors and their counterparts. It is important to note that these values are highly dependent on the specific material synthesis, electrode architecture, and testing conditions.

Electrode MaterialElectrolyteEquivalent Series Resistance (Rs) (Ω)Charge Transfer Resistance (Rct) (Ω)Reference
This compound-based
Ni3S2/TiN@Co-MOF/NF3 M KOH0.5260.31[1]
NiS/ACNTsNot SpecifiedNot SpecifiedLow (inferred)[2]
NST/CNTs@CNot SpecifiedLow (inferred)Low (inferred)[3]
Ni3S2/Ni@VCN2 M KOH~0.6 (initial)Not specified[4]
Activated Carbon (AC)
Asymmetric Supercapacitor (AC negative electrode)3 M KOHNot specified for AC aloneNot specified for AC alone[1]
Asymmetric Supercapacitor (AC negative electrode)Not SpecifiedNot specified for AC aloneNot specified for AC alone[2]
Manganese Dioxide (MnO2)-based
MnO21 M Na2SO41.15 - 1.280.22 - 0.84
MnO21 M Na2SO4~1.12Not specified

Analysis:

The data suggests that this compound-based materials, particularly in composite forms, can exhibit very low Rs and Rct values. For instance, the Ni3S2/TiN@Co-MOF/NF composite shows an Rs of 0.526 Ω and an Rct of 0.31 Ω, indicating excellent conductivity and fast charge transfer kinetics.[1] While direct comparisons are challenging due to varying experimental conditions, these values are competitive with and often superior to those reported for some MnO2-based electrodes. Activated carbon, while having a different charge storage mechanism (primarily electric double-layer capacitance), is a benchmark material. The performance of NiS composites is often evaluated in asymmetric devices with activated carbon as the negative electrode, highlighting the complementary nature of these materials.[2]

Experimental Protocol: Electrochemical Impedance Spectroscopy

The following provides a detailed methodology for conducting EIS measurements on this compound supercapacitor electrodes.

1. Electrode Preparation:

  • The working electrode is typically prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10).

  • The slurry is then coated onto a current collector (e.g., nickel foam or carbon cloth) and dried under vacuum.

2. Electrochemical Cell Assembly:

  • A three-electrode system is commonly used for half-cell measurements.

  • Working Electrode: The prepared this compound electrode.

  • Counter Electrode: A platinum wire or a large surface area activated carbon electrode.

  • Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • The electrodes are immersed in an appropriate aqueous electrolyte (e.g., 2 M KOH).

3. EIS Measurement Parameters:

  • Instrument: A potentiostat with a frequency response analyzer module.

  • Mode: Potentiostatic EIS.

  • DC Potential: The open-circuit potential (OCP) of the working electrode.

  • AC Amplitude: A small sinusoidal voltage, typically 5-10 mV, is applied to ensure a linear response.

  • Frequency Range: A wide frequency range is scanned, typically from 100 kHz down to 0.01 Hz.

4. Data Acquisition and Analysis:

  • The impedance data (real and imaginary components) is recorded at each frequency.

  • The data is then plotted as a Nyquist plot (Z' vs. -Z'').

  • An equivalent circuit model is used to fit the experimental data and extract the values of Rs, Rct, and other parameters.

Visualizations

Experimental Workflow for EIS Measurement

G cluster_prep Electrode Preparation cluster_cell Cell Assembly (Three-electrode) cluster_eis EIS Measurement cluster_analysis Data Analysis A Mix NiS, Conductive Agent, Binder B Coat Slurry on Current Collector A->B C Dry Electrode B->C D Working Electrode (NiS) C->D G Immerse in Electrolyte D->G E Counter Electrode (Pt/AC) E->G F Reference Electrode (SCE/AgAgCl) F->G H Set Potentiostat Parameters (OCP, 5-10mV AC, 100kHz-0.01Hz) G->H I Acquire Impedance Data H->I J Generate Nyquist Plot I->J K Fit with Equivalent Circuit Model J->K L Extract Rs, Rct, etc. K->L G start Rs_node Rs start->Rs_node junction1 Rs_node->junction1 Rct_node Rct junction1->Rct_node Cdl_node Cdl junction1->Cdl_node junction2 end junction2->end W_node W Rct_node->W_node Cdl_node->junction2 W_node->junction2

References

Validating the purity of synthesized nickel sulfide using Rietveld refinement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized nickel sulfide is paramount for its application in catalysis, energy storage, and biomedical fields. This guide provides an objective comparison of Rietveld refinement with other common analytical techniques for validating the purity of this compound, supported by experimental data and detailed protocols.

The synthesis of this compound often results in a mixture of different crystalline phases (e.g., α-NiS, β-NiS, Ni₃S₂, NiS₂, etc.) or amorphous content, each exhibiting distinct physicochemical properties. Therefore, accurate quantification of the desired this compound phase against potential impurities is a critical step in materials characterization. While several techniques can provide elemental and structural information, Rietveld refinement of powder X-ray diffraction (XRD) data stands out as a powerful and accurate method for quantitative phase analysis.

Performance Comparison: Rietveld Refinement vs. Alternative Methods

This section compares the capabilities of Rietveld refinement with other widely used techniques for purity validation of synthesized this compound.

Analytical Technique Principle Information Provided Advantages for Purity Validation Limitations for Purity Validation Typical Reported Accuracy
Rietveld Refinement Whole powder pattern fitting of XRD data based on a crystal structure model.Precise quantitative phase composition (wt%), crystal structure parameters, crystallite size, and microstrain.Highly accurate and precise for crystalline phase quantification. Can distinguish between different polymorphs. Non-destructive.[1][2][3][4][5]Requires knowledge of the crystal structures of all phases present. Less effective for quantifying amorphous content without an internal standard.[6][7]Typically < 2.0% absolute error for crystalline phases.[2]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Analysis of characteristic X-rays emitted from a sample bombarded with an electron beam.Elemental composition.Provides rapid elemental analysis, confirming the presence of nickel and sulfur.Provides only elemental ratios, not phase information. Cannot distinguish between different this compound phases or identify polymorphs. Lower accuracy for light elements like sulfur.[8][9]Semi-quantitative to quantitative with errors that can exceed 10%.
Transmission Electron Microscopy (TEM) Imaging and diffraction of a thin sample using a transmitted electron beam.High-resolution morphology, crystal structure of localized areas (via selected area electron diffraction - SAED).Can identify the crystal structure of individual nanoparticles and visually identify different phases.Provides localized information, not representative of the bulk sample. Quantification of phase percentages is challenging and not routinely performed.Not a quantitative technique for bulk purity assessment.
Scanning Electron Microscopy (SEM) Imaging of a sample's surface by scanning it with a focused beam of electrons.Surface morphology and topography.Useful for observing the overall morphology and homogeneity of the synthesized powder.Does not provide direct information on the crystalline phase or purity.Not applicable for phase quantification.

Experimental Protocols

Detailed methodologies for the synthesis of this compound nanoparticles and their subsequent purity analysis using Rietveld refinement are provided below.

Hydrothermal Synthesis of this compound Nanoparticles

This protocol describes a common method for synthesizing this compound nanoparticles.[10][11][12][13][14]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Thiourea (CH₄N₂S)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve a specific molar ratio of nickel(II) chloride hexahydrate and thiourea in deionized water. For example, to synthesize β-NiS nanoparticles, you might use a 1:2 molar ratio of NiCl₂·6H₂O to thiourea.[11]

  • Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[11]

  • Product Collection and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.

  • Wash the collected product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final this compound nanoparticle product in a vacuum oven at 60°C for 12 hours.

Purity Validation by Rietveld Refinement

This protocol outlines the steps for performing quantitative phase analysis of the synthesized this compound powder using Rietveld refinement.[1][3][5][15][16][17][18][19][20]

1. Powder X-ray Diffraction (XRD) Data Collection:

  • Sample Preparation: Ensure the synthesized this compound powder is finely ground to achieve random crystallite orientation. Mount the powder on a zero-background sample holder.

  • Instrument Setup: Use a powder diffractometer with a known radiation source (e.g., Cu Kα).

  • Data Collection Parameters: Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

2. Rietveld Refinement Procedure:

  • Software: Utilize a suitable Rietveld refinement software package (e.g., FullProf, GSAS-II, TOPAS).

  • Initial Model:

    • Import the collected XRD data.

    • Identify the possible this compound phases present in the sample by comparing the diffraction pattern with a crystallographic database (e.g., ICDD PDF-4).

    • Input the crystallographic information files (CIFs) for all identified phases.

  • Refinement Steps:

    • Scale Factor: Begin by refining the scale factor for the primary phase.

    • Background: Model the background using a suitable function (e.g., a polynomial function).

    • Unit Cell Parameters: Refine the lattice parameters for each phase.

    • Peak Profile Parameters: Refine the parameters that define the peak shape (e.g., Gaussian and Lorentzian components) and peak width. This accounts for instrumental broadening and sample-related effects like crystallite size and microstrain.

    • Preferred Orientation: If necessary, apply a correction for preferred orientation.

    • Atomic Positions and Occupancies: In the final stages, refine the atomic coordinates and site occupancy factors if required.

  • Goodness of Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the quality of the refinement. A low Rwp value and a GOF value close to 1 indicate a good fit.

  • Quantitative Phase Analysis: The software will calculate the weight percentage of each crystalline phase based on the refined scale factors and the crystal structure information.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound using Rietveld refinement.

Workflow for Synthesis and Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_alternatives Alternative (Complementary) Analyses A Precursor Preparation (e.g., NiCl₂ + Thiourea) B Hydrothermal/Solvothermal Reaction A->B C Product Collection & Washing B->C D Drying C->D E Powder X-ray Diffraction (XRD) Data Collection D->E Synthesized NiS Powder I SEM (Morphology) D->I J TEM (Nanostructure) D->J K EDX (Elemental Composition) D->K F Rietveld Refinement Analysis E->F G Quantitative Phase Composition (wt%) F->G H Purity Validated This compound G->H

Caption: Workflow for this compound Synthesis and Purity Validation.

References

In-situ characterization of nickel sulfide electrodes during electrochemical cycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-situ characterization techniques for nickel sulfide (NiS, NiS₂, Ni₃S₂) electrodes during electrochemical cycling. It is designed to assist researchers in selecting the most appropriate methods for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.

Comparative Performance of this compound Electrodes

The electrochemical performance of this compound electrodes is highly dependent on their stoichiometry, morphology, and the operating conditions. In-situ characterization techniques are crucial for understanding the dynamic changes that govern their performance. The following table summarizes key performance metrics for different this compound phases.

Electrode MaterialSpecific Capacity (mAh g⁻¹)Cycling StabilityKey Features & In-situ Observations
NiS ~590 (theoretical)ModerateExhibits good electrical conductivity. In-situ studies reveal phase transformations to various this compound intermediates and ultimately to metallic nickel and Li₂S upon lithiation.
NiS₂ HighGoodShows high theoretical capacity. In-situ techniques are critical to monitor the multi-step reaction mechanism and the formation of different polysulfides during cycling.
Ni₃S₂ Lower than NiS/NiS₂ExcellentDemonstrates superior conductivity and structural stability compared to other nickel sulfides. In-situ Raman spectroscopy has been effectively used to study its phase transitions at different temperatures.[1]

In-situ Characterization Techniques: A Head-to-Head Comparison

The choice of in-situ technique is critical for elucidating the complex electrochemical behavior of this compound electrodes. Each technique offers unique insights into the structural, chemical, and electronic changes occurring during battery operation.

In-situ TechniqueInformation ObtainedAdvantagesLimitations
X-ray Diffraction (XRD) Real-time crystal structure changes, phase identification, lattice parameter evolution.Provides direct evidence of phase transformations and changes in the long-range atomic order.May not be sensitive to amorphous phases or very small crystalline domains. Requires specialized in-situ cells.
Raman Spectroscopy Vibrational modes of chemical bonds, molecular structure, phase composition.Highly sensitive to local atomic arrangements and can distinguish between different this compound phases and their polymorphic forms. Can be used in aqueous and non-aqueous electrolytes.Signal can be weak and may be affected by fluorescence from the electrolyte or binder.
X-ray Absorption Spectroscopy (XAS) Local atomic environment, oxidation state of nickel, coordination number, and bond distances.Element-specific and provides detailed information on the short-range order, making it suitable for studying amorphous and nanostructured materials.Requires access to synchrotron radiation sources. Data analysis can be complex.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible in-situ data. The following sections outline typical experimental setups for the key techniques discussed.

In-situ X-ray Diffraction (XRD)

Objective: To monitor the crystallographic changes in this compound electrodes during electrochemical cycling.

Experimental Setup:

  • Electrochemical Cell: A custom-designed in-situ XRD cell with a beryllium or Kapton window that is transparent to X-rays. The cell should contain the this compound working electrode, a lithium metal counter/reference electrode, and a separator soaked in the electrolyte.

  • Electrolyte: Typically a solution of LiPF₆ in a mixture of organic carbonates (e.g., ethylene carbonate/dimethyl carbonate).

  • Instrumentation: A diffractometer equipped with a high-intensity X-ray source (e.g., synchrotron or a high-power laboratory source).

  • Data Acquisition: XRD patterns are collected continuously or at specific voltage points during galvanostatic or potentiostatic cycling.

In-situ Raman Spectroscopy

Objective: To probe the vibrational and structural changes of this compound electrodes during electrochemical reactions.

Experimental Setup:

  • Electrochemical Cell: An electrochemical cell with an optically transparent window (e.g., quartz or sapphire) positioned to allow the laser to focus on the electrode surface. A three-electrode setup (working, counter, and reference electrodes) is commonly used.

  • Instrumentation: A Raman spectrometer equipped with a long-working-distance objective lens and a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

  • Procedure: Raman spectra are collected from the electrode surface at various potentials or states of charge. The electrode is cycled using a potentiostat connected to the electrochemical cell.

In-situ X-ray Absorption Spectroscopy (XAS)

Objective: To investigate the local atomic and electronic structure of nickel atoms in the electrode during electrochemical cycling.

Experimental Setup:

  • Electrochemical Cell: A specialized in-situ cell, often a pouch cell or a modified coin cell, with windows (e.g., Kapton) that allow for the transmission of X-rays.

  • Instrumentation: XAS measurements are typically performed at a synchrotron radiation facility to achieve the required X-ray flux and energy resolution.

  • Data Acquisition: XAS spectra (both XANES and EXAFS regions) are collected in transmission or fluorescence mode at different stages of the charge-discharge cycle.

Visualizing a General In-situ Experimental Workflow

The following diagram illustrates a generalized workflow for conducting in-situ characterization of this compound electrodes.

General In-situ Experimental Workflow cluster_prep Electrode & Cell Preparation cluster_exp In-situ Measurement cluster_analysis Data Analysis prep_electrode Prepare this compound Working Electrode prep_cell Assemble In-situ Electrochemical Cell prep_electrode->prep_cell setup_inst Setup In-situ Characterization Instrument (XRD, Raman, XAS) prep_cell->setup_inst run_electrochem Perform Electrochemical Cycling (Charge/Discharge) setup_inst->run_electrochem collect_data Simultaneously Collect In-situ Data run_electrochem->collect_data process_data Process and Analyze In-situ Data collect_data->process_data correlate_data Correlate with Electrochemical Performance process_data->correlate_data interpret Interpret Results and Elucidate Mechanisms correlate_data->interpret Generalized Phase Transformation of this compound during Lithiation NiS_x Initial this compound (NiS, NiS₂, Ni₃S₂) Intermediates Intermediate Nickel Polysulfides/Lower Sulfides NiS_x->Intermediates + Li⁺ + e⁻ Final_Products Final Products: Metallic Nickel (Ni⁰) + Lithium Sulfide (Li₂S) Intermediates->Final_Products + Li⁺ + e⁻

References

A Comparative Guide to the Electrocatalytic Activity of Nickel Sulfide Phases: NiS, NiS₂, and Ni₃S₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of materials science, catalysis, and renewable energy, the quest for efficient and cost-effective electrocatalysts is paramount. Nickel sulfides, in their various crystallographic phases (NiS, NiS₂, and Ni₃S₂), have emerged as promising candidates to replace precious metal catalysts for key energy conversion reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). This guide provides an objective comparison of the electrocatalytic performance of these three nickel sulfide phases, supported by experimental data and detailed methodologies.

Recent studies have consistently demonstrated that the electrocatalytic activity of nickel sulfides is highly dependent on their phase composition. Among the common phases, Ni₃S₂ generally exhibits superior performance for both HER and OER.[1][2][3] This enhanced activity is often attributed to its intrinsically higher metallic conductivity, a greater number of exposed active sites, and optimized Gibbs free energy for hydrogen adsorption.[1][4][5] In contrast, NiS and NiS₂ are semiconductors, which can limit their charge transfer kinetics.[2]

The order of intrinsic HER activity has been established as Ni₃S₂ > NiS₂ > NiS.[2][5] The superior performance of Ni₃S₂ is linked to the combined effect of a larger electrochemically active surface area and its metallic nature.[2] DFT calculations have further revealed that Ni₃S₂ possesses a more metallic character with no band gap, indicating lower resistance and higher conductivity compared to NiS and NiS₂.[4]

Performance Data at a Glance

To facilitate a clear comparison, the following table summarizes key electrocatalytic performance metrics for NiS, NiS₂, and Ni₃S₂ from various studies. These parameters are crucial for evaluating the efficiency of an electrocatalyst.

CatalystReactionElectrolyteOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Reference
Ni₃S₂ HER1.0 M KOH22367[4]
OER1.0 M KOH29552[1]
HER1.0 M KOH204-[6]
NiS HER1.0 M KOH-> Ni₃S₂[4]
OER1.0 M KOH> Ni₃S₂-[1]
HER1 M NaOH263 (initially)109.7 (initially)[7]
NiS₂ HER1.0 M KOH-> Ni₃S₂[4]
OER1.0 M KOH> Ni₃S₂-[1]

Note: The performance of electrocatalysts can vary depending on the synthesis method, substrate, and testing conditions.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the electrocatalytic activities of the different this compound phases.

cluster_synthesis Synthesis of this compound Phases cluster_characterization Material Characterization cluster_electrochemistry Electrochemical Evaluation cluster_analysis Data Analysis and Comparison NiS NiS Synthesis XRD XRD NiS->XRD NiS2 NiS₂ Synthesis NiS2->XRD Ni3S2 Ni₃S₂ Synthesis Ni3S2->XRD SEM SEM XRD->SEM XPS XPS SEM->XPS HER HER Performance XPS->HER OER OER Performance XPS->OER Overpotential Overpotential Comparison HER->Overpotential Tafel Tafel Slope Analysis HER->Tafel Stability Stability Assessment HER->Stability OER->Overpotential OER->Tafel OER->Stability Conclusion Conclusion: Activity Order & Rationale Overpotential->Conclusion Tafel->Conclusion Stability->Conclusion

References

A Head-to-Head Battle: Nickel Sulfide versus Platinum as Counter Electrodes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance, fabrication, and electrochemical characteristics of nickel sulfide as a cost-effective alternative to platinum in dye-sensitized solar cells (DSSCs).

The quest for efficient and economically viable renewable energy technologies has positioned dye-sensitized solar cells (DSSCs) as a promising alternative to conventional silicon-based photovoltaics. A critical component of the DSSC is the counter electrode (CE), which catalyzes the reduction of the redox electrolyte. For decades, platinum (Pt) has been the undisputed champion for this role, owing to its excellent catalytic activity and high conductivity. However, the high cost and scarcity of platinum present significant hurdles to the large-scale commercialization of DSSCs. This has spurred intensive research into earth-abundant and cost-effective alternative materials. Among the frontrunners is this compound (NiS), a material that has demonstrated considerable promise in replacing platinum without a significant compromise in performance.

This guide provides an in-depth comparison of this compound and platinum as counter electrode materials in DSSCs, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development who may be exploring photo-responsive technologies.

Performance Benchmark: this compound Takes on the Platinum Standard

The performance of a DSSC is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The following table summarizes a compilation of experimental data from various studies, offering a quantitative comparison between DSSCs employing NiS and Pt counter electrodes.

Counter Electrode MaterialSynthesis MethodJsc (mA/cm²)Voc (V)FF (%)PCE (%)Reference
α-NiSSolvothermal11.40.68-5.2[1][2]
β-NiSSolvothermal9.80.68-4.2[1][2]
NiSElectrochemical Deposition (PR)---6.82[3][4]
NiS/Gr-AgElectrochemical-Chemical16.205--8.36[5]
NiS₂Hydrothermal---5.56[6][7][8][9]
Platinum (Pt)Sputtering/Annealing---7.00[3][4]
Platinum (Pt)----7.76[5]
Platinum (Pt)----7.05[6][7][8][9]

As the data indicates, this compound, in its various forms and composites, can achieve power conversion efficiencies comparable to, and in some cases even exceeding, that of platinum. For instance, a DSSC with a NiS counter electrode prepared by a potential reversal (PR) electrochemical deposition technique reached a PCE of 6.82%, which is very close to the 7.00% efficiency of a conventional Pt-based cell.[3][4] Furthermore, composite electrodes like NiS/graphene decorated with silver nanoparticles have demonstrated a remarkable PCE of 8.36%, surpassing the 7.76% of its platinum counterpart under the same conditions.[5]

The Underlying Science: Electrochemical Properties

The efficiency of a counter electrode is intrinsically linked to its electrochemical properties, particularly its catalytic activity for the reduction of the triiodide (I₃⁻) to iodide (I⁻) in the electrolyte and its charge transfer resistance (Rct) at the CE/electrolyte interface.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to probe these characteristics. A lower Rct value signifies a more efficient charge transfer and, consequently, a better catalytic performance of the counter electrode. Studies have shown that NiS-based CEs can exhibit Rct values that are competitive with platinum.

Experimental Protocols: Fabricating High-Performance Counter Electrodes

Reproducibility and optimization of DSSC performance heavily rely on well-defined experimental procedures. This section details the methodologies for the synthesis of NiS counter electrodes and the standard fabrication of Pt CEs and DSSC assembly.

Synthesis of this compound (NiS) Counter Electrodes

Several methods have been successfully employed to synthesize NiS counter electrodes, each with its own advantages.

1. Solvothermal Synthesis of α-NiS and β-NiS:

  • Precursor Preparation: In a typical procedure, a nickel source (e.g., nickel chloride) and a sulfur source (e.g., thioacetamide) are dissolved in a solvent. The choice of solvent can influence the resulting phase of NiS. For instance, ethanol as a solvent tends to yield α-NiS, while water favors the formation of β-NiS.

  • Reaction: The precursor solution is transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 180-200°C) for a set duration (e.g., 12-24 hours).

  • Product Collection: After cooling to room temperature, the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol several times, and dried in a vacuum oven.

  • Electrode Preparation: The synthesized NiS powder is then mixed with a binder (e.g., polyethylene glycol) to form a paste, which is subsequently coated onto a conductive substrate (e.g., FTO glass) using a technique like doctor-blading and then sintered.[1][2]

2. Electrochemical Deposition:

  • Electrolyte Bath: An aqueous solution containing a nickel salt (e.g., nickel chloride) and a sulfur source (e.g., sodium thiosulfate) is prepared.

  • Deposition: A three-electrode system is used, with the FTO glass as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The NiS film is deposited onto the FTO substrate by applying a specific potential, which can be a constant potential (potentiostatic) or a periodic reversal potential (PR).[3][4] The PR technique has been shown to produce more uniform and catalytically active NiS films.[3][4]

3. Hydrothermal Synthesis of NiS₂:

  • Reaction Mixture: A solution containing a nickel source, a sulfur source, and a capping agent is prepared in a sealed vessel.

  • Hydrothermal Reaction: The vessel is heated in an oven at a controlled temperature for a specific time, allowing the crystalline NiS₂ to form directly on the FTO substrate.

Fabrication of Platinum (Pt) Counter Electrode

The standard method for preparing a Pt counter electrode involves the following steps:

  • Cleaning the Substrate: The FTO glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Platinum Deposition: A thin layer of a platinum precursor, typically a solution of chloroplatinic acid (H₂PtCl₆) in isopropanol, is deposited onto the conductive side of the FTO glass. This can be achieved through methods like drop-casting, spin-coating, or sputtering.

  • Annealing: The coated substrate is then annealed at a high temperature (e.g., 400-450°C) for a short period (e.g., 10-30 minutes) to form a catalytically active platinum film.

DSSC Assembly

The assembly of the DSSC is a critical step that brings all the components together:

  • Photoanode Preparation: A mesoporous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), is deposited on a separate FTO glass substrate and then sensitized by immersing it in a dye solution.

  • Sealing: The dye-sensitized photoanode and the counter electrode are sealed together using a thermoplastic sealant, leaving a small gap between them.

  • Electrolyte Injection: The electrolyte, containing a redox couple (typically I⁻/I₃⁻), is injected into the gap between the electrodes. The injection holes are then sealed.

Visualizing the Workflow

To better understand the comparative experimental process, the following diagram illustrates the key steps involved in fabricating and testing DSSCs with both this compound and platinum counter electrodes.

DSSC_Fabrication_Comparison cluster_NiS This compound (NiS) CE Fabrication cluster_Pt Platinum (Pt) CE Fabrication cluster_DSSC DSSC Assembly & Characterization NiS_Synthesis NiS Synthesis (Solvothermal/Hydrothermal/ Electrochemical Deposition) NiS_Coating Coating on FTO NiS_Synthesis->NiS_Coating NiS_Sintering Sintering (if applicable) NiS_Coating->NiS_Sintering Assembly Cell Assembly (Sealing & Electrolyte Injection) NiS_Sintering->Assembly Pt_Deposition Pt Precursor Deposition on FTO Pt_Annealing High-Temperature Annealing Pt_Deposition->Pt_Annealing Pt_Annealing->Assembly Photoanode Photoanode Preparation (TiO₂ + Dye) Photoanode->Assembly Characterization Performance Characterization (I-V, EIS) Assembly->Characterization

Experimental workflow for comparing NiS and Pt counter electrodes in DSSCs.

Conclusion

The evidence strongly suggests that this compound is a highly promising, low-cost alternative to platinum for counter electrodes in dye-sensitized solar cells. Various synthesis methods allow for the production of NiS-based electrodes with high catalytic activity and performance metrics that rival, and sometimes surpass, those of traditional platinum electrodes. While platinum remains the benchmark, the continued development and optimization of this compound and its composites are paving the way for more affordable and scalable DSSC technology. For researchers in the field, exploring the nuances of different NiS synthesis techniques and their impact on the final device performance presents a fertile ground for innovation.

References

Safety Operating Guide

Proper Disposal of Nickel Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of nickel sulfide, ensuring laboratory safety and regulatory compliance.

This compound, a compound utilized in various research and development applications, is classified as a hazardous substance requiring meticulous disposal procedures.[1][2] Adherence to these protocols is critical to mitigate potential environmental contamination and health risks, which include allergic skin reactions, genetic defects, and damage to organs through prolonged or repeated exposure.[2][3][4] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.[3][5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to approved standards such as NIOSH (US) or EN 166 (EU).[3][4] A face shield may also be necessary.[3]

  • Skin Protection: Handle with impervious gloves, such as rubber gloves, that have been inspected before use.[6] Utilize proper glove removal techniques to avoid skin contact.[3][4] Protective clothing is also required to prevent skin exposure.[2][6]

  • Respiratory Protection: Use a NIOSH-approved dust-mist-vapor respirator, especially in areas with inadequate ventilation or where dust formation is likely.[5][6]

Engineering Controls:

  • Work in a well-ventilated area.[3] Use local exhaust ventilation to maintain exposure levels at or below the permissible exposure limit (PEL) or threshold limit value (TLV).[6] Laboratory fume hoods should be designed to draw air inward at an average linear face velocity of 150 feet per minute.[5]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste and ensure it is managed in accordance with all federal, state, and local regulations.[5][6]

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams.[3]

  • Containers: Keep the waste in its original container if possible, or in a suitable, clearly labeled, and tightly closed container.[3][4][5] Polyethylene or polypropylene containers are recommended.[5]

  • Storage: Store the sealed containers in a cool, dry, and well-ventilated place, locked up to restrict access.[1][3][4]

2. Spill Management: In the event of a spill, immediate and appropriate action is crucial to prevent dispersion and exposure.

  • Minor Spills:

    • Evacuate unnecessary personnel and ensure adequate ventilation.[3]

    • Wear the appropriate PPE as described above.[5]

    • To prevent dust generation, dampen the spilled material with water or 5% acetic acid.[5][7]

    • Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[3][5][6] If using a vacuum, it must be fitted with a high-efficiency particulate air (HEPA) filter.[5][6]

    • Clean the spill area with a 5% acetic acid solution followed by soap and water.[7]

    • Seal all contaminated materials, including cleaning supplies and contaminated clothing, in a vapor-tight plastic bag for disposal.[7]

  • Major Spills:

    • Clear the area of all personnel and move upwind of the spill.[5]

    • Alert emergency responders, providing them with the location and nature of the hazard.[5]

3. Final Disposal:

  • Licensed Disposal Company: The recommended method for the final disposal of this compound waste is to engage a licensed professional waste disposal company.[3] These companies are equipped to handle and treat hazardous chemical waste in compliance with environmental regulations.

  • Incineration: One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Landfill: In some jurisdictions, burial at an authorized landfill may be an option; however, containers should be punctured to prevent reuse.[5]

  • Recycling: Unused or uncontaminated this compound may be recyclable.[5][8] Consult with the manufacturer or a waste management authority for recycling options.[5]

It is crucial to avoid releasing this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[2][3] Do not let the product enter drains or surface water.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

NickelSulfideDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Respirator) C Segregate this compound Waste A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Labeled, Sealed Containers C->D E Store in a Cool, Dry, Secure Area D->E Spill Spill Occurs? E->Spill F Isolate Spill Area G Dampen to Prevent Dust F->G H Collect with HEPA Vacuum or Sweep G->H I Decontaminate Spill Area H->I J Package Contaminated Materials for Disposal I->J K Contact Licensed Disposal Company J->K L Transport According to Regulations (UN3077) K->L M Dispose via Approved Method (e.g., Incineration) L->M Spill->F Yes Spill->K No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.